molecular formula C24H39N5O6 B15619949 Syringolin A CAS No. 212115-96-3

Syringolin A

カタログ番号: B15619949
CAS番号: 212115-96-3
分子量: 493.6 g/mol
InChIキー: RUWSLQOIGKYPEZ-YPXRAQKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Syringolin A is a syrbactin that has a (3E,9E)-2,7-dioxo-1,6-diazacyclododeca-3,9-diene skeleton that is substituted by an isopropyl group at position 5 and by a [(2S)-2-({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)-3-methylbutanoyl]nitrilo group at the 8-pro-S position. It is produced by the pathogenic bacterium Pseudomonas syringae pv. syringae. It has a role as a bacterial metabolite. It is a member of ureas, a monocarboxylic acid, a syrbactin and a homodetic cyclic peptide.
This compound has been reported in Brassica napus and Pseudomonas syringae with data available.
a cyclic dipeptide composed of the two non-proteinogenic amino acids

特性

CAS番号

212115-96-3

分子式

C24H39N5O6

分子量

493.6 g/mol

IUPAC名

(2S)-2-[[(2S)-1-[[(3E,5S,8S,9E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododeca-3,9-dien-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C24H39N5O6/c1-13(2)16-10-11-18(30)25-12-8-7-9-17(21(31)26-16)27-22(32)19(14(3)4)28-24(35)29-20(15(5)6)23(33)34/h7,9-11,13-17,19-20H,8,12H2,1-6H3,(H,25,30)(H,26,31)(H,27,32)(H,33,34)(H2,28,29,35)/b9-7+,11-10+/t16-,17+,19+,20+/m1/s1

InChIキー

RUWSLQOIGKYPEZ-YPXRAQKDSA-N

製品の起源

United States

Foundational & Exploratory

The Mechanism of Action of Syringolin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Syringolin A (SylA) is a natural product virulence factor produced by the plant pathogenic bacterium Pseudomonas syringae. It has garnered significant attention in the scientific community due to its potent and specific mechanism of action as a proteasome inhibitor. This document provides an in-depth technical overview of the molecular basis of this compound's activity, detailing its interaction with the proteasome, the resulting cellular consequences, and the experimental methodologies used to elucidate these findings.

Introduction

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its central role in cellular homeostasis makes it a prime target for therapeutic intervention, particularly in oncology. This compound has emerged as a unique proteasome inhibitor due to its distinct chemical structure, a cyclic peptide with a vinylogous 4-amino-2-enoic acid methyl ester moiety, and its specific mode of inhibition.

Molecular Mechanism of Action

This compound acts as a potent, irreversible, and covalent inhibitor of the constitutive proteasome and immunoproteasome. Its mechanism is characterized by a two-step process involving initial non-covalent binding followed by the formation of a stable covalent bond with the catalytic subunits of the proteasome.

Covalent Inhibition of Proteasome Active Sites

The catalytic activity of the proteasome resides in its 20S core particle, which contains three distinct active sites: the chymotrypsin-like (CT-L, β5 subunit), the trypsin-like (T-L, β2 subunit), and the caspase-like or post-glutamyl peptide hydrolyzing (PGPH) (C-L, β1 subunit) sites. This compound demonstrates a preference for the chymotrypsin-like and trypsin-like activities.

The key to SylA's inhibitory action is the formation of a covalent adduct with the N-terminal threonine (Thr1) residue of the active β-subunits. The hydroxyl group of the Thr1 residue acts as a nucleophile, attacking the electrophilic centers of this compound. This results in the formation of a stable morpholino- or piperidino-adduct, effectively and irreversibly blocking the active site. Structural studies have revealed that this compound forms a covalent bond with the catalytic β2 and β5 subunits of the yeast 20S proteasome.

cluster_proteasome Proteasome β-Subunit Active Site cluster_sylA This compound cluster_inhibition Inhibition Complex Thr1 N-terminal Threonine (Thr1) -OH group CovalentAdduct Irreversible Covalent Adduct (e.g., Morpholino-adduct) Thr1->CovalentAdduct Nucleophilic Attack SylA This compound (Electrophilic Center) SylA->CovalentAdduct Covalent Bonding SylA This compound Proteasome 26S Proteasome SylA->Proteasome Inhibition UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degradation Accumulation Accumulation of Ub-Proteins Proteasome->Accumulation Blockage leads to ERStress ER Stress & Unfolded Protein Response Accumulation->ERStress Apoptosis Apoptosis ERStress->Apoptosis Start Start Incubate Pre-incubate 20S Proteasome with this compound Start->Incubate AddSubstrate Add Fluorogenic Peptide Substrate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic Read) AddSubstrate->Measure Calculate Calculate Reaction Rates & Percent Inhibition Measure->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot End End Plot->End

Syringolin A: Discovery, Natural Sources, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Syringolin A, a potent natural product proteasome inhibitor. It details its discovery, the microorganisms that produce it, its unique biochemical synthesis, and its mechanism of action as a virulence factor and potential therapeutic agent. The document includes quantitative data on its inhibitory activity, detailed experimental protocols for its isolation and analysis, and visualizations of key pathways and workflows.

Introduction: Discovery and Natural Sources

This compound was first identified as a product of the phytopathogenic bacterium Pseudomonas syringae pv. syringae strain B301D-R.[1][2] Its discovery stemmed from an investigation into molecules that elicit defense responses and pathogen resistance in rice plants.[1][3] Structurally, this compound is a unique cyclic tripeptide derivative. It consists of an N-terminal valine and two non-proteinogenic amino acids, 3,4-dehydrolysine and 5-methyl-4-amino-2-hexenoic acid. The latter two form a strained 12-membered macrolactam ring, and the N-terminal valine is acylated by an unusual ureido-valine moiety.[1][3][4]

While initially found in P. syringae, a this compound-producing gene cluster was later discovered in Rhizobium sp. strain AP16, an alphaproteobacterial endophyte isolated from poplar tree roots.[1][2] This finding suggests that proteasome inhibition is a strategy employed not only by plant pathogens but also by endophytic bacteria in their interactions with host plants.[1] this compound belongs to a class of proteasome inhibitors known as the syrbactins, which also includes the glidobactins produced by other bacteria.[1][2]

Biosynthesis of this compound

This compound is synthesized by a mixed nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathway.[1][2] The entire biosynthetic machinery is encoded by a compact gene cluster containing five open reading frames, designated sylA through sylE.[2][5]

  • sylC and sylD : These genes encode the large NRPS/PKS enzymes responsible for assembling the core structure of this compound.[1]

  • sylB : This gene encodes a desaturase, which is believed to mediate the conversion of lysine (B10760008) to 3,4-dehydrolysine for incorporation into the macrolactam ring.[1]

  • sylA : This gene product is a LuxR-type transcriptional activator that positively regulates the expression of the sylB gene and the sylCDE operon.[1][5][6]

  • sylE : Encodes a putative export facilitator protein thought to be involved in the secretion of this compound from the bacterial cell.[1]

A key feature of its biosynthesis is the formation of the ureido group that links the two valine residues. Isotopic labeling studies have confirmed that the carbonyl carbon of this ureido group is derived directly from bicarbonate (CO₂), which is hypothesized to be incorporated via carbamylation of a valine residue by the SylC synthetase.[3][7]

Syl_Gene_Cluster cluster_0 This compound (syl) Gene Cluster sylA sylA (LuxR Regulator) p1 sylA->p1 sylA->p1 Activates p2 sylA->p2 sylB sylB (Desaturase) sylB->p2 sylCDE sylC, sylD, sylE (NRPS/PKS & Exporter) p1->sylB P_sylB p2->sylCDE P_sylCDE

Caption: Organization of the this compound (syl) biosynthesis gene cluster.

Mechanism of Action and Biological Role

This compound functions as a potent and irreversible inhibitor of the eukaryotic 20S proteasome.[1][2] The proteasome is a critical cellular machine responsible for protein degradation, playing a central role in regulating numerous processes, including immune responses. This compound covalently modifies the active-site N-terminal threonine residues of the catalytic β-subunits (β1, β2, and β5) via a Michael-type 1,4-addition, forming a stable ether bond.[1][4] This irreversible inhibition blocks all three major proteolytic activities of the proteasome: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[1][2]

In the context of plant-pathogen interactions, this compound is a key virulence factor.[8][9] By inhibiting the host plant's proteasome, P. syringae can effectively suppress crucial defense pathways that rely on proteasome activity, most notably those mediated by the defense hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA).[1][2][8] This suppression allows the pathogen to counteract stomatal immunity (forcing stomata to open for bacterial entry) and to spread from the initial infection site into adjacent tissues.[8][9][10]

SylA_Mechanism cluster_pathogen Pathogen cluster_plant Plant Cell cluster_outcome Outcome pathogen Pseudomonas syringae sylA This compound pathogen->sylA Secretes proteasome 20S Proteasome (β1, β2, β5 subunits) sylA->proteasome Irreversibly Inhibits defense SA & JA-mediated Defense Pathways proteasome->defense Required for virulence Increased Pathogen Virulence & Colonization immunity Host Immunity (e.g., Stomatal Closure) defense->immunity Activates immunity->virulence Suppressed

Caption: Mechanism of this compound as a bacterial virulence factor.

Quantitative Analysis of Proteasome Inhibition

The inhibitory potency of this compound and its analogs has been quantified against both plant and human proteasomes. Kinetic studies reveal a preference for the β5 (chymotrypsin-like) and β2 (trypsin-like) subunits. Notably, synthetic modifications, such as creating more lipophilic derivatives, have been shown to dramatically increase potency by over 100-fold, highlighting the potential for developing syrbactin-based therapeutics.[4][11]

CompoundTarget ProteasomeSubunit Activitykassoc (M-1s-1)Ki' (nM)Reference
This compound Human 20SChymotrypsin-like (β5)843 ± 8.4863 ± 106[4]
Human 20STrypsin-like (β2)94 ± 126,700 ± 700[4]
Human 20SCaspase-like (β1)ND6,000 ± 300[4]
Syringolin B Human 20SChymotrypsin-like (β5)122 ± 31.77,778 ± 2,259[4]
Human 20STrypsin-like (β2)4.6 ± 0.7107,800 ± 39,200[4]
Lipophilic SylA Derivative Human 20SChymotrypsin-like (β5)40,477 ± 2,3338.65 ± 1.13[4][11]
Human 20STrypsin-like (β2)7,947 ± 1,32179.6 ± 29.3[4][11]
This compound ArabidopsisChymotrypsin-like (β5)-310 (IC₅₀)[12]
ArabidopsisTrypsin-like (β2)-360 (IC₅₀)[12]

ND: Not Determined. Ki' represents the apparent second-order rate constant of inactivation.

Experimental Protocols

This protocol is adapted from methods used for isolating this compound from Pseudomonas syringae and Rhizobium sp. cultures.[1]

Isolation_Workflow cluster_culture 1. Bacterial Culture cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis A Inoculate liquid culture (e.g., LB medium) B Grow overnight with shaking (e.g., 28°C, 220 rpm) A->B C Inoculate production medium (e.g., 400 mL SRM-AF) B->C D Incubate for 10 days (20°C, 220 rpm) C->D E Harvest cells by centrifugation D->E F Resuspend cell pellet in distilled water (e.g., 40 mL) E->F G Incubate on shaker (4h, 200 rpm) to release SylA F->G H Centrifuge to remove cells G->H I Collect supernatant containing SylA H->I J Filter supernatant (0.22 µm) I->J K Solid-Phase Extraction (SPE) (e.g., C18 column) J->K L Elute with methanol (B129727) gradient K->L M Analyze fractions via HPLC L->M N Confirm structure by MS and NMR M->N

Caption: General workflow for the isolation and purification of this compound.

Materials:

  • This compound-producing bacterial strain (e.g., P. syringae B301D-R)

  • Luria-Bertani (LB) medium

  • SRM-AF production medium

  • Sterile Erlenmeyer flasks

  • Shaking incubators

  • High-speed centrifuge and tubes

  • HPLC system with a C18 column

  • Mass spectrometer (MS) and NMR spectrometer

Procedure:

  • Starter Culture: Inoculate 5 mL of LB medium with the bacterial strain. Incubate overnight at 28°C with vigorous shaking (220 rpm).[1]

  • Production Culture: Adjust the optical density (OD₆₀₀) of the overnight culture to 0.2. Use this to inoculate 400 mL of SRM-AF medium in a 1,000 mL Erlenmeyer flask.[1]

  • Incubation: Incubate the production culture at 20°C for 10 days with constant shaking (220 rpm).[1]

  • Cell Harvest: After incubation, harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Extraction: Discard the supernatant. Resuspend the cell pellet in 40 mL of distilled water. Incubate this suspension on a shaker (200 rpm) for 4 hours at room temperature to allow for the release of this compound from the cells.[1]

  • Clarification: Centrifuge the cell suspension again to pellet the cells. Carefully collect the supernatant, which now contains the crude this compound extract.

  • Purification:

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the compound and remove salts.

    • Elute the compound from the SPE cartridge using a methanol-water gradient.

  • Analysis: Analyze the collected fractions using reverse-phase HPLC. Confirm the identity and purity of this compound using high-resolution mass spectrometry and NMR spectroscopy.[1]

This protocol describes a general method to measure the inhibition of proteasome activity using fluorogenic peptide substrates, based on methodologies reported in the literature.[4]

Materials:

  • Purified 20S proteasome (e.g., human or yeast)

  • Assay Buffer: (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

  • Fluorogenic Substrates:

    • Chymotrypsin-like (β5): Suc-LLVY-AMC

    • Trypsin-like (β2): Boc-LRR-AMC

    • Caspase-like (β1): Z-LLE-AMC

  • This compound (or analog) dissolved in DMSO

  • Microplate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare stock solutions of the proteasome, substrates, and this compound at appropriate concentrations. Serially dilute this compound in DMSO to create a range of inhibitor concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Purified 20S proteasome (e.g., final concentration of 1 nM)

    • This compound dilution or DMSO (for control)

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

  • Reaction Initiation: Add the fluorogenic substrate to each well (e.g., final concentration of 20-50 µM) to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader, pre-warmed to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The rate of increase is proportional to the proteasome activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of remaining proteasome activity against the inhibitor concentration.

    • For irreversible inhibitors like this compound, determine the apparent second-order rate constant of inactivation (kassoc or Ki') by analyzing the reaction progress curves at different inhibitor concentrations.[4]

Conclusion and Future Outlook

This compound represents a fascinating example of chemical evolution in host-microbe interactions. Its discovery as a virulence factor in P. syringae and its subsequent identification as a potent, irreversible proteasome inhibitor have opened multiple avenues of research. The elucidation of its biosynthetic pathway provides opportunities for bioengineering and the production of novel analogs. As a member of the syrbactin family, this compound's unique structure and mechanism of action distinguish it from clinical proteasome inhibitors like bortezomib.[12] Its demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, combined with the high potency of synthetic derivatives, make it a promising scaffold for the development of new anticancer therapeutics.[4][13] Further research into its selectivity, delivery, and in vivo efficacy is critical to unlocking its full therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Syringolin A: Chemical Structure, Properties, and Biological Activity

Abstract

This compound (SylA) is a cyclic non-ribosomal peptide produced by the bacterium Pseudomonas syringae pv. syringae. Initially identified as a virulence factor in plants, it has garnered significant interest due to its potent and irreversible inhibition of the eukaryotic proteasome. This activity gives this compound potential applications as both a tool for studying cellular protein degradation and as a lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its isolation and analysis, quantitative data on its bioactivity, and diagrams of the key signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound is a unique tripeptide derivative featuring a 12-membered macrocycle. The ring structure is composed of two non-proteinogenic amino acids: 3,4-dehydrolysine and 5-methyl-4-amino-2-hexenoic acid.[1][2] An exocyclic dipeptide tail, consisting of two L-valine residues linked by an unusual ureido bond, is attached to the macrocycle.[3][4] The presence of two (E)-configured double bonds within the macrocycle creates a highly strained ring system, which is crucial for its biological activity.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₃₉N₅O₆[5]
Molecular Weight 493.6 g/mol [3][5]
CAS Number 212115-96-3[5]
Appearance White powderInferred from purification descriptions
Solubility Soluble in water, methanol, and DMSO[6]
Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2.1. NMR Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR are essential for confirming the structure of this compound. Key chemical shifts have been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). For example, the ureido carbonyl group shows a characteristic signal at approximately 157.8 ppm in the ¹³C NMR spectrum.[7][8] Detailed 1D and 2D NMR data are available in specialized literature and are crucial for researchers aiming to synthesize or isolate this compound.[9][10][11][12]

1.2.2. Mass Spectrometry High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition and exact mass of this compound. The expected m/z value for the protonated molecule [M+H]⁺ can be calculated and compared with experimental data for verification.[2]

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its function as a potent and irreversible inhibitor of the eukaryotic 26S proteasome.[3][13] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in numerous cellular processes, including cell cycle regulation, signal transduction, and immune responses.

Proteasome Inhibition

This compound covalently binds to the N-terminal threonine residues of the catalytic β-subunits within the 20S core particle of the proteasome.[1] This binding is irreversible and inhibits all three major proteolytic activities of the proteasome: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[1] The α,β-unsaturated amide within the macrocycle acts as a Michael acceptor for the hydroxyl group of the active site threonine.[14]

Quantitative Inhibition Data

The inhibitory potency of this compound against the different catalytic subunits of the proteasome has been quantified.

Proteasome SubunitInhibition Constant (Kᵢ')Reference
β1 (Caspase-like) 6.7 µM[7]
β2 (Trypsin-like) 843 nM[7]
β5 (Chymotrypsin-like) Most sensitive subunit[7]
Anticancer Activity

By inhibiting the proteasome, this compound disrupts protein homeostasis in cancer cells, leading to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis.[6][15] It has demonstrated significant anti-proliferative activity against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
SK-N-SH Neuroblastoma20 - 25[15]
LAN-1 Neuroblastoma20 - 25[15]
SKOV3 Ovarian Cancer20 - 25[15]

Signaling Pathways Modulated by this compound

This compound's inhibition of the proteasome has significant downstream effects on various signaling pathways.

Plant Immune Signaling

In plants, the proteasome is a key regulator of immune signaling pathways mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA).[1] By inhibiting the proteasome, this compound can suppress these defense responses, thereby acting as a virulence factor for P. syringae.[16][17] For instance, proteasome-mediated degradation of NPR1, a key regulator of the SA pathway, is crucial for its function. This compound is thought to disrupt this turnover.[3][16]

Salicylic_Acid_Pathway_Inhibition cluster_pathogen Pathogen (P. syringae) cluster_plant_cell Plant Cell SyringolinA This compound Proteasome 26S Proteasome SyringolinA->Proteasome Inhibition NPR1_inactive NPR1 (inactive) Proteasome->NPR1_inactive Degradation (turnover) NPR1_active NPR1 (active) NPR1_active->Proteasome Defense Defense Response NPR1_active->Defense SA_Signaling Salicylic Acid Signaling SA_Signaling->NPR1_active

Caption: Inhibition of the Salicylic Acid pathway by this compound.
Apoptosis Induction in Cancer Cells

In cancer cells, this compound-mediated proteasome inhibition leads to the stabilization and accumulation of tumor suppressor proteins, such as p53.[6] This triggers a signaling cascade that results in the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death (apoptosis).[6][15] this compound can induce apoptosis through both p53-dependent and p53-independent mechanisms.[6]

Apoptosis_Induction SyringolinA This compound Proteasome 26S Proteasome SyringolinA->Proteasome Inhibition p53 p53 Accumulation Proteasome->p53 Prevents Degradation Caspases Caspase Activation p53->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Isolation and Purification of this compound

This protocol is adapted from methodologies described for the isolation of this compound from Pseudomonas syringae pv. syringae cultures.[1][6]

Workflow Diagram:

Isolation_Workflow Start Bacterial Culture (P. syringae) Centrifuge Centrifugation Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Crude Crude Extract Evaporation->Crude HPLC Reverse-Phase HPLC Crude->HPLC Pure Pure this compound HPLC->Pure

Caption: Workflow for the isolation and purification of this compound.

Materials:

  • Pseudomonas syringae pv. syringae strain (e.g., B301D-R)

  • SRMAF medium (or other suitable defined medium)

  • Ethyl acetate (B1210297)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Centrifuge and appropriate tubes

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Bacterial Culture: Inoculate P. syringae into a suitable liquid medium and grow under still culture conditions at 20-28°C for 7-10 days to allow for this compound production.[1][18]

  • Harvesting: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Extraction: Carefully collect the supernatant and extract it multiple times with an equal volume of ethyl acetate. Pool the organic phases.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Dissolve the crude extract in a minimal amount of methanol. Purify this compound using reverse-phase HPLC on a C18 column. A common mobile phase is a gradient of water and acetonitrile (B52724) containing 0.1% TFA.

  • Verification and Storage: Collect the fractions corresponding to the this compound peak. Confirm purity by analytical HPLC and mass spectrometry.[2] Lyophilize the pure fractions and store at -20°C or below.

In Vitro Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the proteasome and its inhibition by this compound.[19]

Materials:

  • Purified 20S or 26S proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • This compound stock solution (in DMSO)

  • DMSO (as vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em ≈ 350/440 nm)

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Purified proteasome

    • This compound dilution or vehicle control

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to interact with the proteasome.

  • Initiation: Add the fluorogenic substrate (Suc-LLVY-AMC) to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C. Record readings every 1-2 minutes for at least 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation of cancer cells.[2]

Materials:

  • Cancer cell line of interest (e.g., SK-N-SH)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and a potent biological activity. Its irreversible inhibition of the eukaryotic proteasome makes it a valuable tool for studying protein degradation pathways and a promising scaffold for the development of new anticancer drugs. The information and protocols provided in this guide are intended to facilitate further research into the properties and applications of this remarkable molecule. As our understanding of the ubiquitin-proteasome system continues to grow, the importance of specific and potent inhibitors like this compound will undoubtedly increase.

References

A Technical Guide to the Syringolin A Biosynthesis Pathway in Pseudomonas syringae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Syringolin A (SylA) is a potent eukaryotic proteasome inhibitor produced by many strains of the phytopathogenic bacterium Pseudomonas syringae. As a virulence factor, it plays a crucial role in plant-pathogen interactions by suppressing host defense mechanisms.[1][2][3] Its unique structure, featuring a 12-membered macrolactam ring and an unusual ureido linkage, and its irreversible mechanism of proteasome inhibition have made SylA and its biosynthetic pathway a subject of intense research for potential applications in medicine, particularly in oncology.[4][5] This guide provides a detailed overview of the genetic and enzymatic basis of this compound biosynthesis.

The syringolin (syl) Gene Cluster

The genetic blueprint for this compound synthesis is located in a conserved 22 kb genomic region known as the syl gene cluster.[6] This cluster contains five essential open reading frames (ORFs), sylA through sylE, that orchestrate the production, regulation, and export of the molecule.[6][7][8] The entire sylA-E gene cluster has been shown to be sufficient to direct the synthesis of this compound when heterologously expressed in other Pseudomonas species.[6]

GeneEncoded ProteinFunctionCitation
sylA LuxR-type transcriptional activatorPositive regulation of sylB and the sylCDE operon[8][9]
sylB DesaturaseCatalyzes the formation of a double bond in the lysine (B10760008) residue to form 3,4-dehydrolysine[1][10][11]
sylC Non-Ribosomal Peptide Synthetase (NRPS)Initiates biosynthesis; activates two valine residues and forms the ureido linkage using bicarbonate (CO₂)[4][6][11]
sylD Hybrid NRPS/Polyketide Synthase (PKS)Activates (dehydro)lysine, extends the chain with a C2 unit, and catalyzes macrolactamization[1][6][10]
sylE MFS TransporterPutative exporter for secreting this compound out of the bacterial cell[7][8]

The Biosynthetic Pathway: A Step-by-Step Enzymatic Assembly

This compound is assembled by a modular enzymatic complex in a manner characteristic of mixed NRPS/PKS pathways. The process involves the sequential addition and modification of amino acid and keto acid precursors.

Step 1: Initiation and Ureido Bond Formation by SylC The biosynthesis begins with the SylC enzyme, a single-module NRPS. In an iterative process, SylC first activates a molecule of L-valine as an aminoacyl-adenylate, which is then loaded onto its thiolation (T) or peptidyl carrier protein (PCP) domain.[4] This valine is then N-carboxylated using bicarbonate (HCO₃⁻/CO₂) from the cellular pool.[6] A second L-valine is activated and loaded, which then condenses with the N-carboxy-valine intermediate to form the distinctive ureido bond, resulting in a ureido-divalyl-S-SylC intermediate.[4][6]

Step 2: Core Assembly and Macrolactamization by SylD The ureido-divalyl moiety is transferred to the first NRPS module of the large SylD enzyme complex. The second NRPS module of SylD activates a lysine residue.[1] Concurrently, the desaturase SylB is thought to convert this lysine into 3,4-dehydrolysine, although the precise timing of this desaturation (before or after activation by SylD) is still under investigation.[8][10] The PKS module of SylD then extends the peptide chain by incorporating a two-carbon unit derived from malonate.[6] Finally, the thioesterase (TE) domain at the C-terminus of SylD catalyzes an intramolecular condensation reaction, releasing the final product and forming the stable 12-membered macrolactam ring structure.[10]

Diagram of the this compound biosynthesis pathway.

Regulation of the syl Gene Cluster

The production of this compound is tightly regulated in response to environmental and cellular signals. The expression of the syl genes is dependent on the GacS/GacA two-component global regulatory system.[9] This system, in turn, activates the expression of salA, which encodes another LuxR-type transcription factor.[12] SalA then activates the expression of sylA. Finally, the SylA protein directly binds to the promoter regions of the sylB gene and the sylCDE operon to activate their transcription.[9][12] Biosynthesis is also influenced by environmental factors, such as oxygen concentration, but does not appear to involve acyl-homoserine lactone-mediated quorum sensing.[9][12]

Syringolin_A_Regulation GacS_GacA GacS/GacA System SalA salA gene GacS_GacA->SalA Activates SalA_p SalA Protein SalA->SalA_p expresses SylA sylA gene SalA_p->SylA Activates SylA_p SylA Protein SylA->SylA_p expresses sylB sylB gene SylA_p->sylB Binds & Activates sylCDE sylCDE operon SylA_p->sylCDE Binds & Activates SylA_prod This compound Production sylB->SylA_prod sylCDE->SylA_prod

Regulatory cascade controlling this compound production.

Quantitative Data

While detailed enzyme kinetic data is scarce in the public domain, several studies provide quantitative or semi-quantitative insights into this compound's production and activity.

Table 1: Biological Activity of this compound

Cell LineActivity MetricValueCitation
Human Neuroblastoma (SK-N-SH)IC₅₀ (50% inhibition of proliferation)~20 µM - 25 µM[5]
Human Neuroblastoma (LAN-1)IC₅₀ (50% inhibition of proliferation)~20 µM - 25 µM[5]
Human Ovarian Cancer (SKOV3)IC₅₀ (50% inhibition of proliferation)~20 µM - 25 µM[5]

Table 2: Relative Abundance of Syringolin Variants Syringolin biosynthesis is not perfectly stringent, leading to the production of minor variants where valine is substituted by isoleucine (Syringolin C) or lysine is not desaturated.

StrainVariant Ratio (Syringolin C / this compound)NoteCitation
P. syringae B301D-R0.8SylC shows relaxed specificity for isoleucine.[8]
Rhizobium sp. AP160.2The SylC homolog in this strain has higher fidelity for valine.[8]

Key Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Bacterial Culture This protocol is adapted from methodologies used for extracting syringolins from P. syringae and Rhizobium cultures.[8]

  • Bacterial Culture:

    • Prepare a pre-culture by growing P. syringae overnight in Luria-Bertani (LB) medium at 28°C with shaking.

    • Inoculate 400 mL of SRMAF medium in a 1 L Erlenmeyer flask with the pre-culture to an initial OD₆₀₀ of 0.2.

    • Incubate the culture at 20°C for 10 days with constant shaking (220 rpm).

  • Harvesting and Extraction:

    • Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes).

    • Resuspend the cell pellet in an appropriate volume of distilled water (e.g., 40 mL).

    • Perform cell lysis (e.g., sonication or French press) and extract the lysate with an equal volume of ethyl acetate (B1210297) or a similar organic solvent.

    • Separate the organic phase and evaporate to dryness under reduced pressure.

  • Purification:

    • Redissolve the crude extract in a suitable solvent (e.g., methanol).

    • Perform purification using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column and a water/acetonitrile gradient.

    • Monitor the elution profile at ~210 nm and collect fractions corresponding to the this compound peak.

    • Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HR-MS) and NMR.[6][7]

Protocol 2: In Vitro Characterization of the SylC Enzyme This protocol outlines the general workflow for expressing, purifying, and assaying the activity of the SylC NRPS module.[4]

  • Cloning and Expression:

    • Amplify the sylC gene from P. syringae genomic DNA using PCR.

    • Clone the gene into an E. coli expression vector (e.g., pET vector series) with a His₆-tag for purification.

    • Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in a large volume of LB medium to mid-log phase (OD₆₀₀ ~0.6) and induce protein expression with IPTG.

  • Protein Purification:

    • Harvest the cells by centrifugation and lyse them.

    • Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column extensively and elute the His-tagged SylC protein using an imidazole (B134444) gradient.

    • Confirm protein purity and size (~147 kDa) by SDS-PAGE.

  • Enzyme Activation (Phosphopantetheinylation):

    • The purified SylC is in the inactive apo form. Convert it to the active holo form by incubating it with Coenzyme A and a promiscuous phosphopantetheinyl transferase (PPTase) such as Sfp.

  • Activity Assay (ATP-PPi Exchange):

    • The adenylation (A) domain's substrate specificity can be measured using the ATP-PPi exchange assay.

    • Set up a reaction mixture containing the purified holo-SylC, the amino acid substrate (e.g., L-Val, L-Ile), ATP, and ³²P-labeled pyrophosphate (PPi).

    • Incubate and then quench the reaction.

    • Measure the incorporation of ³²P into ATP (adsorbed onto charcoal) using a scintillation counter. The rate of exchange is proportional to the A-domain's activity for that specific amino acid.

Workflow for this compound isolation and enzyme characterization.

References

The Biological Activity of Syringolin A on Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringolin A (SylA), a cyclic peptide derivative produced by the plant pathogen Pseudomonas syringae, is a potent virulence factor that manipulates host plant physiology. This technical guide provides an in-depth analysis of the molecular interactions and cellular consequences of SylA activity in plant cells. Central to its mechanism is the irreversible inhibition of the 26S proteasome, a key regulator of protein degradation. This inhibition disrupts critical plant defense signaling pathways, including those mediated by salicylic (B10762653) acid and jasmonic acid, ultimately facilitating pathogen proliferation. This document details the mechanism of action of SylA, presents quantitative data on its inhibitory effects, outlines experimental protocols for its study, and provides visual representations of the affected signaling cascades.

Introduction

This compound is a non-ribosomally synthesized peptide-polyketide hybrid that acts as a virulence factor for certain strains of Pseudomonas syringae.[1][2] Initially identified for its ability to elicit defense responses in some plant species, its primary role during infection is now understood to be the suppression of host immunity.[2] SylA belongs to the syrbactin family of natural products, which are characterized by their ability to inhibit the eukaryotic proteasome.[2] By targeting this central hub of cellular protein degradation, SylA effectively dismantles the plant's ability to mount a timely and robust defense against pathogenic attack.

Mechanism of Action: Proteasome Inhibition

The primary molecular target of this compound in plant cells is the 26S proteasome. This large protein complex is responsible for the degradation of ubiquitinated proteins, playing a critical role in a vast array of cellular processes, including signal transduction, cell cycle control, and immune responses.

This compound acts as an irreversible inhibitor of the 20S core particle of the proteasome.[1][2] It forms a covalent bond with the N-terminal threonine residues of the catalytically active β-subunits, effectively blocking their proteolytic activity.[2] The 20S proteasome possesses three distinct catalytic activities:

  • Chymotrypsin-like (CT-L): Mediated by the β5 subunit.

  • Trypsin-like (T-L): Mediated by the β2 subunit.

  • Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Mediated by the β1 subunit.

This compound has been shown to inhibit all three of these activities.[2] In plant proteasomes, SylA exhibits a preferential targeting of the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits.[3] This targeted inhibition leads to the accumulation of ubiquitinated proteins and the disruption of downstream signaling pathways that rely on proteasome-mediated degradation of regulatory proteins.

Quantitative Inhibition Data

While the inhibitory effect of this compound on the proteasome is well-established, specific inhibition constants (IC₅₀ or Kᵢ) for individual subunits of plant proteasomes are not extensively documented in the available literature. However, studies on mammalian proteasomes provide valuable insights into its potency.

Target Proteasome SubunitActivityInhibitorKᵢ' (Apparent)OrganismNotes
β5Chymotrypsin-likeThis compound~0.8 µMHumanEstimated value.
β5Chymotrypsin-likeThis compound derivative8.65 ± 1.13 nMNot SpecifiedThis derivative is reported to be ~100-fold more potent than this compound.

Note: The data presented is primarily from studies on mammalian proteasomes and should be considered as an approximation of the activity in plant systems.

Biological Effects on Plant Cells

The inhibition of the proteasome by this compound triggers a cascade of downstream effects that collectively suppress plant immunity and promote pathogen virulence.

Suppression of Stomatal Immunity

Stomata, the pores on the leaf surface, are a primary entry point for many bacterial pathogens. Plants can actively close their stomata upon detection of pathogen-associated molecular patterns (PAMPs) as a first line of defense. This compound-producing bacteria can counteract this by inhibiting proteasome function in guard cells, which are the cells that control stomatal aperture.[1] This inhibition leads to stomatal opening, allowing the bacteria to invade the leaf tissue.[1]

Interference with Hormone-Mediated Defense Signaling

4.2.1. Salicylic Acid (SA) Pathway

The salicylic acid (SA) signaling pathway is crucial for establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. A key regulator of this pathway is the protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). The turnover of NPR1 is, in part, regulated by the proteasome.[1] By inhibiting the proteasome, this compound is hypothesized to interfere with the dynamic regulation of NPR1, leading to a suppression of SA-dependent defense gene expression and compromising SAR.[1][4]

Signaling Pathway: this compound Interference with Salicylic Acid Signaling

SylA_SA_Pathway P. syringae P. syringae SylA SylA P. syringae->SylA Proteasome Proteasome SylA->Proteasome Inhibits NPR1_monomer NPR1 (Monomer) Nucleus Proteasome->NPR1_monomer Degrades NPR1_oligomer NPR1 (Oligomer) Cytoplasm NPR1_oligomer->NPR1_monomer SA signal (Redox change) TGA_factors TGA Transcription Factors NPR1_monomer->TGA_factors Activates Defense_Genes Defense Gene Expression TGA_factors->Defense_Genes Induces SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Leads to

Caption: this compound inhibits the proteasome, disrupting NPR1 turnover and suppressing SA-mediated defense.

4.2.2. Jasmonic Acid (JA) Pathway

The jasmonic acid (JA) pathway is critical for defense against necrotrophic pathogens and herbivorous insects. This pathway is negatively regulated by a family of repressor proteins called JAZ (Jasmonate ZIM-domain). In the presence of the active form of JA, JA-isoleucine (JA-Ile), JAZ proteins are targeted for degradation by the 26S proteasome. This degradation releases transcription factors, such as MYC2, allowing for the expression of JA-responsive defense genes. This compound-mediated inhibition of the proteasome leads to the stabilization and accumulation of JAZ repressors, thereby blocking the activation of the JA signaling pathway.

Signaling Pathway: this compound Interference with Jasmonic Acid Signaling

SylA_JA_Pathway cluster_JA_signaling JA Signaling Cascade SylA This compound Proteasome 26S Proteasome SylA->Proteasome Inhibits JAZ JAZ Repressor JA_Ile JA-Isoleucine (Active Hormone) SCF_COI1 SCF-COI1 (E3 Ligase) JA_Ile->SCF_COI1 Promotes binding to JAZ SCF_COI1->JAZ Targets for degradation JAZ->Proteasome Degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Defense_Response Defense Response JA_Genes->Defense_Response Leads to

Caption: this compound stabilizes JAZ repressors by inhibiting the proteasome, thus blocking JA signaling.
Alteration of the Plant Methylome

Recent studies have indicated that treatment of Arabidopsis with this compound leads to changes in the plant's epigenome. Specifically, SylA treatment results in an increase in DNA methylation, particularly in the centromeric and pericentromeric regions of the chromosomes. This hypermethylation is accompanied by significant changes in the plant's transcriptome, including a notable upregulation of resistance genes.

Detailed Experimental Protocols

Protocol for In Vitro Proteasome Activity Assay in Arabidopsis

This protocol is adapted from methods using fluorogenic substrates to measure the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Arabidopsis thaliana leaf tissue

  • Protein Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP, 10% glycerol

  • Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity), dissolved in DMSO

  • Assay Buffer: 25 mM HEPES (pH 7.5), 0.5 mM EDTA

  • This compound (or other inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Protein Extraction:

    • Harvest 100-200 mg of Arabidopsis leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 500 µL of ice-cold Protein Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed.

    • Transfer the slurry to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the total protein extract.

    • Determine the protein concentration using a Bradford or BCA assay.

  • Proteasome Activity Assay:

    • In a 96-well black microplate, add 20-50 µg of total protein extract to each well.

    • For inhibitor studies, add the desired concentration of this compound to the wells. For control wells, add an equivalent volume of DMSO.

    • Bring the total volume in each well to 90 µL with Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 100 µM final concentration of Suc-LLVY-AMC).

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

    • The rate of increase in fluorescence is proportional to the proteasome activity.

Workflow: In Vitro Proteasome Activity Assaydot

Proteasome_Assay_Workflow start Start: Arabidopsis Leaf Tissue grind Grind in Liquid N2 start->grind extract Add Extraction Buffer & Homogenize grind->extract centrifuge Centrifuge (14,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant (Total Protein) centrifuge->supernatant quantify Quantify Protein (Bradford/BCA) supernatant->quantify plate_setup Aliquot Protein into 96-well Plate quantify->plate_setup add_inhibitor Add this compound (or DMSO control) plate_setup->add_inhibitor pre_incubate Pre-incubate (37°C, 15 min) add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex/Em: 350/440 nm) add_substrate->read_fluorescence end End: Proteasome Activity Data read_fluorescence->end

References

Syringolin A as a virulence factor in plant pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Syringolin A as a Virulence Factor in Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SylA) is a cyclic peptide derivative produced by the plant pathogen Pseudomonas syringae pv. syringae that acts as a potent virulence factor.[1][2] This technical guide provides a comprehensive overview of SylA, detailing its structure, mechanism of action as an irreversible proteasome inhibitor, and its role in suppressing plant immune responses. We will explore its impact on crucial signaling pathways, including those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA), and its function in counteracting stomatal immunity.[1][3] This document synthesizes key quantitative data, outlines detailed experimental protocols for studying SylA, and provides visual diagrams of its molecular interactions and regulatory networks to serve as a resource for researchers in plant pathology and drug development.

Introduction: this compound Structure and Function

This compound is a nonribosomally synthesized peptide-polyketide hybrid that belongs to the syrbactin family of natural products.[3][4] It is characterized by a 12-membered macrocyclic lactam ring formed by two non-proteinogenic amino acids, 5-methyl-4-amino-2-hexenoic acid and 3,4-dehydrolysine.[5][6] This core is attached to an exocyclic dipeptide moiety consisting of two valine residues linked by an unusual ureido group.[5][7] The biosynthesis of SylA is governed by the syl gene cluster (sylA-E), which encodes the necessary nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[2][8]

The primary function of SylA as a virulence factor stems from its ability to irreversibly inhibit the eukaryotic 26S proteasome.[1][9] By targeting this central component of cellular protein degradation, SylA effectively disrupts a wide range of host physiological processes, most notably the plant's innate immune system. This allows the pathogen to overcome host defenses, facilitate colonization, and cause disease.[9][10]

Mechanism of Action: Proteasome Inhibition

The eukaryotic proteasome is a multi-subunit complex responsible for the degradation of ubiquitinated proteins, playing a critical role in signal transduction, cell cycle control, and immunity. The catalytic core, the 20S proteasome, contains three types of active sites located on its β1, β2, and β5 subunits, corresponding to caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[11][12]

This compound acts as a covalent and irreversible inhibitor of the proteasome.[1] Crystallographic studies have shown that the α,β-unsaturated amide within the SylA macrocycle is attacked by the N-terminal threonine residue of the catalytic β-subunits, resulting in a stable ether bond.[11] In plant proteasomes, SylA exhibits a preference for the β2 and β5 subunits over the β1 subunit.[11][12] This selective inhibition disrupts the turnover of key regulatory proteins involved in plant defense, effectively disarming the host. Studies have also shown that SylA accumulates in the plant cell nucleus, targeting the nuclear proteasome, which is critical for regulating transcription and immunity.[11][12]

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound and its derivatives has been quantified in several studies. The following tables summarize key findings regarding its interaction with the proteasome and its effect on bacterial virulence.

Table 1: Proteasome Inhibition by this compound and Related Compounds

CompoundTargetAssay TypeValueOrganism/SourceCitation
This compoundProteasome β2 subunitIC₅₀0.36 µMArabidopsis thaliana leaf extract[11]
This compoundProteasome β5 subunitIC₅₀0.31 µMArabidopsis thaliana leaf extract[11]
This compound DerivativeChymotryptic Activity (β5)Ki'8.65 ± 1.13 nMYeast 20S Proteasome[4][13]
Glidobactin AChymotryptic Activity (β5)Ki'49 ± 5.4 nMYeast 20S Proteasome[14]

Table 2: Biological Activity of this compound in Plant-Pathogen Interactions

ActivityExperimental SystemConcentration/ConditionObserved EffectCitation
Promotion of Bacterial ColonizationInfiltration of N. benthamiana leaves with ΔsylC-GFP P. syringae50 µM SylASignificantly increased frequency of bacterial colonization in adjacent tissues[9]
Suppression of SA-mediated ImmunityBTH-treated N. benthamiana leaves infected with ΔsylC P. syringaeCo-treatment with SylARestored bacterial growth to levels seen in non-BTH-treated controls[9]
Counteraction of Stomatal ClosureBean and Arabidopsis epidermal peelsTreatment with SylA-producing bacteriaReopening of stomata that were induced to close by PAMPs[1][15]

Impact on Host Signaling Pathways

This compound's efficacy as a virulence factor is primarily due to its ability to interfere with plant hormone signaling pathways that are central to immunity.

Suppression of Salicylic Acid (SA) Signaling

The salicylic acid (SA) pathway is a cornerstone of plant defense against biotrophic pathogens like P. syringae. A key regulator of this pathway is NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). For the activation of defense genes, NPR1 must be dynamically regulated, a process that involves its proteasome-dependent turnover.[1] By inhibiting the proteasome, this compound disrupts this turnover.[1] This blockage prevents the proper induction of SA-responsive defense genes, such as PATHOGENESIS-RELATED GENE 1 (PR1), thereby suppressing systemic acquired resistance (SAR).[9][10] This creates a zone of SA-insensitive tissue around the initial infection site, allowing the pathogen to escape containment and colonize adjacent tissues.[10][16]

SAL_pathway P_syringae P. syringae SylA This compound P_syringae->SylA produces Proteasome 26S Proteasome SylA->Proteasome inhibits NPR1_turnover NPR1 Turnover Proteasome->NPR1_turnover mediates SA_signaling SA Signaling NPR1_turnover->SA_signaling required for Defense_genes Defense Gene Expression (e.g., PR1) SA_signaling->Defense_genes induces Immunity Plant Immunity (SAR) Defense_genes->Immunity leads to

Caption: this compound inhibits the proteasome, disrupting SA signaling and plant immunity.

Counteracting Stomatal Immunity

Stomata are pores on the leaf surface that pathogens can use as entry points. Plants have evolved an immune response, known as stomatal immunity, where they close their stomata upon recognition of pathogen-associated molecular patterns (PAMPs).[1] This closure is a salicylic acid-dependent process that requires a functional proteasome.[1][15] this compound-producing bacteria can counteract this defense. By inhibiting proteasome activity in guard cells, SylA prevents stomatal closure, effectively keeping the gates open for bacterial invasion.[1][15] This effect can be mimicked by other, structurally unrelated proteasome inhibitors like MG132, confirming the central role of proteasome inhibition in this process.[1]

Stomatal_Immunity cluster_pathogen Pathogen Action PAMPs Pathogen PAMPs (e.g., flagellin) Plant_Receptor Plant Receptor PAMPs->Plant_Receptor SA_Pathway SA-dependent Pathway Plant_Receptor->SA_Pathway activates Proteasome Proteasome Activity in Guard Cells SA_Pathway->Proteasome requires Stomata_Closure Stomatal Closure Proteasome->Stomata_Closure leads to Stomata_Open Stomata Remain Open (Pathogen Entry) Proteasome->Stomata_Open SylA This compound SylA->Proteasome inhibits Colonization_Assay Start Start: Culture GFP-tagged P. syringae (WT & ΔsylC) Wound Wound N. benthamiana leaf Start->Wound Inoculate Inoculate wound site with bacterial suspension Wound->Inoculate Incubate Incubate plant (3-5 days, high humidity) Inoculate->Incubate Infiltrate Optional: Infiltrate adjacent tissue with SylA Infiltrate->Incubate complementation Microscopy Fluorescence Microscopy Incubate->Microscopy Quantify Quantify bacterial spread from wound site Microscopy->Quantify End End: Compare WT vs ΔsylC colonization Quantify->End

References

Unveiling Syringolin A: An In-depth Guide to its Early Research and Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringolin A, a natural product secreted by certain strains of the phytopathogenic bacterium Pseudomonas syringae, has emerged as a molecule of significant interest in both plant pathology and cancer research.[1] Initially identified as a virulence factor that helps bacteria overcome host defenses, subsequent research has revealed its potent and irreversible inhibitory activity against the eukaryotic proteasome.[1] This technical guide provides a comprehensive overview of the early research and literature on this compound, focusing on its discovery, mechanism of action, and initial applications. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Discovery and Structure

This compound is a cyclic peptide derivative produced through a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthetase (PKS) pathway.[2] Its unique structure features a 12-membered macrocycle formed by two non-proteinogenic amino acids: 5-methyl-4-amino-2-hexenoic acid and 3,4-dehydrolysine.[3][4] This core is attached to a dipeptide tail consisting of two valine residues linked by an unusual ureido group.[3][4] The biosynthesis of this ureido group has been shown to originate from bicarbonate.[5]

Mechanism of Action: Proteasome Inhibition

The primary molecular target of this compound is the 20S proteasome, a crucial component of the ubiquitin-proteasome system responsible for regulated protein degradation in eukaryotic cells.[6] this compound acts as an irreversible inhibitor of the proteasome by covalently binding to the active site threonine residues of the catalytic β-subunits.[7][8] This inhibition disrupts cellular protein homeostasis, leading to various downstream effects.

Biological Activities

In Plants: A Virulence Factor

In its natural context, this compound functions as a virulence factor for P. syringae.[1] By inhibiting the host plant's proteasome, it counteracts stomatal innate immunity, allowing the bacteria to invade the plant tissue more effectively.[1] Specifically, this compound interferes with salicylic (B10762653) acid (SA)-dependent defense pathways.[1][9] The proteasome-dependent turnover of NPR1, a key regulator in the SA pathway, is thought to be inhibited by this compound.[1]

In Mammalian Cells: Anticancer Potential

The potent proteasome inhibitory activity of this compound has garnered significant interest for its potential as an anticancer agent.[3] Early studies demonstrated that this compound exhibits strong anti-proliferative activity against various cancer cell lines, including neuroblastoma and ovarian cancer cells, with IC50 values in the micromolar range.[3] The primary mechanism of its anticancer effect is the induction of apoptosis.[3]

Treatment of cancer cells with this compound leads to a rapid increase in the levels of the tumor suppressor protein p53 and cleavage of poly (ADP-ribose) polymerase (PARP), both hallmarks of apoptosis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound.

Table 1: In Vitro Proteasome Inhibition

CompoundProteasome SourceActivity AssayedKi' (nM)Reference
This compoundHuman 20SChymotrypsin-like-[6]
This compound DerivativeHuman 20SChymotrypsin-like8.65 ± 1.13[6]
Syringolin BHuman 20SChymotrypsin-like>10-fold less potent than this compound[6]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SK-N-SHNeuroblastoma20 - 25[3]
LAN-1Neuroblastoma20 - 25[3]
SKOV3Ovarian Cancer20 - 25[3]

Key Experimental Protocols

Proteasome Inhibition Assay

Objective: To determine the inhibitory potential of this compound and its derivatives on the catalytic activity of the 20S proteasome.

Methodology (based on Clerc et al., 2009 and Groll et al., 2008):

  • Proteasome Source: Purified human or yeast 20S proteasome.

  • Substrate: A fluorogenic peptide substrate specific for the desired proteolytic activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Procedure: a. The 20S proteasome is incubated with varying concentrations of this compound or the test compound for a defined period at 37°C. b. The fluorogenic substrate is added to initiate the reaction. c. The increase in fluorescence due to the cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value (concentration of inhibitor required for 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentrations. The inhibitory constant (Ki') can be calculated from the IC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Methodology (based on Coleman et al., 2006):

  • Cell Culture: Cancer cell lines (e.g., SK-N-SH, SKOV3) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The early research on this compound has laid a strong foundation for its development as a valuable tool in chemical biology and as a potential therapeutic agent. Its well-defined mechanism of action as a proteasome inhibitor, coupled with its demonstrated efficacy in both plant and mammalian systems, makes it a compelling molecule for further investigation. Structure-activity relationship studies have already shown that modifications to the this compound scaffold can significantly enhance its potency.[4][6][10] Future research will likely focus on optimizing its drug-like properties, exploring its efficacy in in vivo cancer models, and further elucidating its complex interactions within biological systems. The continued exploration of this compound and its analogs holds promise for the development of novel anticancer therapies and for a deeper understanding of the critical role of the proteasome in health and disease.

References

The Syrbactin Family: A Technical Guide to the Syringolin A Class of Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The syringolins are a family of cyclic peptide derivatives produced by the plant pathogen Pseudomonas syringae. Initially identified as virulence factors that suppress host plant immunity, they have garnered significant interest in the biomedical field as potent, irreversible inhibitors of the eukaryotic proteasome. This technical guide provides a comprehensive overview of the Syringolin A family, detailing their biosynthesis, mechanism of action, and biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a resource for researchers in natural product chemistry, oncology, and drug development.

Introduction and Chemical Structure

This compound is the principal member of the syringolin family, which belongs to the broader class of "syrbactin" proteasome inhibitors. These natural products are secreted by various strains of Pseudomonas syringae pv. syringae[1][2]. Structurally, this compound is an unusual tripeptide derivative. Its core is a 12-membered macrolactam ring formed by two non-proteinogenic amino acids: 5-methyl-4-amino-2-hexenoic acid and 3,4-dehydrolysine[2][3][4][5]. This ring is attached to an N-terminal valine, which is, in turn, linked to a second valine via a distinctive ureido group[3][4][5]. The molecular formula for this compound is C₂₄H₃₉N₅O₆[6].

Other members of the family, such as Syringolin B, are naturally produced variants where the 3,4-dehydrolysine in the ring is replaced by lysine[7][8]. This structural variation, along with the replacement of valine with isoleucine, arises from the relaxed substrate specificity of the biosynthetic enzymes[7]. The unique structure of the syringolins, particularly the reactive α,β-unsaturated amide within the macrocycle, is critical for their biological activity.

Biosynthesis Pathway

Syringolins are synthesized by a mixed non-ribosomal peptide synthetase/polyketide synthetase (NRPS/PKS) machinery[1][3][9]. The entire biosynthetic pathway is encoded by a five-gene cluster, sylA through sylE[3][7][10].

  • sylA : Encodes a LuxR-type transcriptional activator that regulates the expression of the other syl genes[7][10].

  • sylB : Encodes a desaturase responsible for the conversion of lysine (B10760008) to 3,4-dehydrolysine[7].

  • sylC and sylD : These genes encode the large NRPS/PKS enzymes that form the core synthetase complex. They are responsible for selecting the amino acid and polyketide precursors, catalyzing peptide bond formation, and assembling the final molecule[7][9].

  • sylE : Encodes a putative transporter protein believed to be involved in the secretion of this compound from the bacterial cell[7][11].

The biosynthesis model suggests a sequential assembly-line process where the precursor molecules are loaded onto the synthetase complex and progressively elongated and modified to form the final syringolin structure[2][3]. The unusual ureido group that links the two valine residues is derived from bicarbonate[3]. The entire syl gene cluster has been successfully cloned and heterologously expressed in other bacteria, such as Pseudomonas putida and Streptomyces, enabling the production of syringolins for further study[3][12].

Syringolin_Biosynthesis This compound Biosynthesis Pathway cluster_regulation Regulation cluster_synthesis Synthesis & Export cluster_precursors Precursors cluster_product Final Product sylA sylA gene SylA_protein SylA (LuxR-type regulator) sylA->SylA_protein expresses sylB sylB gene SylA_protein->sylB activates transcription sylCDE sylCDE operon SylA_protein->sylCDE activates transcription SylB_protein Lysine Desaturase sylB->SylB_protein SylCD_protein NRPS/PKS Synthetase sylCDE->SylCD_protein SylE_protein SylE Transporter sylCDE->SylE_protein SylB_protein->SylCD_protein provides 3,4-dehydrolysine SylA_final This compound SylCD_protein->SylA_final assembles Extracellular Space Extracellular Space SylE_protein->Extracellular Space Val 2x Valine Val->SylCD_protein Lys Lysine Lys->SylB_protein substrate PKS_unit PKS extender unit PKS_unit->SylCD_protein Bicarb Bicarbonate (for ureido group) Bicarb->SylCD_protein SylA_final->SylE_protein transported

A simplified model of the this compound biosynthesis pathway.

Mechanism of Action: Proteasome Inhibition

The primary molecular target of this compound is the eukaryotic 26S proteasome, a critical cellular machine responsible for degrading ubiquitinated proteins[11]. It specifically targets the 20S core particle, which houses the proteolytic active sites. The 20S proteasome contains three types of catalytic β-subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like)[11].

This compound acts as an irreversible covalent inhibitor of all three catalytic subunits[7]. The mechanism involves a Michael-type addition where the catalytic N-terminal threonine residue of a β-subunit attacks the α,β-unsaturated amide in the syringolin macrocycle. This results in the formation of a stable, covalent ether bond, permanently inactivating the enzyme[7][11]. While it can inhibit all three active sites, studies have shown that this compound preferentially targets the β2 and β5 subunits[11]. This inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering downstream effects such as cell cycle arrest and apoptosis[4].

Proteasome_Inhibition This compound Mechanism of Action cluster_proteasome 20S Proteasome Core cluster_process Cellular Process cluster_outcome Cellular Outcome SylA This compound (SylA) b1 β1 Subunit (Caspase-like) SylA->b1 Covalent Inhibition b2 β2 Subunit (Trypsin-like) SylA->b2 Covalent Inhibition b5 β5 Subunit (Chymotrypsin-like) SylA->b5 Covalent Inhibition Degradation Protein Degradation b1->Degradation b2->Degradation b5->Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Degradation Targeted for Accumulation Accumulation of Ub-Proteins Degradation->Accumulation Blocked Apoptosis Apoptosis / Cell Cycle Arrest Accumulation->Apoptosis Leads to

This compound irreversibly inhibits 20S proteasome subunits.

Biological Activity and Therapeutic Potential

As a virulence factor, this compound helps P. syringae infect host plants by suppressing their defense mechanisms, many of which, like the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, are dependent on proteasome activity[1][7][9].

The potent inhibition of the eukaryotic proteasome also makes this compound and its analogs promising candidates for anticancer therapeutics. The proteasome is a validated target in oncology, with drugs like bortezomib (B1684674) used clinically for multiple myeloma[13]. This compound has been shown to inhibit the proliferation of various cancer cell lines, including neuroblastoma and ovarian cancer, by inducing apoptosis[4][11][12]. Structure-activity relationship (SAR) studies have led to the development of synthetic analogs with significantly improved potency and selectivity[8][14][15]. For instance, a rationally designed lipophilic derivative of this compound displayed a 100-fold higher potency for inhibiting the chymotrypsin-like activity of the proteasome compared to the parent compound[8][16].

Quantitative Biological Data

The inhibitory activity of the this compound family has been quantified against the different catalytic subunits of the proteasome. The data below is compiled from various studies and highlights the potency of these compounds.

CompoundTarget Proteasome/SubunitAssay TypeValueUnitReference
This compound Human 20S (Chymotrypsin-like)Enzyme kinetics (Ki')843 ± 8.4nM[8]
This compound Human 20S (Trypsin-like)Enzyme kinetics (kassoc)94 ± 12M⁻¹s⁻¹[8]
This compound Plant (β5 subunit)Competitive ABPP (IC₅₀)0.31µM[11]
This compound Plant (β2 subunit)Competitive ABPP (IC₅₀)0.36µM[11]
Syringolin B Human 20S (Chymotrypsin-like)Enzyme kinetics (Ki')7,778 ± 2,259nM[8]
Lipophilic SylA Derivative (21) Human 20S (Chymotrypsin-like)Enzyme kinetics (Ki')8.65 ± 1.13nM[8][16]
Simplified SylA Analogue (4) Human 20S (β5 subunit)Enzyme inhibition (IC₅₀)107nM[12][17]
TIR-203 (SylB Analogue) Multiple Myeloma CellsCell Viability (MTS)< 10µM[13]

ABPP: Activity-Based Protein Profiling; IC₅₀: Half-maximal inhibitory concentration; Ki': Apparent inhibition constant.

Key Experimental Methodologies

Proteasome Activity Inhibition Assay (Fluorogenic Substrate)

This protocol assesses the inhibition of specific proteasome activities using purified 20S proteasome and fluorogenic peptide substrates.

Objective: To determine the IC₅₀ or kinetic parameters (Ki', kassoc) of a syringolin compound.

Materials:

  • Purified human or yeast 20S proteasome.

  • Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 0.5 mM EDTA.

  • Syringolin compound stock solution in DMSO.

  • Fluorogenic Substrates:

    • Chymotrypsin-like (β5): Suc-LLVY-AMC

    • Trypsin-like (β2): Boc-LRR-AMC

    • Caspase-like (β1): Z-LLE-AMC

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

Procedure:

  • Prepare serial dilutions of the syringolin compound in assay buffer.

  • In the microplate wells, add the assay buffer and the syringolin dilutions. Add a DMSO control (no inhibitor).

  • Add the purified 20S proteasome to each well to a final concentration of ~1-5 nM.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

  • Initiate the reaction by adding the fluorogenic substrate to a final concentration of ~10-100 µM.

  • Immediately begin monitoring the increase in fluorescence over time using the plate reader. The cleavage of the AMC group results in a fluorescent signal.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve. For kinetic constants, more complex data fitting is required[8][18].

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess inhibitor potency and selectivity directly in complex biological samples (e.g., cell or tissue extracts).

Objective: To visualize the engagement of a syringolin compound with proteasome subunits and determine its IC₅₀ in a complex proteome.

Materials:

  • Cell or tissue lysate.

  • Syringolin compound stock solution in DMSO.

  • Activity-Based Probe (ABP): A syringolin-based probe with a reporter tag, e.g., a clickable alkyne group (like SylP) or a fluorescent tag (like RhSylA)[11][19].

  • For click chemistry: TAMRA-azide or other reporter azide (B81097), CuSO₄, TBTA ligand, TCEP.

  • SDS-PAGE materials and fluorescence gel scanner.

Procedure:

  • Prepare serial dilutions of the syringolin compound.

  • Aliquot the cell lysate into microcentrifuge tubes.

  • Pre-incubate the lysate with the syringolin dilutions (or DMSO control) for 1 hour at room temperature to allow target engagement[19][20].

  • Add the activity-based probe (e.g., 1 µM SylP) to each tube and incubate for another hour[19][20]. The probe will covalently label any active proteasome subunits not already blocked by the inhibitor.

  • (If using a clickable probe) Perform the click chemistry reaction by adding the reporter azide and click reagents to attach the fluorescent tag.

  • Denature the samples by adding SDS-PAGE loading buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteasome subunits using a fluorescence gel scanner. The intensity of the fluorescent band for each subunit will be inversely proportional to the concentration of the competing syringolin inhibitor.

  • Quantify the band intensities and plot them against the inhibitor concentration to determine the IC₅₀ for each subunit[11].

ABPP_Workflow Competitive ABPP Experimental Workflow Lysate 1. Prepare Cell Lysate (Contains active proteasomes) Inhibitor 2. Pre-incubate with This compound Dilutions Lysate->Inhibitor Probe 3. Add Activity-Based Probe (e.g., SylP-Alkyne) Inhibitor->Probe Click 4. Click Chemistry (Add TAMRA-Azide) Probe->Click SDS_PAGE 5. SDS-PAGE Separation Click->SDS_PAGE Scan 6. Fluorescence Gel Scan SDS_PAGE->Scan Analysis 7. Quantify Bands & Calculate IC50 Scan->Analysis

Workflow for competitive activity-based protein profiling.

Conclusion

The this compound family of natural products represents a structurally novel and potent class of proteasome inhibitors. Originating as bacterial virulence factors, their unique mechanism of irreversible covalent inhibition has made them valuable tools for chemical biology and promising scaffolds for the development of new anticancer drugs. The detailed understanding of their biosynthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, provides a solid foundation for future research. Further optimization of the syringolin scaffold, guided by rational design and a deeper understanding of proteasome biology, holds significant potential for creating next-generation therapeutics for cancer and other diseases linked to the ubiquitin-proteasome system.

References

Syringolin A: A Technical Guide to its Impact on Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Syringolin A (SylA), a cyclic peptide derivative produced by certain strains of the phytopathogenic bacterium Pseudomonas syringae, is a potent and irreversible inhibitor of the eukaryotic proteasome. This activity establishes SylA as a critical virulence factor, enabling the pathogen to overcome host defenses and successfully colonize plant tissues. This technical guide provides an in-depth analysis of SylA's mechanism of action, its multifaceted effects on host-pathogen interactions, and detailed experimental protocols for its study. By suppressing the host's salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, key components of plant immunity, SylA facilitates bacterial entry, proliferation, and disease progression. Understanding the intricate molecular interactions orchestrated by this compound offers valuable insights for the development of novel disease control strategies and potential therapeutic applications.

Introduction

Pseudomonas syringae employs a sophisticated arsenal (B13267) of effector molecules to manipulate its host's cellular machinery. Among these, this compound stands out as a small molecule effector with a profound impact on host immunity.[1][2][3] Structurally, SylA is a non-ribosomally synthesized peptide-polyketide hybrid.[4][5] Its primary mode of action is the irreversible inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotes.[3][6] This disruption of protein homeostasis has far-reaching consequences for the host's ability to mount an effective defense response.

Mechanism of Action: Proteasome Inhibition

This compound covalently binds to the active site threonine residues of the β2 and β5 subunits of the 20S proteasome, leading to its irreversible inactivation.[7] This inhibition disrupts the ubiquitin-proteasome system (UPS), a critical regulatory hub in eukaryotic cells that controls a vast array of cellular processes, including signal transduction, cell cycle progression, and immunity.

Quantitative Data on Proteasome Inhibition

Effects on Host-Pathogen Interactions

This compound's role as a virulence factor is manifested through its ability to subvert multiple layers of plant defense.

Overcoming Stomatal Immunity

Stomata, small pores on the leaf surface, are the primary entry points for many foliar pathogens. Plants can actively close their stomata upon perception of pathogen-associated molecular patterns (PAMPs) as a first line of defense. This compound-producing P. syringae can counteract this by inducing stomatal reopening, thereby facilitating bacterial entry into the leaf apoplast.[3][6] This effect is a direct consequence of proteasome inhibition in the guard cells that surround the stomatal pore.[3]

Suppression of Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling

The phytohormones salicylic acid (SA) and jasmonic acid (JA) are central regulators of plant immunity. The SA pathway is crucial for defense against biotrophic and hemi-biotrophic pathogens like P. syringae, while the JA pathway is primarily involved in defense against necrotrophic pathogens and herbivorous insects.[8] These two pathways often act antagonistically.

This compound effectively suppresses both SA- and JA-mediated defense responses by inhibiting the proteasome.[9][10] A key target in the SA pathway is the transcriptional co-activator Nonexpressor of Pathogenesis-Related Genes 1 (NPR1). For the SA pathway to be activated, NPR1 must be translocated to the nucleus where its turnover, mediated by the proteasome, is required for the full induction of defense gene expression.[11][12] By inhibiting the proteasome, this compound stabilizes NPR1, thereby preventing the proper activation of SA-dependent defenses.[2][3][13]

Facilitating Wound Colonization

In addition to stomatal entry, P. syringae can infect plants through wounds. This compound plays a crucial role in this process by suppressing wound-induced defense responses and promoting bacterial motility, allowing the pathogen to spread from the initial infection site.[9]

Alteration of the Host Epigenome

Recent studies have shown that this compound treatment can lead to changes in the host's DNA methylation patterns. Specifically, it can cause an increase in DNA methylation in certain regions of the Arabidopsis genome.[14][15] The functional consequences of these epigenetic modifications on host defense are an active area of research.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various aspects of host-pathogen interactions as reported in the literature.

Parameter Organism/System Effect of this compound Fold Change/Quantitative Value Reference
Bacterial Growth Pseudomonas syringae pv. syringae in bean leavesIncreased in planta bacterial populationWild-type strain showed significantly higher CFU/cm² compared to a SylA-negative mutant over 5 days.[6]
Disease Symptoms Pseudomonas syringae pv. syringae on bean leavesIncreased number and severity of disease lesionsInoculation with a SylA-negative mutant resulted in greatly reduced disease symptoms.[3][6]
Stomatal Aperture Bean (Phaseolus vulgaris) epidermal peelsCounteracts pathogen-induced stomatal closureTreatment with SylA or a SylA-producing strain prevented the decrease in stomatal aperture observed with a SylA-negative mutant.[6]
Gene Expression (PR-1) Arabidopsis thalianaSuppression of SA-inducible PR-1 gene expressionThe induction of PR-1 expression by SA is compromised in the presence of proteasome inhibitors.[11]

Note: Specific fold-change values from microarray or RNA-seq experiments are often presented in extensive supplementary datasets in the original publications and are not readily summarized in a single value. Researchers are encouraged to consult the primary literature for detailed gene expression data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Stomatal Aperture Assay (Epidermal Peel Method)

This protocol is adapted from methods described for Arabidopsis thaliana.[1][16][17][18][19]

Materials:

  • 4-5 week old Arabidopsis thaliana plants

  • Microscope slides and coverslips

  • Forceps and razor blades

  • Opening Buffer (OB): 10 mM MES-KOH (pH 6.15), 50 mM KCl, 100 µM CaCl₂

  • Treatment solutions: this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 0.1%), P. syringae suspensions (wild-type and SylA-negative mutant), mock control (buffer with solvent).

Procedure:

  • Excise fully expanded rosette leaves from well-watered plants.

  • Gently peel the abaxial epidermis using fine-tipped forceps. A small piece of the leaf can be folded over to initiate the peel.

  • Immediately float the epidermal peels, cuticle-side up, on Opening Buffer in a petri dish.

  • Incubate the peels under light (approx. 100-150 µmol m⁻² s⁻¹) for 2-3 hours to induce stomatal opening.

  • Replace the Opening Buffer with the respective treatment solutions.

  • Incubate for the desired time period (e.g., 1-3 hours).

  • Mount a peel on a microscope slide with a drop of the treatment solution and cover with a coverslip.

  • Observe the stomata under a light microscope (400x magnification).

  • Capture images of multiple fields of view for each treatment.

  • Measure the width and length of the stomatal apertures using image analysis software (e.g., ImageJ).

  • Calculate the stomatal aperture (width/length ratio) or just the width for at least 50-100 stomata per treatment.

In Planta Bacterial Growth Assay

This protocol is a standard method to quantify bacterial proliferation within plant leaves.[20][21][22][23][24]

Materials:

  • Nicotiana benthamiana or Arabidopsis thaliana plants

  • Pseudomonas syringae strains (wild-type and SylA-negative mutant)

  • 1 mL needleless syringes

  • 10 mM MgCl₂ (sterile)

  • Cork borer (e.g., 0.5 cm diameter)

  • Microcentrifuge tubes

  • Plastic pestles

  • King's B (KB) agar (B569324) plates with appropriate antibiotics (e.g., rifampicin (B610482) for P. syringae selection)

Procedure:

  • Grow P. syringae strains in liquid KB medium with appropriate antibiotics overnight at 28°C.

  • Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend to the desired optical density (OD₆₀₀), for example, OD₆₀₀ = 0.0002 for a low-dose inoculum.

  • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe. Infiltrate a control area with 10 mM MgCl₂.

  • At specified time points post-infiltration (e.g., 0, 2, and 4 days), collect leaf discs from the infiltrated areas using a cork borer.

  • Surface sterilize the leaf discs by briefly washing in 70% ethanol (B145695) followed by sterile water.

  • Place two leaf discs into a microcentrifuge tube containing a known volume of 10 mM MgCl₂ (e.g., 200 µL).

  • Homogenize the tissue using a plastic pestle.

  • Perform serial dilutions of the homogenate in 10 mM MgCl₂.

  • Plate 100 µL of each dilution onto KB agar plates with selective antibiotics.

  • Incubate the plates at 28°C for 2-3 days.

  • Count the number of colony-forming units (CFU) and calculate the CFU per unit leaf area (e.g., CFU/cm²).

Quantification of Salicylic Acid and Jasmonic Acid by LC-MS/MS

This is a generalized protocol for the extraction and quantification of phytohormones.[25][26][27][28][29]

Materials:

  • Plant tissue (leaf material)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with internal standards)

  • Internal standards (e.g., deuterated SA and JA)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Harvest plant tissue at desired time points after treatment and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Add a precise amount of extraction solvent containing known concentrations of internal standards to a known weight of the powdered tissue.

  • Vortex and incubate (e.g., overnight at 4°C in the dark).

  • Centrifuge to pellet the debris.

  • Collect the supernatant and pass it through a pre-conditioned SPE cartridge to purify and concentrate the phytohormones.

  • Elute the hormones from the cartridge with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system and quantify the amounts of SA and JA based on the peak areas relative to the internal standards.

Whole-Genome Bisulfite Sequencing (WGBS) Data Analysis Pipeline

This is a general workflow for analyzing WGBS data to identify changes in DNA methylation.[2][3][18][22][24][30][31][32][33][34]

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from this compound-treated and control plant tissues.

  • Library Preparation: Construct sequencing libraries, which includes DNA fragmentation, end-repair, A-tailing, and ligation of methylated adapters.

  • Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the adapters.

  • Sequencing: Sequence the amplified libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Adapter Trimming: Remove adapter sequences from the reads.

    • Alignment: Align the reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

    • Methylation Calling: Determine the methylation status of each cytosine in the genome.

    • Differential Methylation Analysis: Identify differentially methylated regions (DMRs) between the this compound-treated and control samples.

    • Annotation and Functional Analysis: Annotate the DMRs to genomic features (e.g., genes, promoters, transposable elements) and perform functional enrichment analysis.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mode of action.

SyringolinA_Mechanism cluster_pathogen Pseudomonas syringae cluster_plant Plant Cell P_syringae P. syringae SylA This compound P_syringae->SylA secretes Proteasome 26S Proteasome SylA->Proteasome inhibits Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome targeted for degradation

This compound's primary mechanism of action: inhibition of the host proteasome.

SA_Signaling_Pathway cluster_pathway Salicylic Acid Signaling Pathway cluster_sylA_effect Effect of this compound SA Salicylic Acid (SA) NPR1_inactive NPR1 (inactive, oligomer in cytosol) SA->NPR1_inactive triggers monomerization & nuclear import NPR1_active NPR1 (active, monomer in nucleus) NPR1_inactive->NPR1_active TGA TGA Transcription Factors NPR1_active->TGA co-activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates transcription Defense_Response Defense Response PR_Genes->Defense_Response SylA This compound Proteasome Proteasome SylA->Proteasome NPR1_degradation NPR1 Turnover Proteasome->NPR1_degradation NPR1_degradation->NPR1_active required for full co-activator activity Stomatal_Closure_Workflow start Start: Excise Epidermal Peels incubate_open Incubate in Opening Buffer under light start->incubate_open treatment Apply Treatment: - Control - SylA - P. syringae (WT) - P. syringae (SylA-) incubate_open->treatment incubate_treat Incubate for 1-3 hours treatment->incubate_treat microscopy Microscopy and Image Capture incubate_treat->microscopy analysis Measure Stomatal Apertures microscopy->analysis end End: Compare Apertures analysis->end

References

Methodological & Application

Application Notes and Protocols for Syringolin A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringolin A (SylA) is a natural cyclic peptide derived from the bacterium Pseudomonas syringae. It has emerged as a potent and specific inhibitor of the eukaryotic 26S proteasome, a critical cellular machinery for protein degradation. By disrupting the ubiquitin-proteasome system, this compound triggers an accumulation of regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells. These characteristics make this compound a promising candidate for anticancer drug development. This document provides detailed protocols for the application of this compound in cancer cell line research.

Mechanism of Action

This compound irreversibly inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome by covalently binding to the N-terminal threonine residues of the catalytic β-subunits within the 20S core particle. This inhibition leads to the accumulation of poly-ubiquitinated proteins, which would normally be degraded. The resulting cellular stress activates apoptotic pathways, making this compound an effective inducer of programmed cell death in various cancer cell lines. Notably, it has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms, suggesting its potential efficacy in a broad range of tumors, including those with p53 mutations.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
SK-N-SHNeuroblastoma20 - 25[1]
LAN-1Neuroblastoma20 - 25[1]
SKOV3Ovarian Cancer20 - 25[1]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from a stock solution. A typical concentration range to test is 0.5 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 25 µM) and a vehicle control (DMSO) for 48 hours.[1]

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins, such as p53 and cleaved PARP.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 20 µM) for 24 and 48 hours.[1] Include a vehicle control.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Visualize the protein bands using an ECL substrate and an imaging system. An increase in p53 levels and the appearance of the 89 kDa cleaved PARP fragment are indicative of apoptosis.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Endpoint cell_culture Culture Cancer Cell Lines seeding Seed Cells in Plates cell_culture->seeding syla_treatment Treat with this compound seeding->syla_treatment mts_assay MTS Assay syla_treatment->mts_assay annexin_assay Annexin V/PI Staining syla_treatment->annexin_assay western_blot Western Blot syla_treatment->western_blot ic50 Determine IC50 mts_assay->ic50 apoptosis_quant Quantify Apoptosis annexin_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for evaluating this compound's effect on cancer cells.

signaling_pathway cluster_syla cluster_proteasome Ubiquitin-Proteasome System cluster_apoptosis Apoptosis Induction syla This compound proteasome 26S Proteasome syla->proteasome ub_protein Ubiquitinated Proteins ub_protein->proteasome Degradation p53 p53 Stabilization proteasome->p53 Inhibition of Degradation bax Bax/Bak Activation p53->bax cyto_c Cytochrome c Release bax->cyto_c caspases Caspase Activation cyto_c->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols: Syringolin A-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringolin A is a natural cyclic peptide derivative produced by the bacterium Pseudomonas syringae. It has been identified as a potent inhibitor of the eukaryotic proteasome, a key cellular machinery responsible for protein degradation.[1][2] By inhibiting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of regulatory proteins that can trigger programmed cell death, or apoptosis. This property makes this compound a molecule of significant interest in cancer research as a potential therapeutic agent.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines. The information is intended to guide researchers in designing and executing experiments to study the apoptotic effects of this compound and its mechanism of action.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the irreversible inhibition of the 26S proteasome.[1] The proteasome is a multi-catalytic protease complex that degrades ubiquitinated proteins, playing a crucial role in the regulation of various cellular processes, including cell cycle progression, signal transduction, and apoptosis.

The inhibition of the proteasome by this compound leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors. A key protein stabilized by this inhibition is the tumor suppressor p53.[1][2] Increased levels of p53 can transcriptionally activate downstream targets that promote apoptosis.

The apoptotic cascade initiated by this compound involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. This leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][2] The cleavage of PARP is a hallmark of apoptosis. Notably, this compound has been shown to induce apoptosis in both p53-wild-type and p53-deficient cancer cells, suggesting the involvement of both p53-dependent and p53-independent apoptotic pathways.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inducing cytotoxicity and apoptosis in various cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
SK-N-SHNeuroblastoma20 - 2548SRB Assay
LAN-1Neuroblastoma20 - 2548SRB Assay
SKOV3Ovarian Cancer20 - 2548SRB Assay

Data compiled from publicly available research.[1][2]

Table 2: Time-Course of Molecular Events in this compound-Induced Apoptosis (SK-N-SH Cells)

Time Point (h)EventObservation
24p53 Protein LevelsRapid increase
24PARP CleavageCleaved PARP (89 kDa) detected
48Cell MorphologyCell rounding and loss of adherence
48PARP CleavageIncreased levels of cleaved PARP

Based on findings in neuroblastoma cell line SK-N-SH treated with 20 µM this compound.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 493.6 g/mol , dissolve 4.94 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., SK-N-SH, SKOV3)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (10 mM)

  • Cell culture plates or flasks

Protocol:

  • Culture the cancer cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare working concentrations of this compound by diluting the 10 mM stock solution in fresh complete culture medium. Ensure the final DMSO concentration in the medium is below 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired time points (e.g., 24, 48 hours).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of p53 and Cleaved PARP

Materials:

  • Treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p53 antibody

    • Rabbit anti-cleaved PARP (Asp214) antibody

    • Mouse or rabbit anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p53, anti-cleaved PARP, or anti-β-actin) overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

SyringolinA_Apoptosis_Pathway SyringolinA This compound Proteasome 26S Proteasome SyringolinA->Proteasome inhibition p53 p53 Proteasome->p53 degradation Caspases Caspases p53->Caspases activation PARP PARP Caspases->PARP cleavage Apoptosis Apoptosis Caspases->Apoptosis execution CleavedPARP Cleaved PARP Experimental_Workflow CellCulture 1. Cell Culture & Seeding Treatment 2. This compound Treatment CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest ApoptosisAssay 4a. Annexin V/PI Staining (Flow Cytometry) Harvest->ApoptosisAssay WesternBlot 4b. Protein Extraction & Western Blot (p53, Cleaved PARP) Harvest->WesternBlot DataAnalysis 5. Data Analysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

References

How to use Syringolin A in plant immunity assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Syringolin A (SylA) is a cyclic peptide derivative produced by certain strains of the plant pathogenic bacterium Pseudomonas syringae. It acts as a virulence factor by irreversibly inhibiting the eukaryotic 26S proteasome, a key component of cellular protein degradation.[1] This inhibition disrupts various host cellular processes, including hormone signaling pathways crucial for plant defense, such as those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA).[1] Consequently, SylA-producing bacteria can suppress plant immune responses, like stomatal closure, to facilitate infection.[2] These properties make this compound a valuable molecular tool for studying the intricacies of plant immunity, dissecting signaling pathways, and identifying potential targets for novel disease control strategies.

These application notes provide detailed protocols for utilizing this compound in a range of plant immunity assays. The methodologies described herein are designed to assist researchers in investigating the impact of proteasome inhibition on various defense responses.

Mechanism of Action: Proteasome Inhibition

This compound covalently binds to the active sites of the β2 and β5 subunits of the 26S proteasome, leading to its irreversible inhibition.[3] This blockage of the proteasome machinery disrupts the degradation of regulatory proteins, thereby affecting downstream signaling cascades.

Syringolin_A_Mechanism cluster_0 Plant Cell SylA This compound Proteasome 26S Proteasome SylA->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Ub_Proteins Ubiquitinated Regulatory Proteins Ub_Proteins->Degradation Targeted for Degradation SA_Signaling Salicylic Acid Signaling Degradation->SA_Signaling Regulates JA_Signaling Jasmonic Acid Signaling Degradation->JA_Signaling Regulates Defense_Responses Defense Responses (e.g., Stomatal Closure, PR Gene Expression) SA_Signaling->Defense_Responses JA_Signaling->Defense_Responses

Mechanism of this compound action in a plant cell.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound in different plant immunity assays.

Assay TypePlant SpeciesThis compound ConcentrationObserved EffectReference(s)
Pathogen Growth Arabidopsis thaliana30 µg/mlComplemented growth of a P. syringae mutant lacking this compound production.[4]
Nicotiana benthamiana12.5-50 µMSuppressed salicylic acid-mediated immunity, allowing for increased bacterial growth.[5]
Stomatal Aperture Phaseolus vulgarisNot specifiedComplemented stomatal opening by a this compound-deficient P. syringae mutant.[2]
Arabidopsis thalianaNot specifiedComplemented stomatal opening by a this compound-deficient P. syringae mutant.[2]
Gene Expression (PR1a) Nicotiana benthamiana3.1 - 50 µMDose-dependent suppression of BTH-induced PR1a gene expression.[5]
Proteasome Inhibition Arabidopsis thaliana~10 nM - 10 µM (IC50)Preferential inhibition of β2 and β5 subunits of the proteasome in vitro.[3]

Experimental Protocols

Pathogen Growth Inhibition Assay

This assay measures the effect of this compound on the growth of pathogenic bacteria within plant tissue.

Pathogen_Growth_Assay A Prepare bacterial suspension (e.g., P. syringae pv. tomato DC3000) B Infiltrate plant leaves (e.g., Arabidopsis) with bacterial suspension +/- this compound A->B C Incubate plants under controlled conditions for 2-3 days B->C D Collect leaf discs from infiltrated areas C->D E Homogenize leaf discs in MgCl2 D->E F Serially dilute homogenate and plate on appropriate medium E->F G Incubate plates and count Colony Forming Units (CFUs) F->G ROS_Burst_Assay A Collect leaf discs from 4-5 week old plants B Incubate leaf discs overnight in water in a 96-well plate A->B C Replace water with assay solution (Luminol, HRP +/- this compound) B->C D Add elicitor (e.g., flg22) to trigger ROS burst C->D E Immediately measure luminescence over time in a plate reader D->E

References

Total Synthesis of Syringolin A for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the total synthesis of Syringolin A, a potent natural product proteasome inhibitor. The synthetic strategy is centered around a key intramolecular Horner-Wadsworth-Emmons reaction to construct the characteristic 12-membered macrolactam core. Furthermore, this guide details experimental protocols for evaluating the biological activity of synthesized this compound, including proteasome inhibition assays and cell-based assays for assessing its anticancer effects. The information presented is intended to enable researchers to synthesize and biologically characterize this compound for further investigation into its therapeutic potential.

Introduction

This compound is a virulence factor produced by the bacterium Pseudomonas syringae. It has garnered significant interest in the scientific community due to its potent and irreversible inhibition of the eukaryotic proteasome. The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition has emerged as a validated strategy in cancer therapy. This compound exerts its biological activity by covalently modifying the active site threonine residues of the proteasome's catalytic β-subunits.[1] This mechanism of action leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells, making this compound a promising lead compound for the development of novel anticancer agents.[1][2]

This application note provides a detailed protocol for the total synthesis of this compound, based on convergent strategies reported in the literature.[2][3][4] Additionally, it outlines protocols for key biological assays to characterize the activity of the synthesized compound.

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a convergent approach, involving the preparation of two key fragments: the macrocyclic core and the dipeptide side chain. A crucial step in this synthesis is the formation of the 12-membered macrolactam via an intramolecular Horner-Wadsworth-Emmons reaction.[2][3]

Retrosynthetic Analysis

G SyringolinA This compound MacrolactamSideChain Macrolactam + Side Chain SyringolinA->MacrolactamSideChain Amide Coupling Macrolactam 12-Membered Macrolactam MacrolactamSideChain->Macrolactam SideChain Urea (B33335) Dipeptide Side Chain MacrolactamSideChain->SideChain AcyclicPrecursor Acyclic Precursor Macrolactam->AcyclicPrecursor Intramolecular Horner-Wadsworth-Emmons FragmentA Fragment A (from L-Valine) AcyclicPrecursor->FragmentA FragmentB Fragment B (from Garner's Aldehyde) AcyclicPrecursor->FragmentB

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Key Steps

Step 1: Synthesis of the Acyclic Precursor for Macrolactamization

This phase involves the synthesis of the linear peptide precursor containing a phosphonate (B1237965) group and an aldehyde, which are necessary for the subsequent intramolecular Horner-Wadsworth-Emmons reaction. The synthesis typically starts from commercially available L-valine and Garner's aldehyde.[4]

  • Materials: L-valine, Garner's aldehyde, di-tert-butyl dicarbonate (B1257347) (Boc₂O), N,O-dimethylhydroxylamine hydrochloride, lithium aluminum hydride (LAH), triethyl phosphonoacetate, and standard organic solvents and reagents for peptide coupling (e.g., HATU, DIPEA).

  • Procedure:

    • Protect the amino group of L-valine with a Boc group.

    • Couple the Boc-protected valine with N,O-dimethylhydroxylamine to form the Weinreb amide.

    • Reduce the Weinreb amide to the corresponding aldehyde using a mild reducing agent like LAH at low temperature.

    • React the aldehyde with the ylide generated from triethyl phosphonoacetate to form an α,β-unsaturated ester. This fragment will contain the phosphonate moiety.

    • Synthesize the second fragment starting from Garner's aldehyde, which involves several steps to introduce the necessary functional groups for peptide coupling.

    • Couple the two fragments using standard peptide coupling conditions (e.g., HATU, DIPEA) to yield the acyclic precursor.

Step 2: Intramolecular Horner-Wadsworth-Emmons Macrolactamization

This is the key ring-forming step to generate the 12-membered macrolactam core of this compound.[2]

  • Materials: Acyclic precursor from Step 1, a suitable base (e.g., potassium bis(trimethylsilyl)amide - KHMDS), and a high-dilution setup.

  • Procedure:

    • Dissolve the acyclic precursor in a large volume of a suitable solvent (e.g., THF) to maintain high dilution conditions, which favor intramolecular reactions over intermolecular polymerization.

    • Slowly add a solution of a strong, non-nucleophilic base, such as KHMDS, to the reaction mixture at a controlled temperature (e.g., -78 °C to room temperature) over several hours using a syringe pump.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

    • Purify the resulting macrolactam by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of the Urea Dipeptide Side Chain

The bis(valinyl)urea side chain is synthesized separately.[2]

  • Materials: L-valine methyl ester hydrochloride, triphosgene (B27547), and L-valine tert-butyl ester.

  • Procedure:

    • React L-valine methyl ester hydrochloride with triphosgene in the presence of a base to form the corresponding isocyanate.

    • React the isocyanate in situ with L-valine tert-butyl ester to form the protected urea dipeptide.

    • Selectively deprotect the appropriate functional groups to allow for coupling to the macrolactam core.

Step 4: Final Assembly and Deprotection

The final steps involve coupling the side chain to the macrolactam and removing any remaining protecting groups.[2][3]

  • Materials: Macrolactam from Step 2, the synthesized side chain from Step 3, a peptide coupling reagent (e.g., HATU, DIPEA), and a suitable deprotection agent (e.g., trifluoroacetic acid - TFA).

  • Procedure:

    • Couple the macrolactam with the urea dipeptide side chain using standard peptide coupling conditions.

    • Purify the coupled product by column chromatography.

    • Remove any remaining protecting groups (e.g., Boc, t-butyl esters) using an appropriate acid, such as TFA in dichloromethane.

    • Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC).

    • Characterize the final compound by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Biological Activity of this compound

This compound is a potent inhibitor of the 20S proteasome, showing selectivity for different catalytic subunits. Its anticancer activity is attributed to this proteasome inhibition, which leads to apoptosis in various cancer cell lines.

Quantitative Data on Proteasome Inhibition and Cell Viability

The following table summarizes the inhibitory constants (Ki) of this compound against the different catalytic subunits of the human 20S proteasome and its half-maximal inhibitory concentrations (IC₅₀) against representative cancer cell lines.

ParameterValueReference
Proteasome Inhibition (Ki)
Chymotrypsin-like (β5)0.843 µM[5]
Trypsin-like (β2)6.7 µM[5]
Caspase-like (β1)No significant inhibition[5]
Cell Viability (IC₅₀)
SK-N-SH (Neuroblastoma)~20-25 µM[4]
LAN-1 (Neuroblastoma)~20-25 µM[4]

Experimental Protocols for Biological Assays

Proteasome Inhibition Assay (Proteasome-Glo™ Assay)

This assay quantifies the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.

G cluster_0 Assay Workflow PrepareReagents Prepare Proteasome-Glo™ Reagent and this compound dilutions Incubate Incubate 20S Proteasome with this compound PrepareReagents->Incubate AddReagent Add Proteasome-Glo™ Reagent Incubate->AddReagent MeasureLuminescence Measure Luminescence AddReagent->MeasureLuminescence

Caption: Workflow for the Proteasome-Glo™ Assay.

  • Principle: The assay utilizes specific luminogenic substrates for each of the three catalytic activities of the proteasome. Cleavage of the substrate by the proteasome releases aminoluciferin, which is then used by luciferase to generate a light signal that is proportional to proteasome activity.

  • Materials: Purified human 20S proteasome, Proteasome-Glo™ Assay Systems (Chymotrypsin-Like, Trypsin-Like, Caspase-Like), synthesized this compound, and a luminometer.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound to obtain a range of concentrations for testing.

    • In a 96-well white-walled plate, add the purified 20S proteasome to each well.

    • Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

    • Add the Proteasome-Glo™ reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of proteasome inhibition for each concentration of this compound and determine the IC₅₀ and/or Ki values.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Materials: Human neuroblastoma (e.g., SK-N-SH) or ovarian cancer cell lines, cell culture medium, synthesized this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit, and a luminometer.

  • Protocol:

    • Seed the cancer cells in a 96-well clear-bottom white-walled plate at a suitable density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

    • Equilibrate the plate to room temperature for about 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of p53 and Akt Signaling Pathways

This protocol is for detecting changes in the protein levels of key signaling molecules after treatment with this compound.

G cluster_0 Western Blot Workflow CellTreatment Treat cells with this compound Lysis Cell Lysis and Protein Quantification CellTreatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p53, anti-p-Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection

Caption: Workflow for Western Blot Analysis.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then specific proteins are detected using antibodies.

  • Materials: Cancer cell lines, synthesized this compound, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p53, anti-phospho-Akt, anti-Akt, anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Protocol:

    • Seed and treat cells with this compound as described in the cell viability assay protocol.

    • After the desired incubation time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p53, anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin.

Signaling Pathways Affected by this compound

This compound-mediated proteasome inhibition leads to the stabilization of key regulatory proteins, thereby impacting cellular signaling pathways involved in cell survival and apoptosis.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects SyringolinA This compound Proteasome 20S Proteasome SyringolinA->Proteasome Inhibition p53_pathway p53 Pathway Proteasome->p53_pathway Stabilization of p53 Akt_pathway Akt Pathway Proteasome->Akt_pathway Modulation of Akt Signaling Apoptosis Apoptosis p53_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest p53_pathway->CellCycleArrest

Caption: Signaling pathways affected by this compound.

  • p53 Signaling Pathway: The tumor suppressor protein p53 is a key substrate of the proteasome. Inhibition of the proteasome by this compound leads to the accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes (e.g., BAX, PUMA) and cell cycle inhibitors (e.g., p21), ultimately leading to apoptosis and cell cycle arrest in cancer cells with wild-type p53.[4]

  • Akt Signaling Pathway: The Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. While the direct effects of this compound on Akt signaling are still being fully elucidated, proteasome inhibition can interfere with the turnover of key components of this pathway, potentially leading to a decrease in pro-survival signals.

Conclusion

This application note provides a comprehensive guide for the total synthesis and biological evaluation of this compound. The detailed protocols for the chemical synthesis, proteasome inhibition assays, cell viability assays, and western blot analysis will enable researchers to produce and characterize this potent natural product for further investigation into its mechanism of action and potential as a therapeutic agent. The provided diagrams and data tables serve as valuable resources for understanding the key concepts and experimental outcomes associated with this compound research.

References

Determining the IC50 of Syringolin A in vitro: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Syringolin A, a potent, irreversible proteasome inhibitor, in various in vitro settings.

This compound, a natural product secreted by certain strains of the bacterium Pseudomonas syringae, has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities.[1][2] Its primary mechanism of action is the irreversible inhibition of the eukaryotic 26S proteasome, a critical cellular machinery responsible for protein degradation.[3][4] By targeting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of regulatory proteins, cell cycle arrest, and ultimately, apoptosis. This document outlines the key experimental procedures to quantify the inhibitory potency of this compound.

Mechanism of Action: Proteasome Inhibition

This compound covalently binds to the active-site N-terminal threonine residues of the catalytic β-subunits within the 20S core of the proteasome.[4] This irreversible binding blocks the three major proteolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[4] The inhibition of these activities leads to the accumulation of ubiquitinated proteins, which in turn triggers downstream signaling pathways culminating in programmed cell death.

cluster_0 Ubiquitin-Proteasome System cluster_1 This compound Inhibition cluster_2 Cellular Consequences Protein Protein Ubiquitinated_Protein Ubiquitinated_Protein Protein->Ubiquitinated_Protein Ubiquitination Proteasome Proteasome Ubiquitinated_Protein->Proteasome Targeting Degraded_Peptides Degraded_Peptides Proteasome->Degraded_Peptides Degradation Accumulation_of_Ubiquitinated_Proteins Accumulation_of_Ubiquitinated_Proteins Syringolin_A Syringolin_A Syringolin_A->Proteasome Irreversible Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Accumulation_of_Ubiquitinated_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Signaling pathway of this compound-mediated proteasome inhibition.

Data Presentation: IC50 Values of this compound

The potency of this compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce a specific biological activity by 50%. Below is a summary of reported IC50 values for this compound in different cancer cell lines and for the inhibition of specific proteasomal activities.

Cell LineAssay TypeIC50 (µM)Reference
Human Neuroblastoma (SK-N-SH)Cell Proliferation20 - 25[1][2]
Human Neuroblastoma (LAN-1)Cell Proliferation20 - 25[1]
Human Ovarian Cancer (SKOV3)Cell Proliferation20 - 25[1][2]
Proteasome ActivitySubstrateIC50 (nM)Reference
Chymotrypsin-like (CT-L)Suc-LLVY-AMC8.65 ± 1.13[5]
Trypsin-like (T-L)Boc-LRR-AMC--
Caspase-like (C-L)Z-LLE-AMC--
Note: This highly potent value is for a rationally designed lipophilic derivative of this compound, highlighting the potential for synthetic analogs.[5] Natural this compound exhibits lower potency.[5]

Experimental Protocols

To determine the IC50 of this compound, two primary in vitro assays are recommended: a direct enzymatic assay to measure proteasome activity and a cell-based assay to assess the impact on cell viability.

Proteasome Activity Assay (Fluorogenic Substrate-based)

This assay directly measures the inhibition of the proteasome's catalytic activities using specific fluorogenic peptide substrates.[6]

Principle: The proteasome cleaves a peptide substrate conjugated to a fluorescent reporter molecule (e.g., 7-amido-4-methylcoumarin, AMC). Upon cleavage, the fluorophore is released, resulting in an increase in fluorescence that is proportional to the enzymatic activity.

Materials:

  • Purified 20S proteasome or cell lysate containing proteasomes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2

  • Fluorogenic Substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • This compound (stock solution in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Protocol:

start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_proteasome Add purified 20S proteasome or cell lysate to wells prep_inhibitor->add_proteasome add_inhibitor Add this compound dilutions to wells add_proteasome->add_inhibitor incubate_1 Incubate at 37°C for 15-30 minutes add_inhibitor->incubate_1 add_substrate Add fluorogenic substrate (e.g., Suc-LLVY-AMC) incubate_1->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex/Em = 380/460 nm) add_substrate->measure_fluorescence calculate_rate Calculate the rate of reaction (slope) measure_fluorescence->calculate_rate plot_data Plot % inhibition vs. [this compound] calculate_rate->plot_data determine_ic50 Determine IC50 value from the curve plot_data->determine_ic50 end End determine_ic50->end

Figure 2: Workflow for the in vitro proteasome activity assay.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. Also, include a vehicle control (DMSO) and a no-inhibitor control.

  • Plate Setup: In a 96-well black microplate, add the purified proteasome or cell lysate to each well.

  • Inhibitor Addition: Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the rates to the no-inhibitor control to determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the cytotoxic effect of this compound on a given cancer cell line.

Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., SK-N-SH, SKOV3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTS or MTT reagent

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Protocol:

start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_adherence Incubate for 24 hours to allow cell adherence seed_cells->incubate_adherence treat_cells Treat cells with serial dilutions of this compound incubate_adherence->treat_cells incubate_treatment Incubate for a defined period (e.g., 48 hours) treat_cells->incubate_treatment add_mts Add MTS/MTT reagent to each well incubate_treatment->add_mts incubate_color Incubate for 1-4 hours for color development add_mts->incubate_color measure_absorbance Measure absorbance at the appropriate wavelength incubate_color->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability plot_data Plot % viability vs. [this compound] calculate_viability->plot_data determine_ic50 Determine IC50 value from the curve plot_data->determine_ic50 end End determine_ic50->end

Figure 3: Workflow for the cell viability assay.

  • Cell Seeding: Seed the desired cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours, allowing for the conversion to formazan.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

By following these detailed protocols, researchers can accurately and reproducibly determine the in vitro IC50 of this compound, providing crucial data for its further evaluation as a potential therapeutic agent.

References

Application Notes and Protocols: Western Blot Analysis of p53 after Syringolin A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringolin A, a natural product derived from the bacterium Pseudomonas syringae, has emerged as a potent proteasome inhibitor with significant anti-tumor activity. One of the key molecular consequences of proteasome inhibition is the stabilization and accumulation of the tumor suppressor protein p53. Under normal physiological conditions, p53 is maintained at low levels through continuous ubiquitination and subsequent degradation by the 26S proteasome. By inhibiting the proteasome, this compound prevents the degradation of p53, leading to its accumulation in the cell. This increase in p53 levels can trigger a cascade of downstream events, including cell cycle arrest and apoptosis, making this compound a compound of interest in cancer research and drug development.

This document provides a detailed protocol for the analysis of p53 protein levels by Western blot in response to this compound treatment. The provided methodologies and data will guide researchers in accurately assessing the impact of this compound on the p53 signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on p53 protein levels in the p53-wild type human neuroblastoma cell line, SK-N-SH. The data is derived from densitometric analysis of Western blots and is presented as the fold increase in p53 protein levels relative to untreated control cells.

Table 1: Dose-Dependent Effect of this compound on p53 Protein Levels

This compound Concentration (µM)Fold Increase in p53 (relative to control)
0 (Control)1.0
101.8
202.5
502.3

Cells were treated with the indicated concentrations of this compound for 24 hours.

Table 2: Time-Course of p53 Accumulation with this compound Treatment

Time (hours)Fold Increase in p53 (relative to 0h)
01.0
81.5
162.2
242.5
481.9

Cells were treated with 20 µM this compound for the indicated durations.

Signaling Pathway

SyringolinA_p53_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus SyringolinA This compound Proteasome 26S Proteasome SyringolinA->Proteasome Inhibits p53_Ub Ubiquitinated p53 Proteasome->p53_Ub Degrades p53 p53 p53_Ub->p53 Accumulation Nucleus Nucleus Downstream Downstream Effects (Cell Cycle Arrest, Apoptosis) Nucleus->Downstream Transcription of target genes

Caption: this compound-induced p53 signaling pathway.

Experimental Workflow

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p53) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Use a human cell line with wild-type p53 (e.g., SK-N-SH, A549, or MCF7).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • Treatment:

    • For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 20, 50 µM) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 20 µM) and harvest them at different time points (e.g., 0, 8, 16, 24, 48 hours).

    • Include a vehicle control (e.g., DMSO) in all experiments.

Protein Extraction
  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well or dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with RIPA buffer to ensure equal loading in the subsequent Western blot.

Western Blotting
  • Sample Preparation:

    • To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for p53 (e.g., mouse anti-p53, clone DO-1 or rabbit anti-p53) diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.

    • As a loading control, also probe for a housekeeping protein such as β-actin or GAPDH on the same or a parallel membrane.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p53 band intensity to the corresponding loading control (β-actin or GAPDH).

    • Express the results as a fold change relative to the untreated control.

Application Notes and Protocols: Syringolin A in Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringolin A, a natural product derived from the bacterium Pseudomonas syringae, has emerged as a potent anti-cancer agent with significant potential in neuroblastoma research. It functions as a proteasome inhibitor, a class of drugs that has shown promise in treating various malignancies.[1][2] By blocking the activity of the proteasome, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and key regulatory molecules. This disruption preferentially affects cancer cells, triggering cell cycle arrest and apoptosis, making this compound a valuable tool for investigating neuroblastoma pathogenesis and developing novel therapeutic strategies.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in neuroblastoma research, focusing on its effects on cell viability, apoptosis, and associated signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of the 20S proteasome.[5] This inhibition leads to a cascade of cellular events culminating in apoptosis. In neuroblastoma cells, the key mechanistic steps include:

  • Proteasome Inhibition: this compound covalently binds to the active sites of the proteasome, inhibiting its chymotrypsin-like, trypsin-like, and caspase-like activities.[1][4]

  • Accumulation of Ubiquitinated Proteins: The blockage of proteasomal degradation results in the accumulation of proteins tagged for destruction with ubiquitin.[2]

  • p53 Stabilization and Activation: The tumor suppressor protein p53, a key regulator of cell cycle and apoptosis, is a substrate of the proteasome. Inhibition by this compound leads to the stabilization and accumulation of p53 in the nucleus.[2][3]

  • Induction of Apoptosis: Activated p53 transactivates pro-apoptotic genes, leading to the initiation of the intrinsic apoptotic pathway. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[3][6] While the p53 pathway is a major contributor, this compound can also induce apoptosis in a p53-independent manner in certain cancer cells.[3]

  • Cell Cycle Arrest: In addition to apoptosis, proteasome inhibition by this compound can induce cell cycle arrest, particularly at the G2/M phase, in neuroblastoma cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on neuroblastoma cell lines.

Table 1: Anti-proliferative Activity of this compound in Neuroblastoma Cell Lines

Cell LineIC50 (µM)AssayReference
SK-N-SH20 - 25SRB Assay[3]
LAN-120 - 25SRB Assay[3]

Table 2: Pro-apoptotic Effects of this compound in Neuroblastoma Cell Lines

Cell LineTreatmentEffectMethodReference
SK-N-SH20 µM this compound (24h)Rapid increase in p53 protein levelsWestern Blot[3]
SK-N-SH20 µM this compound (48h)PARP cleavage (89 kDa fragment)Western Blot[3]
SK-N-SHNot specifiedIncreased Annexin V positive cellsFlow Cytometry[3]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology described in the literature for assessing the anti-proliferative effects of this compound.[3]

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-SH, LAN-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader (510 nm)

Protocol:

  • Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48-72 hours.

  • Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Wash the plates five times with tap water and allow them to air dry completely.

  • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for p53 and PARP Cleavage

This protocol outlines the procedure for detecting changes in p53 protein levels and PARP cleavage, key indicators of this compound's mechanism of action.[3]

Materials:

  • Neuroblastoma cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-PARP, anti-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p53 at 1:1000, anti-PARP at 1:1000) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with ECL substrate and detect the chemiluminescent signal.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol provides a method to quantify apoptosis in neuroblastoma cells treated with this compound using flow cytometry.[3][7][8]

Materials:

  • Neuroblastoma cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Induce apoptosis in neuroblastoma cells by treating with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

SyringolinA_Pathway cluster_accumulation Accumulation SyringolinA This compound Proteasome 20S Proteasome SyringolinA->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades p53_ub Ubiquitinated p53 Proteasome->p53_ub Degrades CellCycleArrest G2/M Cell Cycle Arrest Proteasome->CellCycleArrest Regulates p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis Induces PARP PARP cPARP Cleaved PARP PARP->cPARP Cleavage

Caption: Signaling pathway of this compound-induced apoptosis in neuroblastoma.

Experimental_Workflow start Start: Neuroblastoma Cell Culture (e.g., SK-N-SH, LAN-1) treatment Treatment with this compound (Dose and Time Course) start->treatment viability Cell Viability Assay (SRB Assay) treatment->viability apoptosis Apoptosis Analysis treatment->apoptosis end Data Analysis and Interpretation viability->end western Western Blot (p53, PARP) apoptosis->western flow Flow Cytometry (Annexin V/PI) apoptosis->flow western->end flow->end

Caption: Experimental workflow for studying this compound in neuroblastoma.

References

Application Notes and Protocols: Utilizing Syringolin A for Stomatal Closure Studies in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringolin A, a cyclic peptide derivative, is a virulence factor secreted by the phytopathogenic bacterium Pseudomonas syringae.[1] It functions as an irreversible inhibitor of the eukaryotic proteasome, a key cellular machinery for protein degradation.[1] This unique mode of action makes this compound a valuable tool for studying various physiological processes in plants, particularly the regulation of stomatal closure, a critical component of the plant's innate immune response. When a plant detects a pathogen, it often triggers stomatal closure to prevent bacterial entry. However, pathogens like P. syringae have evolved mechanisms to counteract this defense. This compound plays a pivotal role in this process by forcing stomata to open, thereby facilitating bacterial invasion.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in studying stomatal biology, including its mechanism of action, protocols for experimental assays, and expected outcomes.

Mechanism of Action: Overcoming Stomatal Immunity

Plants possess an innate immune system that can recognize pathogen-associated molecular patterns (PAMPs), triggering a defense response known as PAMP-triggered immunity (PTI). A key aspect of PTI is the rapid closure of stomata to form a physical barrier against invading pathogens. This stomatal immunity is a salicylic (B10762653) acid (SA)-dependent process that requires the regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes 1).[1][3] The turnover and activation of NPR1 are regulated by the proteasome.

This compound disrupts this defensive mechanism by inhibiting the proteasome.[1][2][3] This inhibition prevents the degradation of key regulatory proteins, including NPR1, which paradoxically leads to the suppression of the SA-dependent defense pathway responsible for stomatal closure.[1] As a result, the stomata remain open, or reopen after initial closure, allowing the bacteria to enter the leaf tissue. The effect of this compound can be mimicked by other, structurally unrelated proteasome inhibitors, such as MG132, confirming that proteasome activity is essential for stomatal guard cell function in immunity.[1][2][3]

Signaling Pathway of this compound-mediated Stomatal Opening

The following diagram illustrates the signaling pathway of stomatal immunity and the intervention by this compound.

Stomatal_Immunity_and_SyringolinA cluster_pathogen Pathogen Presence cluster_plant_cell Plant Guard Cell cluster_sylA Bacterial Virulence Factor PAMPs PAMPs PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition SA_pathway Salicylic Acid (SA) Signaling Pathway PRR->SA_pathway Activation NPR1_active Active NPR1 (turnover required) SA_pathway->NPR1_active Activation Proteasome Proteasome NPR1_active->Proteasome Degradation-dependent regulation Stomatal_Closure Stomatal Closure (Immunity) Proteasome->Stomatal_Closure Enables Stomatal_Opening Stomatal Opening (Susceptibility) Proteasome->Stomatal_Opening SylA This compound SylA->Proteasome Inhibition

Caption: this compound inhibits the proteasome, disrupting NPR1 turnover and blocking SA-mediated stomatal closure.

Quantitative Data

The following table summarizes the effective concentrations of this compound and the general-purpose proteasome inhibitor MG132 used to counteract pathogen-induced stomatal closure in Arabidopsis thaliana and bean (Phaseolus vulgaris). These concentrations can serve as a starting point for experimental design.

CompoundOrganismTreatment ConcentrationObserved EffectReference
This compoundArabidopsis thaliana, Phaseolus vulgaris20 µMCounteracts pathogen-induced stomatal closure[2][3]
MG132Arabidopsis thaliana, Phaseolus vulgaris100 µMCounteracts pathogen-induced stomatal closure[2][3]

Experimental Protocols

Protocol 1: Stomatal Aperture Assay in Response to this compound

This protocol details the steps to measure the effect of this compound on stomatal aperture in the presence of a bacterial elicitor.

Materials:

  • Arabidopsis thaliana or Phaseolus vulgaris plants (4-5 weeks old)

  • Pseudomonas syringae strain deficient in this compound production (e.g., a sylC mutant)

  • This compound (stock solution in DMSO or ethanol)

  • MG132 (optional, as a positive control for proteasome inhibition)

  • MES buffer (10 mM MES-KOH, pH 6.15, 10 mM KCl)

  • Microscope slides and coverslips

  • Light microscope with a calibrated eyepiece or digital camera

  • Image analysis software (e.g., ImageJ)

Experimental Workflow Diagram:

Stomatal_Assay_Workflow Plant_Prep 1. Plant Material Preparation (e.g., Arabidopsis leaf peels) Incubation_Buffer 2. Pre-incubation in MES Buffer (light exposure to open stomata) Plant_Prep->Incubation_Buffer Pathogen_Treatment 3. Treatment with this compound-deficient Pseudomonas syringae to induce closure Incubation_Buffer->Pathogen_Treatment SylA_Treatment 4. Addition of this compound (20 µM) or MG132 (100 µM) Pathogen_Treatment->SylA_Treatment Incubation_Time 5. Incubation (e.g., 2 hours) SylA_Treatment->Incubation_Time Microscopy 6. Microscopy and Image Capture Incubation_Time->Microscopy Analysis 7. Stomatal Aperture Measurement (ImageJ) Microscopy->Analysis Data 8. Data Analysis and Comparison Analysis->Data

Caption: Experimental workflow for the stomatal aperture assay using this compound.

Procedure:

  • Plant Material Preparation:

    • For Arabidopsis, carefully prepare epidermal peels from the abaxial side of fully expanded leaves.

    • For bean, epidermal peels can also be used. Alternatively, whole leaf discs can be floated on the solutions.

  • Pre-incubation:

    • Float the epidermal peels or leaf discs in MES buffer in a petri dish.

    • Expose the samples to light for 2-3 hours to ensure initial stomatal opening.

  • Pathogen Treatment:

    • Prepare a suspension of the this compound-deficient P. syringae strain in MES buffer to an OD600 of 0.2.

    • Replace the MES buffer with the bacterial suspension.

    • Incubate for 1 hour to induce stomatal closure.

  • This compound Treatment:

    • To the bacterial suspension, add this compound to a final concentration of 20 µM.

    • For a positive control, use MG132 at a final concentration of 100 µM.

    • Include a control treatment with the solvent (e.g., DMSO or ethanol) used for the stock solutions.

  • Incubation:

    • Incubate the samples for an additional 2 hours under light.

  • Microscopy and Image Capture:

    • Mount the epidermal peels or leaf discs on a microscope slide in the treatment solution.

    • Observe the stomata under a light microscope at 400x magnification.

    • Capture images of multiple fields of view for each treatment. It is recommended to capture at least 10-15 images per replicate.

  • Stomatal Aperture Measurement:

    • Use image analysis software such as ImageJ to measure the width of the stomatal pore.

    • For each treatment, measure the aperture of at least 50-100 individual stomata.

  • Data Analysis:

    • Calculate the average stomatal aperture for each treatment.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatments.

Expected Results

Treatment with a this compound-deficient bacterial strain should lead to a significant reduction in stomatal aperture compared to the buffer control. The subsequent addition of this compound or MG132 is expected to cause a significant increase in stomatal aperture, effectively counteracting the pathogen-induced closure. The solvent control should not show a significant effect on stomatal aperture.

Troubleshooting

  • No Stomatal Closure with Bacteria: Ensure the bacterial strain is viable and used at the correct concentration. Check that the plants are healthy and responsive.

  • High Variability in Stomatal Aperture: Stomatal aperture can be heterogeneous across a leaf. Increase the number of stomata measured per sample and the number of biological replicates.

  • This compound Inactivity: Verify the purity and concentration of the this compound stock solution. Ensure proper dilution and mixing in the treatment buffer.

Conclusion

This compound is a powerful tool for dissecting the molecular mechanisms of stomatal immunity and guard cell signaling. Its specific and irreversible inhibition of the proteasome provides a unique way to probe the role of protein degradation in plant defense responses. The protocols and information provided here offer a solid foundation for researchers to incorporate this compound into their studies of plant-pathogen interactions and stomatal biology.

References

Delivery of Syringolin A to Plant Tissues for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the delivery of Syringolin A (SylA), a potent proteasome inhibitor, to plant tissues for in vivo studies. This compound, a virulence factor produced by the bacterium Pseudomonas syringae, serves as a valuable tool for investigating the role of the ubiquitin-proteasome system in various plant processes, including immunity, hormone signaling, and development. The following sections detail methods for preparing and applying this compound, as well as for assessing its effects on plant physiology and molecular pathways.

Principles of this compound Delivery

This compound is a cyclic peptide derivative that irreversibly inhibits the eukaryotic proteasome, a key regulator of protein degradation.[1] By applying this compound exogenously to plants, researchers can mimic aspects of pathogen infection and study the consequences of proteasome inhibition in a controlled manner.[2] Successful delivery of this compound to plant tissues is crucial for obtaining reliable and reproducible results. The choice of delivery method depends on the research question, the plant species, and the desired localization of the inhibitor.

Preparation of this compound Stock Solutions

Proper preparation of this compound solutions is critical for its efficacy and for experimental consistency.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ultra-pure distilled water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • -20°C or -80°C freezer for storage

Protocol:

  • Reconstitution: Dissolve lyophilized this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). DMSO is generally preferred for its ability to solubilize a wide range of small molecules. For applications where DMSO may interfere with the experiment, ultra-pure distilled water can be used, though solubility may be lower.[3]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3] Protect from light.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration using the appropriate buffer or medium for your application (e.g., sterile water, Murashige and Skoog (MS) medium, or infiltration buffer). Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments, including controls.

Application Protocols for In Vivo Studies

Three common methods for delivering small molecules like this compound to plant tissues are vacuum infiltration, leaf spray application, and root drench.

Protocol 1: Vacuum Infiltration

This method facilitates the rapid and widespread infiltration of the this compound solution into the leaf apoplast.

Materials:

  • Arabidopsis thaliana or other suitable plant species (4-6 week old plants are often used)

  • This compound working solution

  • Infiltration buffer (e.g., 10 mM MES-KOH pH 5.7, 10 mM MgCl₂)

  • Vacuum desiccator and vacuum pump

  • Beaker or container large enough to submerge the aerial parts of the plants

Procedure:

  • Prepare the this compound working solution by diluting the stock solution in the infiltration buffer to the desired final concentration (e.g., 1-10 µM). Prepare a mock control solution containing the same concentration of solvent without this compound.

  • Place the plants in the beaker and pour the this compound or mock solution until the aerial tissues are fully submerged.

  • Place the beaker inside a vacuum desiccator.

  • Apply a vacuum (e.g., ~0.05 Bar) for a duration suitable for the plant species (e.g., 15-30 minutes for Arabidopsis).[4] The goal is to remove air from the intercellular spaces of the leaves.

  • Quickly and carefully release the vacuum. The pressure change will force the solution into the leaf tissue, which will appear water-soaked.

  • Remove the plants from the solution, allow excess liquid to drain, and place them back in the growth chamber under desired conditions.

  • Harvest tissue for analysis at the desired time points post-infiltration.

Protocol 2: Leaf Spray Application

This method is less invasive than vacuum infiltration and is suitable for treating a larger number of plants.

Materials:

  • Plants with well-developed foliage

  • This compound working solution

  • Spray bottle that produces a fine mist

  • Surfactant (e.g., Silwet L-77 or Tween 20) to ensure even coverage

Procedure:

  • Prepare the this compound working solution in sterile water or a suitable buffer. Add a surfactant at a low concentration (e.g., 0.01-0.05% v/v) to reduce surface tension and improve leaf wetting.[5] Prepare a mock control solution similarly.

  • Spray the foliage of the plants until the leaves are thoroughly wetted, but not to the point of excessive runoff.[6] Ensure both the adaxial (upper) and abaxial (lower) leaf surfaces are covered.

  • Allow the plants to dry in a well-ventilated area before returning them to the growth chamber.

  • Monitor the plants and collect samples at the desired time points.

Protocol 3: Root Drench Application

This method is ideal for studying the systemic effects of this compound following uptake by the roots.

Materials:

  • Plants grown in pots with soil or in hydroponic systems

  • This compound working solution (in water or liquid growth medium)

  • Graduated cylinder or pipette for accurate volume application

Procedure:

  • Prepare the this compound working solution in water or the appropriate liquid nutrient medium.

  • For soil-grown plants, evenly apply a known volume of the this compound or mock solution to the base of each plant.[7] The volume should be sufficient to moisten the root zone without causing waterlogging.

  • For hydroponic systems, add this compound to the hydroponic solution to achieve the desired final concentration.

  • Continue to grow the plants under standard conditions.

  • Harvest root and/or aerial tissues at specified time points to assess uptake and systemic effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application and effects of this compound.

ParameterValueOrganism/SystemReference
IC₅₀ (50% inhibition) 20-25 µMHuman neuroblastoma and ovarian cancer cells[6][8]
In Vivo Concentration for Imaging2 µM (RhSylA)Arabidopsis thaliana cell cultures[9]
In Vitro Proteasome LabelingLow µM rangeArabidopsis thaliana cell extracts[9]
Treatment Concentration for TranscriptomicsNot specifiedArabidopsis thaliana[10][11]
Treatment Concentration for Stomatal AssaysNot specifiedArabidopsis thaliana, Phaseolus vulgaris[2]

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for this compound delivery and the known signaling pathways it affects.

experimental_workflow cluster_prep Preparation cluster_application Application to Plant cluster_analysis Downstream Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution Vacuum Infiltration Vacuum Infiltration Working Solution->Vacuum Infiltration Leaf Spray Leaf Spray Working Solution->Leaf Spray Root Drench Root Drench Working Solution->Root Drench Proteasome Activity Assay Proteasome Activity Assay Vacuum Infiltration->Proteasome Activity Assay Metabolite Profiling Metabolite Profiling Vacuum Infiltration->Metabolite Profiling Gene Expression Analysis Gene Expression Analysis Leaf Spray->Gene Expression Analysis Phenotypic Analysis Phenotypic Analysis Leaf Spray->Phenotypic Analysis Root Drench->Phenotypic Analysis

Caption: Experimental workflow for this compound delivery and analysis.

signaling_pathway This compound This compound 26S Proteasome 26S Proteasome This compound->26S Proteasome Inhibits Stomatal Closure Stomatal Closure This compound->Stomatal Closure Inhibits Protein Degradation Protein Degradation 26S Proteasome->Protein Degradation NPR1 NPR1 26S Proteasome->NPR1 Degrades Salicylic Acid (SA) Signaling Salicylic Acid (SA) Signaling NPR1->Salicylic Acid (SA) Signaling JA Signaling JA Signaling Salicylic Acid (SA) Signaling->JA Signaling Antagonizes Plant Defense Responses Plant Defense Responses Salicylic Acid (SA) Signaling->Plant Defense Responses JA Signaling->Plant Defense Responses Stomatal Closure->Plant Defense Responses

Caption: this compound's impact on plant signaling pathways.

Concluding Remarks

The protocols outlined in this document provide a framework for the successful delivery of this compound to plant tissues for in vivo research. The choice of application method should be tailored to the specific experimental goals. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for the desired biological effect in the plant system of interest. Furthermore, the use of appropriate controls, including solvent-only treatments, is essential for the accurate interpretation of results. By leveraging these methods, researchers can further elucidate the critical roles of the ubiquitin-proteasome system in plant biology.

References

Application Notes & Protocols: Quantification of Syringolin A from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of Syringolin A, a potent proteasome inhibitor, from bacterial cultures. This compound, produced by various strains of Pseudomonas syringae and some Rhizobium species, is of significant interest for its roles in plant pathogenesis and as a potential therapeutic agent.[1][2][3] Accurate quantification is crucial for understanding its biosynthesis, regulation, and for the development of novel applications.

Introduction to this compound

This compound is a cyclic peptide derivative synthesized via a mixed non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathway.[2][4] It consists of a 12-membered macrolactam ring formed by two non-proteinogenic amino acids, 3,4-dehydrolysine and 5-methyl-4-amino-2-hexenoic acid, and a side chain containing two valine residues linked by a ureido group.[1][5] Its primary mode of action is the irreversible inhibition of the eukaryotic proteasome, a key regulator of cellular protein degradation.[6] This activity makes this compound a valuable tool for studying cellular processes and a potential lead compound for drug development, particularly in oncology.[3][5]

This compound Producing Bacterial Strains and Culture Conditions

Several bacterial strains have been identified as producers of this compound. The choice of strain and culture conditions are critical for maximizing yield.

Bacterial StrainRecommended Culture MediumKey Culture ConditionsReference
Pseudomonas syringae pv. syringae B301D-RSRMAF MediumIncubation at 20°C for 10 days with constant shaking (220 rpm).[2]
Pseudomonas syringae pv. syringae B728aDefined medium (in vitro)Still culture conditions are crucial for production.[6]
Rhizobium sp. AP16SRMAFY (SRMAF with 0.5 g/L yeast extract) agar (B569324) platesGrown as a lawn at 18°C in the dark for 5 days. Production is inhibited by light and does not occur in liquid culture.[2]

Note: The biosynthesis of this compound is regulated by a complex genetic system, including the syl gene cluster (sylA-E) and is influenced by factors such as oxygen concentration.[2][6]

Experimental Protocols

The following protocols detail the steps for the extraction and quantification of this compound from bacterial cultures.

This protocol is adapted from methods used for Pseudomonas syringae and Rhizobium sp.[2]

  • Cell Harvesting:

    • For liquid cultures (P. syringae), centrifuge the culture at a speed sufficient to pellet the bacterial cells (e.g., 10,000 x g for 15 minutes).

    • For plate cultures (Rhizobium sp.), scrape the bacterial lawn from the agar surface.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet or scraped biomass in distilled water (e.g., 40 ml per 400 ml of original culture or per plate).[2]

    • Incubate the suspension on a shaker at 200 rpm for 4 hours to facilitate the release of this compound.[2]

    • For analysis of supernatant, the culture medium can be directly extracted after pelleting the cells.

  • Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

    • Acidify the cell suspension or supernatant to pH 3.0 with a suitable acid (e.g., formic acid).

    • Pass the acidified sample through a C18 SPE cartridge pre-conditioned with methanol (B129727) and equilibrated with acidified water.

    • Wash the cartridge with acidified water to remove salts and polar impurities.

    • Elute this compound with methanol.

  • Sample Preparation for Analysis:

    • Evaporate the methanol eluate to dryness using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or a mixture of mobile phase solvents) for HPLC-MS/MS analysis.[6]

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for sensitive and specific quantification of this compound.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 15 minutes) is recommended to ensure good separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound must be determined. The molecular weight of this compound is 493.6 g/mol .[5]

      • Precursor Ion (m/z): [M+H]⁺ = 494.3

      • Product Ions: These need to be determined by fragmentation analysis of a pure standard.

    • Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at a range of concentrations.

    • Analyze the extracted samples and the calibration standards by HPLC-MS/MS.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the bacterial strain and culture conditions.

Bacterial Strain/MutantReported Yield/Production LevelNotesReference
Pseudomonas syringae pv. syringae B301D40-100 µM in cultureDemonstrates the potential production capacity in optimized liquid cultures.[7]
Rhizobium sp. AP16 Δ05097 mutant59% ± 0.4% of wild-typeThe PMI03_05097 gene enhances biosynthesis efficiency.[2]
Rhizobium sp. AP16 Δ05096-05097 mutant49% ± 11% of wild-typeFurther reduction in yield with the deletion of both genes.[2]

Visualizations

The biosynthesis of this compound is carried out by a multi-enzyme complex encoded by the syl gene cluster. The core of this machinery is a mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.

SyringolinA_Biosynthesis cluster_SylC SylC (NRPS Module 1) cluster_SylD_NRPS1 SylD (NRPS Module 2) cluster_SylD_PKS SylD (PKS Module) cluster_SylD_NRPS2 SylD (NRPS Module 3) cluster_modifiers Modifying Enzymes SylC Valine A PCP C SylD_NRPS1 Lysine A PCP C SylC:f3->SylD_NRPS1:f0 Peptide bond formation SylD_PKS Malonyl-CoA KS AT DH KR ACP SylD_NRPS1:f3->SylD_PKS:f0 Chain elongation SylD_NRPS2 Valine A PCP TE SylD_PKS:f5->SylD_NRPS2:f0 Chain transfer Release This compound SylD_NRPS2:f3->Release Release and Cyclization SylB SylB (Desaturase) SylB->SylD_NRPS1:f0 3,4-dehydrolysine Ureido_Formation Ureido Group Formation (from HCO3-) Ureido_Formation->SylC:f0 Ureido-Valine Lysine_input Lysine Lysine_input->SylB Valine_input1 Valine Valine_input1->Ureido_Formation Valine_input2 Valine Valine_input2->SylD_NRPS2:f0 Bicarbonate_input Bicarbonate (HCO3-) Bicarbonate_input->Ureido_Formation

Caption: this compound biosynthesis pathway.

The overall workflow from bacterial culture to the final quantification of this compound is a multi-step process that requires careful execution.

Quantification_Workflow Culture Bacterial Culture (e.g., P. syringae) Harvest Cell Harvesting (Centrifugation or Scraping) Culture->Harvest Extract Extraction (Aqueous Suspension) Harvest->Extract Cleanup Solid-Phase Extraction (C18 Cartridge) Extract->Cleanup Dry Evaporation to Dryness Cleanup->Dry Reconstitute Reconstitution in Solvent Dry->Reconstitute Analyze HPLC-MS/MS Analysis Reconstitute->Analyze Quantify Quantification (vs. Standard Curve) Analyze->Quantify

Caption: Experimental workflow for this compound.

Conclusion

The protocols and information provided herein offer a robust framework for the reliable quantification of this compound from bacterial cultures. Adherence to these methodologies will enable researchers to obtain accurate and reproducible data, facilitating further investigation into the biological activities and potential applications of this fascinating natural product.

References

Troubleshooting & Optimization

Improving the solubility of Syringolin A for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syringolin A. Our aim is to help you overcome challenges related to its solubility and ensure the success of your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural cyclic peptide produced by the bacterium Pseudomonas syringae. It acts as a potent and irreversible inhibitor of the eukaryotic proteasome, a key cellular machinery responsible for protein degradation. By inhibiting the proteasome, this compound can induce apoptosis (programmed cell death) in cancer cells, making it a compound of interest for drug development.

Q2: Why is the solubility of this compound a concern for cell-based assays?

A2: this compound is a hydrophobic molecule, which means it has poor solubility in aqueous solutions like cell culture media. This can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate and non-reproducible results.

  • Inaccurate Dosing: It becomes difficult to determine the actual concentration of the compound that the cells are exposed to.

  • Reduced Bioavailability: The effective concentration of this compound that can interact with the cells is limited.

Q3: What are the primary signaling pathways affected by this compound?

A3: As a proteasome inhibitor, this compound primarily affects signaling pathways that are regulated by protein degradation. Two key pathways are:

  • Apoptosis Pathway: this compound has been shown to induce apoptosis. This can occur through the activation of the p53 tumor suppressor protein and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases.

  • NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is regulated by the proteasomal degradation of its inhibitor, IκBα. By inhibiting the proteasome, this compound can prevent IκBα degradation, thereby blocking NF-κB activation.

Troubleshooting Guide

Issue 1: this compound Precipitates in Cell Culture Medium

Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. This is often exacerbated by the addition of a concentrated stock solution in an organic solvent directly into the medium.

Solutions:

  • Optimize Stock Solution and Dilution:

    • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

    • When preparing your working solution, perform a serial dilution. First, dilute the stock solution in DMSO to an intermediate concentration. Then, add this intermediate solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing. This gradual dilution helps to prevent localized high concentrations that can trigger precipitation.

  • Use a Co-solvent:

    • Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% to avoid solvent-induced cytotoxicity. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Employ Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

    • Pluronic F-127: This is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds in aqueous solutions.

Data Presentation: Solubility of this compound and a Related Compound

CompoundSolventSolubilityTemperature (°C)
This compound DMSO SolubleRoom Temperature
Ethanol Sparingly SolubleRoom Temperature
Methanol Sparingly SolubleRoom Temperature
Water InsolubleRoom Temperature
Syringic Acid Methanol High25
Ethanol Moderate25
Water Low25

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm the Vial: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Add Solvent: Add a precise volume of 100% DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the vial for at least 30 seconds. If necessary, sonicate the solution in a water bath for a few minutes to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Improving this compound Solubility with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in sterile, distilled water.

  • Complexation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Add the this compound solution to the HP-β-CD solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the inclusion complex.

  • Sterilization and Use: Filter the resulting solution through a 0.22 µm sterile filter. This complex can then be diluted in cell culture medium to the desired final concentration.

Protocol 3: Cell Viability (MTT) Assay with this compound
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with DMSO only) and a positive control for cell death.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathways

SyringolinA_Apoptosis_Pathway SyringolinA This compound Proteasome 26S Proteasome SyringolinA->Proteasome Inhibits p53 p53 Proteasome->p53 Degrades (blocked) Caspases Caspase Activation p53->Caspases Activates PARP PARP Caspases->PARP Cleaves CleavedPARP Cleaved PARP Apoptosis Apoptosis CleavedPARP->Apoptosis Induces

Caption: this compound-induced apoptosis pathway.

SyringolinA_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SyringolinA This compound Proteasome 26S Proteasome SyringolinA->Proteasome Inhibits IkBa_NFkB IκBα-NF-κB Complex IkBa_p Phosphorylated IκBα IkBa_NFkB->IkBa_p Phosphorylation NFkB NF-κB IkBa_p->Proteasome Targeted for Degradation GeneTranscription Gene Transcription (Inflammation, Survival) NFkB->GeneTranscription Translocates and Activates

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow

Solubility_Enhancement_Workflow Start Start: This compound Powder StockSolution Prepare 10 mM Stock in 100% DMSO Start->StockSolution Dilution Dilute in Pre-warmed Media (Final DMSO <0.5%) StockSolution->Dilution Problem Precipitation in Media? Success Add to Cells Problem->Success No Troubleshoot Troubleshoot Problem->Troubleshoot Yes Dilution->Problem Option1 Option 1: Lower Final Concentration Troubleshoot->Option1 Option2 Option 2: Use Cyclodextrin Troubleshoot->Option2 Option3 Option 3: Use Pluronic F-127 Troubleshoot->Option3 Option1->Dilution Option2->Dilution Option3->Dilution

Caption: Workflow for preparing this compound for cell-based assays.

Technical Support Center: Optimizing Syringolin A Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Syringolin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and curated data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and irreversible inhibitor of the eukaryotic proteasome. It covalently binds to the N-terminal threonine residues of the catalytic β1, β2, and β5 subunits of the 20S core proteasome, thereby inhibiting its chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities.[1] This inhibition of the proteasome disrupts the degradation of ubiquitinated proteins, leading to the accumulation of regulatory proteins and subsequent effects on various cellular processes.

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: For initial dose-response experiments in cancer cell lines, a broad concentration range from 100 nM to 100 µM is a reasonable starting point.[2] Based on published data, the IC50 value for many cancer cell lines falls within the 10-50 µM range.[3][4] For enzymatic assays measuring proteasome activity, lower concentrations in the nanomolar to low micromolar range are often effective.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[5] Stock solutions in DMSO can be stored at -20°C for several months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly to avoid precipitation. The final DMSO concentration in the culture medium should be kept low (ideally ≤ 0.1%) to minimize solvent-induced toxicity.

Q4: How can I confirm that this compound is active in my cellular assay?

A4: The most direct method to confirm this compound's activity is to measure the inhibition of proteasome activity. This can be done using a cell-based proteasome activity assay with a fluorogenic substrate.[2][6] Alternatively, you can perform a Western blot to detect the accumulation of ubiquitinated proteins or a known short-lived proteasome substrate, such as p53 or c-Myc. An increase in these proteins following treatment indicates effective proteasome inhibition.[7]

Q5: Are there any known off-target effects of this compound?

A5: As a covalent inhibitor, this compound has the potential for off-target interactions. While its primary target is the proteasome, it is crucial to include appropriate controls in your experiments to ensure that the observed effects are a direct result of proteasome inhibition.[6] For example, using a structurally different proteasome inhibitor (e.g., MG132) can help confirm that the observed phenotype is due to proteasome inhibition.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Toxicity or Unexpected Cell Death Inhibitor concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a wider range of concentrations and shorter incubation times.[2][6]
Cell line is highly sensitive to proteasome inhibition.Use a lower concentration range (e.g., nanomolar) and shorter exposure times.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound dose.
Inconsistent or Not Reproducible Results Batch-to-batch variability of this compound.If possible, purchase a larger single batch of the compound. If using different batches, perform a quality control check to ensure consistent activity.
Instability of this compound in culture medium.Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid prolonged storage of diluted aqueous solutions.
Cell culture variability.Maintain consistent cell culture conditions, including cell density, passage number, and media composition.[9]
No Observable Effect at Expected Concentrations Suboptimal concentration or incubation time.Increase the concentration of this compound and/or the incubation time. Perform a time-course experiment to determine the optimal duration of treatment.[2]
Protein of interest is not degraded by the proteasome.The protein may be degraded through other pathways like the lysosome. Use lysosomal inhibitors (e.g., chloroquine) to investigate this possibility.[7]
Compound precipitation.Ensure this compound is fully dissolved in the culture medium. Pre-warm the medium and vortex the solution after adding the DMSO stock. Visually inspect for precipitates.
Accumulation of Ubiquitinated Proteins Not Detected Insufficient proteasome inhibition.Increase the concentration of this compound or the incubation time. Confirm inhibitor activity with a direct proteasome activity assay.[2]
Active deubiquitinating enzymes (DUBs) in lysate.Add a DUB inhibitor, such as N-ethylmaleimide (NEM), to your cell lysis buffer to prevent the removal of ubiquitin chains during sample preparation.[2]

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analogs in Human Cancer Cell Lines
Cell LineCancer TypeCompoundIC50 (µM)Reference
SK-N-SHNeuroblastomaThis compound20 - 25[10]
LAN-1NeuroblastomaThis compound20 - 25[10]
SKOV3Ovarian CancerThis compound20 - 25[10]
HL-60LeukemiaSyringolin B methyl ester5.41[11]
K-562LeukemiaSyringolin B methyl ester6.12[11]
MOLT-4LeukemiaSyringolin B methyl ester4.73[11]
RPMI-8226LeukemiaSyringolin B methyl ester3.97[11]
SRLeukemiaSyringolin B methyl ester5.13[11]
VariousCancerThis compound analogue0.109 - 0.254[1]
Table 2: Inhibitory Activity of this compound and a Lipophilic Derivative against Human 20S Proteasome Subunits
CompoundChymotrypsin-like (β5)Trypsin-like (β2)Caspase-like (β1)Reference
This compound Ki' ~850 nMKi' ~6,700 nMModerately active[5]
Lipophilic this compound derivative Ki' = 8.65 ± 1.13 nMKi' = 79.6 ± 29.3 nMKi' = 943 ± 100 nM[5]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Detection of Ubiquitinated Proteins

1. Cell Treatment and Lysis:

  • Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors and a DUB inhibitor (e.g., 10 mM NEM).[2]

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL detection reagent. An increase in the high-molecular-weight smear indicates an accumulation of ubiquitinated proteins.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound stock solution in DMSO C Prepare serial dilutions of this compound A->C B Culture and seed cells in 96-well plate D Treat cells with varying concentrations B->D C->D E Perform cell viability assay (e.g., MTT) D->E F Measure absorbance E->F G Calculate % viability vs. control F->G H Plot dose-response curve and determine IC50 G->H

Workflow for determining the IC50 of this compound.

p53_pathway SylA This compound Proteasome Proteasome SylA->Proteasome inhibits p53 p53 Proteasome->p53 degrades MDM2 MDM2 p53->MDM2 activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 ubiquitinates for degradation

This compound's effect on the p53 signaling pathway.

plant_defense_pathway SylA This compound Proteasome Proteasome SylA->Proteasome inhibits NPR1 NPR1 Proteasome->NPR1 degrades SA_JA_Signaling Salicylic Acid (SA) & Jasmonic Acid (JA) Signaling NPR1->SA_JA_Signaling regulates Defense_Response Plant Defense Response SA_JA_Signaling->Defense_Response

This compound's impact on plant defense signaling.

References

Troubleshooting inconsistent results in Syringolin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving Syringolin A. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate experimental design and interpretation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Question 1: Why am I observing lower than expected potency (high IC50 values) for this compound in my cell-based assays?

Answer: Several factors can contribute to reduced potency. Consider the following possibilities and troubleshooting steps:

  • Compound Integrity and Purity:

    • Purity: this compound is often isolated from bacterial cultures and may co-purify with less active variants like Syringolin B or E.[1] Confirm the purity of your this compound batch using High-Performance Liquid Chromatography (HPLC).[1][2]

    • Degradation: Natural products can be susceptible to degradation.[3] If the compound has been stored for a long time or handled improperly, it may have degraded. It is recommended to use freshly prepared solutions.

  • Solubility and Stability:

    • Solubility: While this compound is soluble in water and DMSO, poor solubility in assay media can lead to lower effective concentrations.[2][4][5] Ensure the compound is fully dissolved in your stock solution before diluting it into the final assay medium. Visually inspect for any precipitation.

    • Stability in Solution: this compound's stability in aqueous solutions at physiological pH and temperature over long incubation periods may be limited. Prepare fresh dilutions from a frozen stock for each experiment.[2] For long-term storage, keep this compound as a lyophilized powder at -80°C.[2]

  • Experimental Conditions:

    • Cell Line Variability: Different cell lines can exhibit varying sensitivity to proteasome inhibitors due to differences in proteasome subunit expression or protein turnover rates.[6]

    • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration.[7][8] Consider reducing the serum percentage during the treatment period or using serum-free media if your cell line can tolerate it.

    • Incubation Time: As a covalent irreversible inhibitor, the inhibitory effect of this compound is time-dependent.[9][10] Shorter incubation times may not be sufficient to achieve maximal inhibition. A time-course experiment can help determine the optimal treatment duration.

Question 2: I am seeing significant variability between replicate experiments. What are the potential causes?

Answer: Inconsistent results across replicates can stem from several sources. Here's a checklist to help you identify the culprit:

  • Compound Handling:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

    • Stock Solution Inhomogeneity: Vortex your stock solution thoroughly before making dilutions.

  • Assay Conditions:

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell density across all wells and plates.

    • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to increased compound concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification of your incubator.

  • Compound Aggregation:

    • At higher concentrations, small molecules can form aggregates, leading to non-specific activity and inconsistent results.[11] Visually inspect your stock and working solutions for any signs of precipitation. Including a small amount of a non-ionic detergent like Triton X-100 in biochemical assays can help prevent aggregation.[3]

Question 3: My results suggest off-target effects or cellular toxicity not related to proteasome inhibition. How can I investigate this?

Answer: It is crucial to differentiate between specific proteasome inhibition and general cytotoxicity or off-target effects.

  • Positive Controls: Use a well-characterized, structurally unrelated proteasome inhibitor (e.g., MG132) as a positive control.[12] If both compounds produce a similar phenotype, it is more likely that the observed effect is due to proteasome inhibition.

  • Monitor Proteasome Activity: Directly measure the inhibition of proteasome activity in cell lysates or intact cells treated with this compound. This can be done using fluorogenic peptide substrates that are cleaved by the different proteolytic subunits of the proteasome.

  • Cytotoxicity Assays: Run a standard cytotoxicity assay (e.g., LDH release assay) in parallel with your functional assays to assess membrane integrity and rule out non-specific cell death.

  • Dose-Response Analysis: A steep dose-response curve may suggest a specific mode of action, whereas a shallow curve could indicate non-specific toxicity or off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is an irreversible inhibitor of the eukaryotic proteasome.[12] It covalently binds to the N-terminal threonine residues of the catalytic β-subunits (β1, β2, and β5) of the 20S proteasome, thereby blocking their proteolytic activities.[13]

Q2: What are the primary applications of this compound in research? A2: this compound is used as a tool to study the role of the ubiquitin-proteasome system in various biological processes. It has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.[2][14] In plant biology, it is studied as a virulence factor of Pseudomonas syringae.[12][15]

Q3: How should I prepare and store this compound stock solutions? A3: For long-term storage, this compound should be stored as a lyophilized powder at -80°C.[2] Stock solutions can be prepared in sterile, ultra-pure distilled water or DMSO.[2][4] One study describes dissolving lyophilized this compound in water to a concentration of 2.5 mM, sterile-filtering, aliquoting, and storing at -80°C.[2] It is recommended to minimize freeze-thaw cycles.

Q4: Are there known off-target effects of this compound? A4: While this compound is a potent proteasome inhibitor, like many covalent inhibitors, the potential for off-target interactions exists, especially at higher concentrations.[16] It is always advisable to use the lowest effective concentration and include appropriate controls to validate that the observed effects are due to proteasome inhibition.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SK-N-SHNeuroblastoma~20-25[2][14]
LAN-1Neuroblastoma~20-25[2][14]
SKOV3Ovarian Cancer~20-25[2][14]
4T1Breast Cancer22.5[1]
HeLaCervical Cancer24.3[1]
B16Melanoma26.4[1]
Meth-ASarcoma35.2[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[17]

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO or water). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours at 37°C.

4. Formazan (B1609692) Solubilization: a. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. b. Mix gently by pipetting up and down to dissolve the formazan crystals.

5. Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Proteasome Activity Assay (in vitro)

This protocol is based on the use of fluorogenic peptide substrates to measure the activity of the 20S proteasome.

1. Reagent Preparation: a. Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP). b. Prepare stock solutions of fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in DMSO. c. Prepare serial dilutions of this compound in the assay buffer.

2. Assay Procedure: a. In a black 96-well plate, add 20S proteasome (e.g., 0.5 nM final concentration) to each well. b. Add the desired concentrations of this compound or a vehicle control. c. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibition. d. Initiate the reaction by adding the fluorogenic substrate to a final concentration of 50-100 µM. e. Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.

3. Data Analysis: a. Calculate the rate of substrate cleavage (increase in fluorescence over time). b. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

SyringolinA_Pathway cluster_Cell Cell SyringolinA This compound Proteasome 26S Proteasome SyringolinA->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Leads to Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Substrate

Caption: Mechanism of action of this compound leading to apoptosis.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Purity Check Compound Purity (HPLC) Start->Check_Purity Check_Stability Assess Compound Stability (Fresh vs. Old Stock) Start->Check_Stability Optimize_Assay Optimize Assay Conditions (Cell Density, Incubation Time) Start->Optimize_Assay Check_Solubility Verify Solubility (Visual Inspection) Check_Purity->Check_Solubility Check_Stability->Check_Solubility Control_Exp Run Control Experiments (e.g., MG132) Optimize_Assay->Control_Exp Check_Solubility->Control_Exp Consistent_Results Consistent Results Control_Exp->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Technical Support Center: Total Synthesis of Syringolin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Syringolin A. The content is structured to address specific challenges encountered during key stages of the synthesis, with a focus on macrocyclization, fragment synthesis, and protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around three key areas:

  • Construction of the 12-membered macrocycle: This is the most significant hurdle due to ring strain. Strategies like macrolactamization have proven difficult, often leading to the preference for Ring-Closing Metathesis (RCM) or intramolecular Horner-Wadsworth-Emmons (HWE) reactions.[1][2]

  • Synthesis of the unnatural 3,4-dehydrolysine fragment: This non-proteinogenic amino acid requires a multi-step synthesis, with control of stereochemistry being a critical aspect.[3]

  • Installation of the bis(valinyl)urea side chain: While the synthesis of the side chain itself is relatively straightforward, its attachment to the macrocyclic core, especially at a late stage, can be challenging due to potential steric hindrance and the need for selective N-acylation.

Q2: Why did a macrolactamization approach fail for this compound when it was successful for Syringolin B?

While the exact reasons are not always explicitly detailed in publications, the failure of macrolactamization for the this compound precursor is likely due to the increased conformational rigidity and ring strain imposed by the additional double bond within the macrocycle. This strain can disfavor the pre-cyclization conformation required for an efficient intramolecular reaction, leading to side reactions such as dimerization or decomposition. In contrast, the more flexible Syringolin B precursor can more readily adopt the necessary conformation for cyclization. This led researchers to explore alternative strategies like RCM, which can be more effective for forming strained rings.

Q3: What are the primary considerations when choosing a macrocyclization strategy?

The choice between RCM and intramolecular HWE depends on the overall synthetic route and the nature of the linear precursor.

  • Ring-Closing Metathesis (RCM): This is a powerful method for forming carbon-carbon bonds and has been successfully applied to the synthesis of the this compound macrocycle. The choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) is critical for achieving good yields and minimizing side reactions like olefin isomerization.

  • Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction: This strategy is effective for forming the α,β-unsaturated lactam moiety in a single step. The stereoselectivity of the double bond (E or Z) can be controlled by the choice of phosphonate (B1237965) reagent and reaction conditions.[1]

Troubleshooting Guides

Macrocyclization via Ring-Closing Metathesis (RCM)

Problem: Low yield of the desired macrocycle.

Possible Cause Troubleshooting Suggestion
Catalyst Inactivity or Decomposition - Ensure the use of fresh, high-quality RCM catalyst. - Use an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents, as catalysts are sensitive to air and moisture. - Consider using a more robust second or third-generation Grubbs or Hoveyda-Grubbs catalyst.
Unfavorable Precursor Conformation - Introduce conformational constraints in the linear precursor to favor a pre-cyclization geometry. This can sometimes be achieved through the strategic placement of protecting groups or specific amino acid residues.
Olefin Isomerization - Additives such as 1,4-benzoquinone (B44022) can sometimes suppress olefin isomerization, a common side reaction with some RCM catalysts. - Optimize the reaction temperature and time; prolonged reaction times can sometimes lead to more side products.
Dimerization/Oligomerization - Perform the reaction under high dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular reactions. - Use a syringe pump for the slow addition of the substrate to the reaction mixture.

Problem: Difficulty in removing ruthenium byproducts.

Possible Cause Troubleshooting Suggestion
Polarity of Byproducts - Use a scavenger resin specifically designed to bind ruthenium, such as those with appended isocyanide or phosphine (B1218219) groups. - A simple and effective method is to stir the crude product with a small amount of DMSO, which can oxidize the ruthenium species and facilitate their removal by silica (B1680970) gel chromatography. - Passing the crude reaction mixture through a short plug of silica gel with a more polar eluent can also be effective.
Synthesis of the 3,4-Dehydrolysine Fragment

Problem: Low yield or poor stereoselectivity in the introduction of the double bond.

Possible Cause Troubleshooting Suggestion
Inefficient Elimination Reaction - For selenoxide elimination, ensure complete oxidation of the selenide (B1212193) and optimize the elimination temperature. - For other elimination methods (e.g., from a mesylate or tosylate), screen different non-nucleophilic bases and solvent systems.
Lack of Stereocontrol - The Johnson-Claisen rearrangement has been used to establish the stereochemistry of the double bond and the adjacent chiral center. Ensure precise temperature control during this reaction. - Chiral auxiliaries or catalysts can be employed in alternative synthetic routes to control stereochemistry.
Installation of the Bis(valinyl)urea Side Chain

Problem: Low yield of the final coupling product.

Possible Cause Troubleshooting Suggestion
Steric Hindrance - The secondary amine of the macrocycle can be sterically hindered. Use a more reactive coupling agent for the urea (B33335) formation, such as a phosgene (B1210022) equivalent (e.g., triphosgene) or an activated carbamate. - A late-stage introduction of the side chain is common, but if yields are consistently low, consider an alternative strategy where the side chain is attached to one of the fragments before macrocyclization.
Low Reactivity of the Amine - The nucleophilicity of the amine on the macrocycle can be reduced due to electronic effects. A stronger activating agent for the urea precursor might be necessary. - The use of an unprotected valine N-carboxy anhydride (B1165640) has been reported as an effective method for this coupling.[1]

Quantitative Data

The following table summarizes reported yields for key macrocyclization steps in the synthesis of this compound and related compounds. Note: Yields are highly dependent on the specific substrate and reaction conditions.

Reaction Precursor Conditions Yield (%) Reference
MacrolactamizationSyringolin B linear precursorPyBOP, HOAt, DMF, high dilution30Kaiser et al. (PNAS, 2009)
Ring-Closing MetathesisThis compound diene precursorGrubbs II catalyst, CH₂Cl₂, reflux49Kaiser et al. (PNAS, 2009)
Intramolecular HWESyringolin B phosphonate-aldehydeKHMDS, 18-crown-6 (B118740), THFNot specifiedPirrung et al. (Org. Lett. 2010)

Experimental Protocols

Note: These are generalized protocols based on published syntheses. Researchers should consult the original publications for detailed experimental procedures and characterization data.

Protocol 1: Macrocyclization via Ring-Closing Metathesis (this compound Core)

  • Preparation of the Reaction Setup: A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with anhydrous and degassed dichloromethane (B109758) (DCM) under an argon atmosphere.

  • Catalyst Addition: The RCM catalyst (e.g., Grubbs second-generation catalyst, 5-10 mol%) is added to the flask.

  • Substrate Addition: The linear diene precursor, dissolved in a small amount of anhydrous DCM, is added dropwise to the stirring catalyst solution over several hours using a syringe pump to maintain high dilution conditions (final concentration ~0.5 mM).

  • Reaction Monitoring: The reaction is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a purification procedure to remove ruthenium byproducts (see troubleshooting guide) followed by flash column chromatography on silica gel to isolate the desired macrocycle.

Protocol 2: Intramolecular Horner-Wadsworth-Emmons Reaction (Syringolin B Core)

  • Preparation of the Reaction Setup: A flame-dried round-bottom flask is charged with anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an argon atmosphere.

  • Base Addition: A solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF is added dropwise to the flask.

  • Crown Ether Addition: 18-crown-6 is added to the reaction mixture to sequester the potassium ions.

  • Substrate Addition: The linear phosphonate-aldehyde precursor, dissolved in anhydrous THF, is added slowly to the reaction mixture at -78 °C.

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

Syringolin_A_Synthesis_Challenges cluster_Challenges Key Synthetic Challenges cluster_Strategies Macrocyclization Strategies Macrocyclization Macrocyclization Macrolactamization Macrolactamization Macrocyclization->Macrolactamization Difficult for SylA RCM RCM Macrocyclization->RCM Successful for SylA Intramolecular HWE Intramolecular HWE Macrocyclization->Intramolecular HWE Successful for SylB Dehydrolysine Synthesis Dehydrolysine Synthesis Side Chain Installation Side Chain Installation

Caption: Key challenges and strategies in this compound total synthesis.

RCM_Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Check Catalyst Activity (Fresh, Inert Atmosphere) Low Yield->Check Catalyst Yes High Dilution Ensure High Dilution (Slow Addition) Low Yield->High Dilution Yes Optimize Conditions Optimize Temp/Time (Additives?) Low Yield->Optimize Conditions Yes Successful Macrocyclization Successful Macrocyclization Check Catalyst->Successful Macrocyclization High Dilution->Successful Macrocyclization Optimize Conditions->Successful Macrocyclization

Caption: Troubleshooting workflow for low yield in RCM.

References

Overcoming Syringolin A delivery issues in plant models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Syringolin A (SylA) delivery in plant models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Lyophilized this compound can be dissolved in ultra-pure distilled water to prepare a stock solution, for example, at a concentration of 2.5 mM.[1] This aqueous stock solution should be sterile-filtered, aliquoted, and stored at -80°C to maintain stability.[1] For applications requiring the use of organic solvents, a minimal amount of DMSO or DMF can be used to first dissolve the peptide, which can then be diluted with the desired aqueous buffer.

Q2: I'm observing precipitation when I dilute my this compound stock solution in my experimental buffer. What can I do?

A2: Precipitation upon dilution can be due to several factors, including buffer composition, pH, and the final concentration of this compound. If you encounter this issue, consider the following:

  • Sonication: Briefly sonicate the solution to aid dissolution.

  • Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) while vortexing.

  • pH Adjustment: The stability and solubility of peptides can be pH-dependent. Test the solubility of this compound in a small range of pH values around your experimental pH.

  • Lower Final Concentration: Your working concentration might be too high for the chosen buffer. Try lowering the final concentration of this compound.

Q3: How stable is this compound in solution?

A3: While specific stability data in various plant experimental buffers is limited, it is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Aqueous stock solutions can be stored at -80°C for extended periods.[1] Avoid multiple freeze-thaw cycles of the stock solution. For working solutions, it is recommended to use them within 24 hours and protect them from light, as light can degrade many small molecules.

Q4: What is the known mechanism of this compound uptake in plants?

A4: In the model plant Arabidopsis thaliana, this compound uptake is mediated by the YELLOW STRIPE-LIKE (YSL) transporters, specifically YSL7 and YSL8. These transporters are hijacked by the pathogen Pseudomonas syringae to facilitate the entry of this compound into the host cells.

Troubleshooting Guides

Issue 1: Inconsistent or No Phenotype Observed After this compound Application
Potential Cause Troubleshooting Step
Poor Delivery/Uptake 1. Optimize Application Method: For leaf infiltration, ensure the solution enters the intercellular space without causing excessive damage. For root application, ensure the roots are in consistent contact with the medium containing this compound. 2. Check Transporter Expression: In Arabidopsis, the expression of YSL7 and YSL8 transporters is crucial for uptake. If working with mutants or different plant species, consider that the uptake machinery may be absent or expressed at low levels.
Degradation of this compound 1. Prepare Fresh Solutions: Always use freshly diluted this compound from a properly stored frozen stock for your experiments. 2. Protect from Light: Keep your working solutions and treated plants in controlled light conditions as specified by your experimental design, minimizing unnecessary light exposure.
Incorrect Concentration 1. Perform a Dose-Response Curve: The optimal concentration of this compound can vary between plant species and experimental systems. Start with a concentration range reported in the literature (e.g., nanomolar to low micromolar) and perform a dose-response experiment to determine the optimal concentration for your specific setup.
Plant Age and Condition 1. Standardize Plant Growth: Use plants of the same age and developmental stage for all experiments. Plant responses to treatments can vary significantly with age and health status.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Uneven Application 1. Standardize Infiltration/Application: When performing leaf infiltration, try to infiltrate a consistent area of the leaf across all replicates. For spray applications, ensure even coverage. For root assays, ensure equal distribution of the treatment solution.
Inconsistent Environmental Conditions 1. Control Growth Environment: Ensure all plants (both control and treated) are grown under identical and controlled conditions of light, temperature, and humidity.
Edge Effects in Multi-well Plates 1. Proper Plate Layout: When using multi-well plates for seedlings, avoid using the outer wells if "edge effects" (e.g., differences in temperature or evaporation) are a concern. Alternatively, randomize the position of your treatments across the plate.

Experimental Protocols

Protocol 1: this compound Root Growth Inhibition Assay in Arabidopsis thaliana
  • Prepare this compound Working Solutions:

    • Thaw a frozen stock solution of this compound (e.g., 2.5 mM in water).

    • Prepare a series of dilutions in liquid Murashige and Skoog (MS) medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Include a mock control with no this compound.

  • Plate Preparation:

    • Dispense the prepared media into square petri plates or multi-well plates.

    • Allow the media to solidify in a sterile environment.

  • Seedling Transfer:

    • Sterilize Arabidopsis thaliana seeds and germinate them on standard MS agar (B569324) plates.

    • After 4-5 days, carefully transfer seedlings of uniform size to the plates containing the this compound treatments.

  • Incubation:

    • Place the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Data Collection:

    • After 5-7 days of treatment, photograph the plates.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

  • Analysis:

    • Calculate the average root length and standard deviation for each treatment.

    • Compare the root lengths of treated seedlings to the mock-treated controls to determine the extent of growth inhibition.

Protocol 2: Leaf Infiltration of this compound in Nicotiana benthamiana or Arabidopsis thaliana
  • Prepare Infiltration Solution:

    • Thaw a frozen stock solution of this compound.

    • Dilute the stock solution in your infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, pH 5.6) to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Prepare a mock control with the buffer only.

  • Plant Preparation:

    • Use healthy, well-watered plants (e.g., 4-5 week old Arabidopsis or 3-4 week old N. benthamiana).

  • Infiltration:

    • Use a 1 mL needleless syringe to gently press the infiltration solution into the abaxial side of the leaf.

    • Infiltrate a defined area of the leaf, avoiding the midvein.

    • Mark the infiltrated areas.

  • Post-Infiltration:

    • Return the plants to the growth chamber.

    • Observe for phenotypes at desired time points (e.g., 24, 48, 72 hours). This could include visual inspection for cell death, or tissue collection for molecular analysis (e.g., gene expression, protein levels).

Data Presentation

Table 1: Example of this compound Concentration Effects on Arabidopsis Root Growth

This compound ConcentrationAverage Primary Root Length (mm) ± SD% Inhibition
0 nM (Mock)35.2 ± 3.10%
10 nM30.1 ± 2.814.5%
50 nM22.5 ± 2.536.1%
100 nM15.8 ± 2.155.1%
500 nM8.3 ± 1.576.4%
Note: These are example data and actual results may vary.

Visualizations

SyringolinA_Pathway cluster_outside Apoplast cluster_cell Plant Cell P_syringae Pseudomonas syringae SylA_out This compound P_syringae->SylA_out secretes YSL_Transporter YSL7/YSL8 Transporter SylA_out->YSL_Transporter uptake SylA_in This compound YSL_Transporter->SylA_in Proteasome 26S Proteasome SylA_in->Proteasome inhibits Degradation Degradation Proteasome->Degradation Defense_Response Suppressed Defense Response Proteasome->Defense_Response leads to Defense_Proteins Defense-related Proteins (e.g., NPR1) Ub Ubiquitin Defense_Proteins->Ub ubiquitination Ub->Proteasome targeting for degradation

Caption: Signaling pathway of this compound in a plant cell.

Experimental_Workflow Start Start: Prepare SylA Stock Solution Dilution Prepare fresh working dilutions in buffer/media Start->Dilution Application Apply to Plant Model Dilution->Application Root_Assay Root Growth Assay Application->Root_Assay e.g. Leaf_Assay Leaf Infiltration Assay Application->Leaf_Assay e.g. Incubation Incubate under controlled conditions Root_Assay->Incubation Leaf_Assay->Incubation Data_Collection Data Collection Incubation->Data_Collection Imaging Imaging & Measurement (e.g., root length) Data_Collection->Imaging Sampling Tissue Sampling for Molecular Analysis Data_Collection->Sampling Analysis Data Analysis & Interpretation Imaging->Analysis Sampling->Analysis

Caption: General experimental workflow for this compound application.

References

How to mitigate off-target effects of Syringolin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Syringolin A (SylA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a natural product that acts as a potent and irreversible inhibitor of the eukaryotic 20S proteasome. It covalently modifies the N-terminal threonine residues of the catalytic beta subunits (β1, β2, and β5), thereby blocking their proteolytic activities, which include caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5) activities.[1] This inhibition of the proteasome, a central cellular machinery for protein degradation, leads to the accumulation of ubiquitinated proteins and can induce apoptosis.

Q2: What are the known off-target effects of this compound?

Currently, there is limited literature detailing specific non-proteasomal off-target proteins of this compound. Studies suggest that SylA is a relatively selective proteasome inhibitor.[2] However, like any small molecule inhibitor, the potential for off-target interactions exists. Off-target effects of proteasome inhibitors, in general, can lead to cellular toxicities. For instance, the clinical proteasome inhibitor bortezomib (B1684674) has been associated with peripheral neuropathy, which is thought to be an off-target effect. Therefore, it is crucial to experimentally validate that the observed phenotype in your research is a direct result of proteasome inhibition.

Q3: How can I minimize potential off-target effects of this compound in my experiments?

Mitigating off-target effects of this compound primarily involves enhancing its selectivity for specific proteasome subunits. This can be achieved through two main strategies:

  • Use of Analogs with Improved Selectivity: Structure-activity relationship (SAR) studies have led to the development of this compound analogs with altered potency and selectivity profiles.[3][4] For example, modifications to the dipeptide tail can influence β2 subunit specificity, while alterations to the macrocycle can enhance β5 subunit inhibition.[5] A lipophilic derivative of SylA has been shown to be a significantly more potent inhibitor of the chymotrypsin-like activity.[6][7]

  • Dose-Response Analysis: Using the lowest effective concentration of this compound can help minimize off-target effects. A careful dose-response analysis should be performed for each new cell line or experimental system to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity.

Troubleshooting Guide

Problem 1: High cellular toxicity observed at concentrations expected to inhibit the proteasome.

  • Possible Cause: This could be due to off-target effects or extreme sensitivity of the cell line to proteasome inhibition.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a proteasome activity assay to confirm that this compound is inhibiting the proteasome at the concentrations used.

    • Perform a Dose-Response Curve: Determine the IC50 value for proteasome inhibition and the EC50 value for the desired cellular phenotype. If these values are significantly different, off-target effects may be contributing to the toxicity.

    • Use a Structurally Unrelated Proteasome Inhibitor: Treat cells with a different class of proteasome inhibitor (e.g., MG132) to see if it recapitulates the observed phenotype. If it does, the toxicity is likely due to on-target proteasome inhibition.

    • Consider a More Selective Analog: If available, test a this compound analog with a more selective profile for the proteasome subunit(s) relevant to your biological question.

Problem 2: The observed cellular phenotype is not consistent with known consequences of proteasome inhibition.

  • Possible Cause: The phenotype might be due to the inhibition of an unknown off-target protein.

  • Troubleshooting Steps:

    • Employ Chemical Proteomics: To identify potential off-target proteins, consider using a chemical proteomics approach such as competitive activity-based protein profiling (ABPP).[8][9] This technique can help identify other cellular proteins that interact with this compound. A study investigating protein abundance changes after SylA treatment identified numerous proteins whose levels were altered, providing insight into the downstream effects of proteasome inhibition.[2][10]

    • Target Validation: Once potential off-targets are identified, use techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the putative off-target to see if it reproduces the phenotype observed with this compound treatment.

Data Presentation

Table 1: Selectivity Profile of this compound and Analogs against Proteasome Subunits

CompoundTarget Subunit(s)IC50 / Ki (nM)Reference
This compound β5 (chymotrypsin-like)843[6]
β2 (trypsin-like)6700[6]
β1 (caspase-like)Weakly active[6]
Lipophilic SylA Derivative β5 (chymotrypsin-like)8.65[6][7]
β2 (trypsin-like)79.6[6]
β1 (caspase-like)943[6]
Syringolin B β5 (chymotrypsin-like)7778[6]
β2 (trypsin-like)107800[6]
β1 (caspase-like)Not active[6]
SylA-GlbA Hybrid β5 (chymotrypsin-like)Potent[11][12]
β2 (trypsin-like)Potent[11][12]
β1 (caspase-like)Potent[11][12]

Note: IC50/Ki values can vary depending on the assay conditions and the source of the proteasome (e.g., human vs. yeast).

Experimental Protocols

1. Proteasome Activity Assay (Fluorogenic Substrate-based)

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.

  • Materials:

    • Cells treated with this compound or vehicle control.

    • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors).

    • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

    • Assay buffer (e.g., 25 mM HEPES pH 7.5).

    • 96-well black microplate.

    • Fluorometer.

  • Procedure:

    • Lyse the treated and control cells on ice and quantify the protein concentration of the lysates.

    • Dilute the cell lysates to the same protein concentration in assay buffer.

    • Add 50 µL of diluted lysate to each well of the 96-well plate.

    • Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

    • Immediately measure the fluorescence kinetics at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.

    • Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the kinetic curve.

    • Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.

2. Competitive Activity-Based Protein Profiling (ABPP)

This workflow provides a general overview of how to identify potential off-targets of this compound.

  • Materials:

    • Live cells or cell lysate.

    • This compound.

    • A broad-spectrum activity-based probe (ABP) that targets a class of enzymes (e.g., a serine hydrolase probe if off-target effects on this class are suspected). The probe should contain a reporter tag (e.g., biotin (B1667282) or a fluorophore).

    • Streptavidin beads (for biotinylated probes).

    • SDS-PAGE gels and Western blotting reagents or mass spectrometer.

  • Procedure:

    • Competition Step: Pre-incubate the proteome (in live cells or lysate) with varying concentrations of this compound or a vehicle control for a defined period.

    • Labeling Step: Add the ABP to the pre-incubated samples to label the active enzymes that are not blocked by this compound.

    • Analysis:

      • Gel-based: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled proteins using in-gel fluorescence scanning. A decrease in the signal of a particular band in the this compound-treated sample compared to the control indicates that this compound is binding to and inhibiting that protein.

      • Mass Spectrometry-based: For biotinylated probes, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and identify them by mass spectrometry. Quantify the relative abundance of each identified protein between the this compound-treated and control samples to identify proteins that are significantly less abundant in the treated sample, as these are potential off-targets.

Visualizations

SyringolinA_Pathway cluster_0 This compound Action SylA This compound Proteasome 26S Proteasome (β1, β2, β5 subunits) SylA->Proteasome Inhibits Accumulation Accumulation of Ub-Proteins Ub_Proteins Ubiquitinated Proteins Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Ub_Proteins->Protein_Degradation Targeted for Apoptosis Apoptosis Accumulation->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Off_Target_Workflow cluster_1 Off-Target Identification Workflow start Observe Unexpected Phenotype with SylA step1 Competitive ABPP start->step1 step2 Mass Spectrometry Identification step1->step2 step3 Candidate Off-Targets step2->step3 step4 Target Validation (siRNA, CRISPR) step3->step4 end Confirmed Off-Target step4->end

Caption: Workflow for identifying potential off-targets of this compound.

References

Protocol refinement for Syringolin A stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Syringalin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of Syringolin A in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (SylA) is a natural cyclic peptide derivative produced by certain strains of the bacterium Pseudomonas syringae.[1][2] It functions as a potent and irreversible inhibitor of the eukaryotic proteasome.[1][2] SylA covalently binds to the active site threonine residues of the catalytic β-subunits within the 20S proteasome, thereby inhibiting its proteolytic activity.[1] This inhibition disrupts cellular protein degradation pathways, which can impact various cellular processes, including host defense mechanisms in plants and cell proliferation in cancer models.[1][3]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to dissolve lyophilized this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare a concentrated stock solution (e.g., 10 mM). For aqueous-based assays, further dilution into the appropriate biological buffer is recommended just prior to use. Some studies have reported dissolving lyophilized this compound directly in ultra-pure distilled water to a concentration of 2.5 mM, followed by sterile filtration.

Q3: How should I store this compound solutions?

A3: For long-term stability, it is best to store this compound as a lyophilized powder at -20°C or -80°C, protected from moisture. Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C in tightly sealed vials to prevent water absorption. For aqueous solutions, it is advisable to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q4: What is the expected stability of this compound in aqueous solutions and cell culture media?

A4: While specific kinetic data for this compound degradation in various solutions is not extensively published, peptides, in general, are susceptible to hydrolysis in aqueous environments. The stability of this compound in solution is expected to be influenced by pH, temperature, and the presence of proteases. For critical experiments, it is recommended to prepare fresh dilutions from a frozen stock solution. The half-life in cell culture media can be variable and should be determined empirically if long-term experiments are planned.

Q5: What are the potential degradation pathways for this compound?

A5: As a cyclic peptide, this compound may be susceptible to hydrolysis, particularly at extreme pH values, which could lead to the opening of the macrocyclic ring and loss of biological activity.[4] The presence of certain amino acid residues can also make it prone to specific degradation reactions like deamidation or oxidation.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of this compound activity in experiments. Degradation of this compound in solution due to improper storage or handling.Prepare fresh working solutions from a new aliquot of frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Ensure stock solutions in DMSO are stored under anhydrous conditions.
Instability in aqueous buffer or cell culture medium.Minimize the time this compound spends in aqueous solution before being added to the assay. Consider performing a time-course experiment to determine its stability under your specific experimental conditions.
Inconsistent results between experiments. Variability in the concentration of active this compound.Use a consistent protocol for preparing and storing this compound solutions. Quantify the concentration of your stock solution spectrophotometrically if possible, or consistently use a fresh vial of lyophilized powder for preparing new stock solutions.
Contamination of stock solutions.Use sterile techniques when preparing and handling this compound solutions, especially for cell-based assays. Filter-sterilize aqueous solutions if necessary.
Precipitation of this compound upon dilution in aqueous buffer. Low solubility of this compound in the final buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and sufficient to maintain solubility. Gentle warming or vortexing may help dissolve small precipitates.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Form Solvent Storage Temperature Recommended Duration Notes
Lyophilized PowderN/A-20°C or -80°C> 1 yearProtect from moisture.
Stock SolutionAnhydrous DMSO or Ethanol-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
Working SolutionAqueous Buffer / Cell Culture Media2-8°C< 24 hoursPrepare fresh for each experiment.

Table 2: General Stability Profile of Cyclic Peptides in Solution (as a proxy for this compound)

Condition General Stability Trend Potential Degradation Pathway
Acidic pH (< 4)Decreased stabilityAcid-catalyzed hydrolysis of amide bonds.
Neutral pH (6-8)Optimal stability for many peptidesEnzymatic degradation (if proteases are present).
Basic pH (> 8)Decreased stabilityBase-catalyzed hydrolysis, deamidation, racemization.
Elevated TemperatureDecreased stabilityIncreased rate of all chemical degradation reactions.
Presence of ProteasesDecreased stabilityEnzymatic cleavage of peptide bonds.

Note: This table provides general guidance based on the known stability of cyclic peptides. The specific stability of this compound under these conditions should be empirically determined.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C in a desiccated container.

Protocol 2: General Protocol for Assessing this compound Stability by LC-MS

Objective: To determine the stability of this compound in a specific solution over time.

Materials:

  • This compound stock solution

  • Test solution (e.g., specific buffer, cell culture medium)

  • Incubator set to the desired temperature

  • LC-MS system

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

Procedure:

  • Dilute the this compound stock solution to the final desired concentration in the test solution.

  • Immediately take a "time zero" sample by transferring an aliquot of the solution to a tube containing the quenching solution.

  • Incubate the remaining solution at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner.

  • Store all quenched samples at -80°C until analysis.

  • Analyze the samples by LC-MS to quantify the remaining amount of intact this compound at each time point.

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the test solution.

Mandatory Visualization

experimental_workflow This compound Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Dilute to Working Concentration in Test Solution prep_stock->prep_working time_zero Collect Time Zero Sample prep_working->time_zero incubate Incubate at Desired Temperature prep_working->incubate quench Quench Samples time_zero->quench time_points Collect Samples at Various Time Points incubate->time_points time_points->quench lcms LC-MS Analysis quench->lcms data_analysis Data Analysis (Degradation Kinetics) lcms->data_analysis half_life Determine Half-Life and Stability Profile data_analysis->half_life

Caption: Workflow for assessing the stability of this compound in solution.

signaling_pathway This compound Mechanism of Action SylA This compound Proteasome 26S Proteasome SylA->Proteasome Inhibition Degradation Protein Degradation Proteasome->Degradation Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Degradation Target Peptides Peptides Degradation->Peptides Cellular_Processes Cellular Processes (e.g., Cell Cycle, Apoptosis) Degradation->Cellular_Processes Regulation

Caption: Simplified diagram of this compound's inhibitory effect on the proteasome pathway.

References

Technical Support Center: Enhancing Syringolin A Potency Through Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthesis and evaluation of Syringolin A (SylA) analogs to enhance their potency as proteasome inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its analogs?

This compound and its analogs are potent inhibitors of the eukaryotic proteasome.[1][2][3][4][5] They belong to the syrbactin family of natural products.[2][3][4][5] Their structure includes an α,β-unsaturated carbonyl system within a 12-membered macrocyclic lactam.[4] This feature allows them to react irreversibly with the N-terminal threonine residues of the catalytic β-subunits of the 20S proteasome via a Michael-type 1,4-addition, forming a covalent ether bond.[2][4] This covalent modification inhibits the proteasome's proteolytic activities, which can suppress host defense pathways in plants and induce apoptosis in cancer cells.[2][4][6]

Q2: My synthesized this compound analog shows low potency. What are the key structural determinants for high inhibitory activity?

The potency and selectivity of this compound analogs are critically influenced by both the macrocyclic core and the exocyclic side chain.[3][4][5] Here are key factors to consider:

  • Macrocycle Rigidity: The strained 12-membered ring of SylA, containing two (E)-configured double bonds, is crucial for its high potency.[4] Analogs with altered ring structures, like Syringolin B (SylB) which is less rigid, have shown significantly lower potency.[3][4]

  • Exocyclic Side Chain: Modifications to the dipeptide urea (B33335) moiety can dramatically impact potency. For instance, creating lipophilic derivatives has been shown to increase potency by over 100-fold.[3][4][5]

  • Substituents Mimicking Proteasome Substrates: The potency of analogs can be improved by designing them to mimic the preferred substrates of the proteasome's chymotrypsin-like (β5) subunit.[7][8] Introducing aromatic substituents at positions that correspond to the P1 and P3 residues of a substrate can markedly increase inhibitory activity.[7][8]

  • Hybrid Structures: Combining features from different syrbactins can yield highly potent analogs. For example, a hybrid of the this compound macrocycle with the Glidobactin A side chain resulted in a potent inhibitor of all three proteasomal subsites.[9]

Q3: I am having trouble with the macrolactamization step in my this compound synthesis. What are some alternative strategies?

The synthesis of the 12-membered macrolactam of this compound can be challenging. While some strategies work well for analogs like Syringolin B, they may not be directly applicable to this compound.[4] A successful and commonly cited method for creating the α,β-unsaturated 12-membered lactam is the intramolecular Horner-Wadsworth-Emmons reaction .[10] Another key strategy is to use ring-closing metathesis on a conformationally preorganized precursor to form the macrocycle.[11]

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Troubleshooting Steps
Low yield of final analog Incomplete peptide coupling of the side chain.- Ensure use of a reliable coupling agent like PyBOP/HOAt. - Consider using an unprotected valine N-carboxy anhydride (B1165640) for the final coupling steps.[10]
Difficulty in creating the second double bond for SylA.- Employ cross-metathesis as a final step to introduce the additional alkene.[10]
Analog is difficult to purify Product is highly lipophilic and insoluble.- Consider PEGylation of the analog to improve solubility and facilitate purification.[11] - Use appropriate chromatographic techniques for lipophilic compounds, such as reversed-phase HPLC.
Unexpected stereochemistry in the final product Issues during synthesis of chiral building blocks.- The this compound synthetase gene cluster suggests an L-configuration for the amino acid residues.[4] Ensure your synthetic route starts with the correct stereoisomers.
Biological Assays
Problem Possible Cause Troubleshooting Steps
High variability in cytotoxicity assay results (e.g., MTT, SRB) Inconsistent cell seeding density.- Ensure a homogenous cell suspension before seeding. - Calibrate your pipettes and use a consistent technique.
Interference from serum or phenol (B47542) red in the media.- For MTT assays, use serum-free media during the incubation with the MTT reagent.[12] - Include background control wells with media and the test compound but no cells.[12][13]
Insufficient solubilization of formazan (B1609692) crystals (MTT assay).- Ensure complete solubilization of the formazan product before reading the absorbance. Use an appropriate solubilizing agent and allow sufficient time for it to work.
No proteasome inhibition detected in vitro Incorrect buffer or substrate concentration.- Optimize the assay conditions, including buffer pH and ionic strength. - Use a fluorogenic substrate specific for the proteasome subunit of interest (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity).[8]
Analog has precipitated out of solution.- Check the solubility of your analog in the assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low to avoid affecting the enzyme.

Quantitative Data

Table 1: Inhibitory Potency of Syringolin Analogs Against Human 20S Proteasome

CompoundProteasome Activitykassoc (M⁻¹s⁻¹)Ki' (nM)
This compound (SylA) Chymotrypsin-like843 ± 8.4863 ± 106
Trypsin-like6,700 ± 70094 ± 12
Caspase-likeNot Determined6,000 ± 300
Syringolin B (SylB) Chymotrypsin-like7,778 ± 2,259122 ± 31.7
Trypsin-like107,800 ± 39,2004.6 ± 0.7
Caspase-likeNot ActiveNot Active
Lipophilic SylA Derivative (21) Chymotrypsin-like8.65 ± 1.3340,477 ± 2,333
Trypsin-like79.6 ± 29.37,947 ± 1,321
Caspase-like943 ± 100Not Determined
Data adapted from PNAS (2009).[4]

Experimental Protocols

Protocol 1: Proteasome Inhibition Assay (In Vitro)

This protocol is for determining the inhibitory potential of this compound analogs on the chymotrypsin-like activity of the human 20S proteasome.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA.

    • Human 20S Proteasome: Dilute to a final concentration of 1 nM in assay buffer.

    • Fluorogenic Substrate: Suc-LLVY-AMC. Prepare a stock solution in DMSO and dilute in assay buffer to a final concentration of 100 µM.

    • Test Compound (SylA analog): Prepare a stock solution in DMSO and create a dilution series.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a black 96-well microtiter plate.

    • Add 10 µL of the test compound at various concentrations. Include a vehicle control (DMSO).

    • Add 20 µL of the 1 nM proteasome solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the 100 µM Suc-LLVY-AMC substrate solution.

    • Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (SRB Assay)

This protocol measures the effect of this compound analogs on the proliferation of cancer cell lines.[6]

  • Cell Seeding:

    • Seed cells in a 96-well microtiter plate at a density of 0.25–0.5 × 10⁵ cells/mL (100 µL per well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add the this compound analog at various final concentrations (e.g., 0.5 µM to 100 µM) to the wells.

    • Include wells with untreated cells as a control.

    • Incubate for 48 hours.

  • Cell Fixation and Staining:

    • Remove the culture medium and fix the adherent cells with 10% (w/v) trichloroacetic acid (TCA) for 30 minutes at room temperature.

    • Wash the plates five times with tap water and allow them to air dry.

    • Stain the cells with 0.4% (w/v) sulphorhodamine B (SRB) in 1% acetic acid for 30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Measurement and Analysis:

    • Solubilize the bound dye with 10 mM Tris base (pH 10.5).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viable cells compared to the untreated control.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Design Analog (e.g., lipophilic side chain) synth Multi-step Synthesis (e.g., HWE reaction) start->synth purify Purification (HPLC) synth->purify proteasome_assay In Vitro Proteasome Inhibition Assay purify->proteasome_assay Test Compound cell_assay Cell-Based Cytotoxicity Assay (SRB/MTT) purify->cell_assay Test Compound potency Determine Potency (IC50 / Ki') proteasome_assay->potency apoptosis_assay Apoptosis Assay (Annexin V) cell_assay->apoptosis_assay cell_assay->potency sar Structure-Activity Relationship (SAR) potency->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start

Caption: Workflow for this compound analog development.

signaling_pathway SylA This compound / Analog Proteasome 26S Proteasome (β1, β2, β5 subunits) SylA->Proteasome Inhibition Degradation Protein Degradation Proteasome->Degradation Accumulation Protein Accumulation Ub_Proteins Ubiquitinated Proteins (e.g., NPR1, Cyclins) Ub_Proteins->Proteasome Targeted for degradation Ub_Proteins->Accumulation Accumulate Downstream Downstream Effects (Apoptosis, Defense Suppression) Accumulation->Downstream

Caption: Mechanism of this compound-mediated proteasome inhibition.

References

Common pitfalls to avoid when working with Syringolin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Syringolin A in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and optimize your research.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Suboptimal or No Observed Effect of this compound

Question Possible Cause Solution
Why am I not seeing the expected level of proteasome inhibition or cytotoxicity? Inadequate Concentration: The concentration of this compound may be too low for your specific cell line or experimental system.Perform a dose-response experiment to determine the optimal concentration. A starting range of 1 µM to 50 µM is recommended for initial studies in cancer cell lines.[1]
Insufficient Incubation Time: The duration of treatment may be too short to induce a measurable effect.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for your experimental endpoint. For apoptosis assays, longer incubation times (24-48 hours) are often necessary.[1]
Compound Instability: this compound may degrade in aqueous solutions over time, especially at room temperature.Prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.[2]
Cell Line Resistance: Certain cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors.Consider using a different cell line or a positive control, such as a well-characterized proteasome inhibitor like MG132, to confirm that the proteasome is a valid target in your system.

Issue 2: High or Unexpected Cytotoxicity

Question Possible Cause Solution
Why am I observing significant cell death even at low concentrations of this compound? High Cell Sensitivity: Your cell line may be particularly sensitive to proteasome inhibition.Lower the concentration range in your experiments. You may need to work in the nanomolar to low micromolar range.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Ensure the final concentration of DMSO in your culture medium is below 0.5% to minimize solvent-induced toxicity.[2] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Off-Target Effects: While this compound is a potent proteasome inhibitor, off-target effects cannot be entirely ruled out, especially at high concentrations.[3]Use the lowest effective concentration of this compound that achieves the desired level of proteasome inhibition. Confirm the on-target effect by demonstrating the accumulation of ubiquitinated proteins via Western blot.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and application of this compound.

1. How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[2] Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2] For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or buffer immediately before use.

2. What is the solubility of this compound in aqueous buffers like PBS?

This compound has limited solubility in aqueous solutions. While a 2.5 mM stock solution in ultra-pure distilled water has been reported, it is generally advisable to first dissolve it in DMSO.[4] For final dilutions in aqueous buffers like PBS, ensure the final DMSO concentration remains low to prevent precipitation and solvent toxicity.

3. How can I confirm that this compound is actively inhibiting the proteasome in my experiment?

The most direct method is to perform a Western blot analysis to detect the accumulation of polyubiquitinated proteins.[5] A successful inhibition of the proteasome will lead to a noticeable increase in the high molecular weight smear of ubiquitinated proteins in treated cells compared to the control.[5]

4. What are the known off-target effects of this compound?

While this compound is considered a specific proteasome inhibitor, it is important to note that at higher concentrations, like other proteasome inhibitors, it may have off-target effects.[3] this compound does not affect other cellular proteases like papain-like cysteine proteases, which can be an issue with inhibitors like MG132.[3] To minimize off-target effects, it is crucial to use the lowest effective concentration and to validate the on-target effects.

5. Can this compound be used in both plant and mammalian systems?

Yes, this compound is a virulence factor produced by Pseudomonas syringae and has been shown to inhibit the proteasome in both plant and mammalian cells.[1][6]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
SK-N-SHNeuroblastoma20 - 2548
LAN-1Neuroblastoma20 - 2548
SKOV3Ovarian Cancer20 - 2548

Data compiled from Bachmann et al., 2006.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of this compound on cell viability using a colorimetric MTT assay.[7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot for Ubiquitinated Proteins

This protocol describes how to detect the accumulation of ubiquitinated proteins in cells treated with this compound.[5][9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PMSF)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ubiquitin (e.g., P4D1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 4-8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and deubiquitinase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Look for an increase in the high molecular weight smear in the this compound-treated lanes compared to the control, indicating an accumulation of ubiquitinated proteins.

Mandatory Visualizations

Diagram 1: this compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_cells Prepare Cells treat_cells Treat Cells with This compound prep_cells->treat_cells prep_sylA Prepare this compound Working Solution prep_sylA->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability western Western Blot (Ubiquitinated Proteins) treat_cells->western proteasome_activity Proteasome Activity Assay treat_cells->proteasome_activity interpret Analyze Results and Draw Conclusions viability->interpret western->interpret proteasome_activity->interpret

Caption: A typical experimental workflow for studying the effects of this compound.

Diagram 2: Troubleshooting Logic for Low this compound Efficacy

troubleshooting_logic start Low or No Effect Observed check_conc Is the concentration optimal? start->check_conc check_time Is the incubation time sufficient? check_conc->check_time Yes increase_conc Increase Concentration (Dose-Response) check_conc->increase_conc No check_stability Was the compound handled correctly? check_time->check_stability Yes increase_time Increase Incubation Time (Time-Course) check_time->increase_time No check_resistance Is the cell line resistant? check_stability->check_resistance Yes fresh_prep Prepare Fresh Solution from Stock check_stability->fresh_prep No positive_control Use Positive Control (e.g., MG132) check_resistance->positive_control Yes end Re-evaluate Experiment increase_conc->end increase_time->end fresh_prep->end positive_control->end

Caption: A decision tree for troubleshooting experiments with low this compound efficacy.

Diagram 3: this compound Inhibition of Salicylic Acid (SA) Signaling in Plants

sa_pathway_inhibition pathogen Pathogen (e.g., P. syringae) sylA This compound pathogen->sylA proteasome 26S Proteasome sylA->proteasome inhibition Inhibition npr1_degradation NPR1 Degradation proteasome->npr1_degradation npr1_accumulation NPR1 Accumulation sa_signaling Salicylic Acid (SA) Signaling npr1_degradation->sa_signaling defense_response Plant Defense Response (e.g., Stomatal Closure) sa_signaling->defense_response

Caption: this compound inhibits the proteasome, preventing NPR1 degradation and suppressing SA-mediated plant defense.

References

Technical Support Center: Enhancing the In Vivo Stability of Syringolin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with strategies to improve the in vivo stability of Syringolin A (SylA). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the suspected in vivo instability of this compound?

A1: While specific pharmacokinetic data for this compound is limited in publicly available literature, its instability can be inferred from the general behavior of cyclic peptides in biological systems. The primary cause of in vivo instability for peptides is enzymatic degradation by proteases.[1] For a cyclic peptide like this compound, this would involve enzymatic cleavage of a peptide bond, leading to a linearized and likely inactive form of the molecule. The presence of several amide bonds in the macrocycle and the exocyclic dipeptide chain presents multiple potential sites for proteolytic attack.

Q2: My this compound analog shows high potency in vitro but no efficacy in animal models. What could be the issue?

A2: A significant discrepancy between in vitro potency and in vivo efficacy often points to poor pharmacokinetic properties, with metabolic instability being a primary suspect. Your potent analog may be rapidly cleared from circulation due to enzymatic degradation or other metabolic processes. It is crucial to perform in vitro stability assays to assess its metabolic half-life before proceeding to extensive in vivo studies.

Q3: What are the initial steps to assess the metabolic stability of my this compound analog?

A3: A common starting point is to perform in vitro stability assays using relevant biological matrices. These assays can provide a preliminary indication of how the compound will behave in vivo. Recommended initial assays include incubation with:

  • Plasma or Serum: To evaluate stability in circulation.

  • Liver Microsomes or S9 Fractions: To assess susceptibility to hepatic metabolism.[2]

  • Simulated Gastrointestinal Fluids (if considering oral administration): To determine stability in the digestive tract.[2][3]

The disappearance of the parent compound over time is monitored, typically by LC-MS, to determine its half-life.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound or its analog observed in plasma stability assay.
  • Possible Cause 1: Proteolytic Cleavage. The peptide bonds within the macrocycle or the exocyclic sidechain are susceptible to cleavage by plasma proteases.

    • Troubleshooting Tip:

      • Identify Cleavage Products: Use high-resolution mass spectrometry to identify the linearized peptide fragments. This will help pinpoint the labile bond(s).[1]

      • Structural Modification: Synthesize new analogs with modifications at or near the cleavage site to sterically hinder protease access or replace the natural amino acid with a non-proteogenic one (e.g., D-amino acid, N-methylated amino acid).

      • Formulation Strategy: Consider encapsulating the compound in a protective delivery vehicle like liposomes or nanoparticles to shield it from plasma proteases.

  • Possible Cause 2: Non-specific Binding. The compound may be binding to plasma proteins, leading to an apparent decrease in concentration.

    • Troubleshooting Tip:

      • Assess Protein Binding: Perform a plasma protein binding assay to quantify the extent of binding.

      • Modify Physicochemical Properties: If binding is excessively high, consider synthesizing analogs with altered lipophilicity or charge to reduce non-specific interactions.

Problem 2: this compound analog is stable in plasma but shows rapid clearance in vivo.
  • Possible Cause 1: Hepatic Metabolism. The compound may be stable in blood but rapidly metabolized by enzymes in the liver, such as cytochrome P450s.[4]

    • Troubleshooting Tip:

      • Conduct Liver Microsome Assay: Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions to assess hepatic clearance.[2]

      • Identify Metabolites: Use mass spectrometry to identify the metabolites formed during the assay. This can reveal sites of oxidation, hydrolysis, or other modifications.

      • Site-Specific Modification: Synthesize analogs with modifications at the metabolically labile positions to block or slow down enzymatic conversion. For instance, fluorination of a metabolically active site can enhance stability.[5]

  • Possible Cause 2: Renal Clearance. The compound might be rapidly cleared by the kidneys.

    • Troubleshooting Tip:

      • Analyze Physicochemical Properties: Small, hydrophilic molecules are often subject to rapid renal clearance. Assess the molecular weight and polarity of your analog.

      • Increase Molecular Size: Consider strategies like PEGylation to increase the hydrodynamic radius of the molecule, thereby reducing the rate of renal filtration.

Quantitative Data Summary

Due to the limited availability of specific in vivo stability data for this compound and its analogs in the public domain, the following table presents hypothetical data to illustrate how to structure and compare results from stability assays.

CompoundAssay MatrixHalf-life (t½) in minutesPrimary Degradation Product(s)
This compound Rat Plasma30Linearized peptide
Analog 1 (N-methylated) Rat Plasma120Linearized peptide (slower formation)
Analog 2 (D-amino acid sub) Rat Plasma> 240Minimal degradation observed
This compound Human Liver Microsomes15Hydroxylated and linearized forms
Analog 3 (Fluorinated) Human Liver Microsomes60Reduced formation of hydroxylated metabolites

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent like DMSO.

    • Thaw fresh frozen plasma (e.g., rat, human) at 37°C.

    • Pre-warm a sufficient volume of plasma to 37°C.

  • Incubation:

    • Spike the test compound into the pre-warmed plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<1%).

    • Incubate the mixture at 37°C.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

  • Quenching:

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) with an internal standard).

  • Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the half-life (t½) from the slope of the linear regression.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_modification Modification & Formulation cluster_invivo In Vivo Testing start This compound Analog plasma_assay Plasma Stability Assay start->plasma_assay stable_plasma Stable in Plasma? plasma_assay->stable_plasma microsome_assay Liver Microsome Assay stable_microsome Stable in Microsomes? microsome_assay->stable_microsome stable_plasma->microsome_assay Yes structural_mod Structural Modification stable_plasma->structural_mod No stable_microsome->structural_mod No formulation Formulation Strategy stable_microsome->formulation Yes structural_mod->start Re-evaluate invivo_test In Vivo Pharmacokinetic Study formulation->invivo_test degradation_pathways cluster_plasma Plasma Degradation cluster_liver Hepatic Metabolism SylA This compound (Cyclic) proteases Plasma Proteases SylA->proteases cyp450 CYP450 Enzymes SylA->cyp450 linear_peptide Linearized Inactive Peptide proteases->linear_peptide Cleavage oxidized_metabolite Oxidized Metabolite cyp450->oxidized_metabolite Oxidation

References

Technical Support Center: Syringolin A in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syringolin A, a potent proteasome inhibitor, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a natural product derived from the bacterium Pseudomonas syringae. It functions as an irreversible inhibitor of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins. By inhibiting the proteasome, this compound disrupts cellular protein homeostasis, leading to an accumulation of misfolded and regulatory proteins. This disruption triggers cellular stress pathways, such as the Unfolded Protein Response (UPR), and ultimately induces apoptosis (programmed cell death) in cancer cells. This compound has been shown to inhibit the chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) activities of the proteasome.

Q2: What are the typical working concentrations of this compound for in vitro experiments?

The effective concentration of this compound can vary depending on the cancer cell line. However, published studies have shown IC50 values (the concentration that inhibits 50% of cell proliferation) to be in the micromolar range. For example, in human neuroblastoma (SK-N-SH and LAN-1) and ovarian cancer (SKOV3) cell lines, the IC50 ranges between 20 µM and 25 µM[1][2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I assess the activity of this compound in my cancer cell line?

The primary activity of this compound is the inhibition of the proteasome. Therefore, the most direct way to assess its activity is to perform a proteasome activity assay. This can be done using commercially available kits that measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates. Additionally, you can assess the downstream effects of proteasome inhibition, such as a decrease in cell viability (using MTT or MTS assays) and the induction of apoptosis (using Annexin V/PI staining or PARP cleavage assays)[1][2].

Troubleshooting Guide: Addressing Resistance to this compound

Decreased sensitivity or acquired resistance to this compound can be a significant challenge in pre-clinical studies. Below are common issues and troubleshooting strategies.

Issue 1: Reduced Cell Death or Higher IC50 Value Than Expected

If you observe that your cancer cell line is less sensitive to this compound than anticipated, or if you are developing a this compound-resistant cell line, consider the following potential mechanisms and troubleshooting steps.

Potential Causes and Solutions:

  • Target Alteration: Mutations in Proteasome Subunits

    • Explanation: Mutations in the genes encoding proteasome subunits, particularly the β5 subunit (PSMB5), can alter the binding site of the inhibitor, reducing its efficacy. This is a known mechanism of resistance to the clinical proteasome inhibitor Bortezomib (B1684674).

    • Troubleshooting:

      • Sequence Proteasome Subunit Genes: Isolate RNA from the resistant cells, reverse transcribe to cDNA, and sequence the coding regions of key proteasome subunit genes (e.g., PSMB5, PSMB1, PSMB2). Compare the sequences to the parental, sensitive cell line to identify any mutations.

      • Proteomic Analysis: Utilize mass spectrometry-based proteomics to identify post-translational modifications or mutations in proteasome subunits.

  • Increased Target Expression: Upregulation of Proteasome Subunits

    • Explanation: Cancer cells can compensate for proteasome inhibition by increasing the expression of proteasome subunits, thereby increasing the overall proteasome capacity.

    • Troubleshooting:

      • Western Blot Analysis: Compare the protein levels of key proteasome subunits (e.g., PSMB5, PSMA1, RPN2) in your resistant cell line to the parental sensitive line. An increase in these subunits in the resistant line would suggest this mechanism.

      • Quantitative PCR (qPCR): Analyze the mRNA expression levels of the corresponding proteasome subunit genes to determine if the upregulation is occurring at the transcriptional level.

  • Activation of Alternative Protein Degradation Pathways

    • Explanation: When the primary proteasome pathway is inhibited, cells may upregulate alternative degradation pathways, such as autophagy, to clear aggregated proteins and maintain homeostasis.

    • Troubleshooting:

      • Monitor Autophagy Markers: Use Western blotting to assess the levels of key autophagy proteins like LC3-II (which increases during autophagy) and p62/SQSTM1 (which is degraded by autophagy). An increase in the LC3-II/LC3-I ratio and a decrease in p62 in resistant cells upon this compound treatment could indicate the activation of autophagy as a resistance mechanism.

      • Functional Autophagy Assays: Use autophagy inhibitors (e.g., chloroquine, 3-methyladenine) in combination with this compound. If the combination restores sensitivity, it suggests that autophagy is contributing to resistance.

  • Upregulation of Anti-Apoptotic Pathways and Stress Responses

    • Explanation: Cancer cells can evade apoptosis by upregulating anti-apoptotic proteins of the Bcl-2 family or by activating pro-survival arms of the Unfolded Protein Response (UPR).

    • Troubleshooting:

      • Assess Bcl-2 Family Proteins: Perform Western blot analysis to compare the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bim, Noxa) between sensitive and resistant cells. An increased ratio of anti- to pro-apoptotic proteins in resistant cells can confer resistance[3][4].

      • Evaluate the Unfolded Protein Response (UPR): The UPR is activated in response to the accumulation of misfolded proteins caused by proteasome inhibition[2][5][6]. In resistant cells, the pro-survival arms of the UPR (mediated by IRE1α and ATF6) may be hyperactivated, while the pro-apoptotic arm (mediated by PERK-CHOP) may be suppressed. Assess the activation of these pathways by examining the phosphorylation of PERK and eIF2α, the splicing of XBP1, and the expression of CHOP and GRP78/BiP via Western blot or qPCR.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SK-N-SHNeuroblastoma20 - 25[1][2]
LAN-1Neuroblastoma20 - 25[1][2]
SKOV3Ovarian Cancer20 - 25[1][2]

Table 2: Comparative Efficacy of a this compound Analog (Syringolog-1) and Bortezomib in Bortezomib-Resistant Multiple Myeloma Cell Lines

Cell LineIC50 Syringolog-1 (nM)Fold Resistance (vs. Parental)IC50 Bortezomib (nM)Fold Resistance (vs. Parental)Reference
KMS-11 (Parental)5.7-0.3-[7]
KMS-11/Btz (Resistant)17.43.113.344.4[7]
OPM-2 (Parental)1.3-0.1-[7]
OPM-2/Btz (Resistant)5.13.910.5104.6[7]
MT-4 (Parental)1.2-0.8-[7]
MT-4/Btz (Resistant)6.45.36.78.4[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Proteasome Activity Assay

This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)

  • Fluorogenic proteasome substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Treat cells with this compound at the desired concentrations for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells in lysis buffer and centrifuge to collect the supernatant.

  • Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • In a 96-well black plate, add 20-50 µg of protein lysate to each well.

  • Add the specific fluorogenic substrate to each well to a final concentration of 50-100 µM.

  • Incubate at 37°C and measure the fluorescence (e.g., excitation 380 nm, emission 460 nm) at regular intervals.

  • Calculate the rate of substrate cleavage (increase in fluorescence over time) to determine the proteasome activity.

Protocol 3: Western Blot for Proteasome Subunits and Resistance Markers

This protocol is for detecting changes in the protein levels of proteasome subunits and other markers of resistance.

Materials:

  • Sensitive and resistant cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PSMB5, anti-PSMA1, anti-LC3, anti-p62, anti-Bcl-2, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

SyringolinA_Mechanism_of_Action SyringolinA This compound Proteasome 26S Proteasome (β1, β2, β5 subunits) SyringolinA->Proteasome Inhibition Accumulation Accumulation of Misfolded & Regulatory Proteins Proteasome->Accumulation Leads to UbProteins Ubiquitinated Proteins UbProteins->Proteasome Degradation UPR Unfolded Protein Response (UPR) Accumulation->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces Troubleshooting_Workflow Start Reduced Sensitivity to This compound Observed Check1 Assess Proteasome Subunit Expression (Western Blot) Start->Check1 Result1_up Upregulated Check1->Result1_up Yes Result1_no No Change Check1->Result1_no No Check2 Sequence Proteasome Subunit Genes Result1_no->Check2 Result2_mut Mutation Detected Check2->Result2_mut Yes Result2_no No Mutation Check2->Result2_no No Check3 Monitor Autophagy Markers (LC3, p62) Result2_no->Check3 Result3_act Autophagy Activated Check3->Result3_act Yes Result3_no No Change Check3->Result3_no No Check4 Assess UPR & Bcl-2 Family Proteins Result3_no->Check4 Result4_pro Pro-survival Pathways Activated Check4->Result4_pro Yes UPR_Bcl2_Pathway Proteasome_Inhibition Proteasome Inhibition (e.g., this compound) ER_Stress ER Stress Proteasome_Inhibition->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK Pathway (Pro-apoptotic) UPR->PERK IRE1_ATF6 IRE1/ATF6 Pathways (Pro-survival) UPR->IRE1_ATF6 CHOP CHOP Upregulation PERK->CHOP Bcl2_up Bcl-2 Family (Anti-apoptotic) Upregulation IRE1_ATF6->Bcl2_up Bcl2_down Bcl-2 Family (Anti-apoptotic) Downregulation CHOP->Bcl2_down Apoptosis Apoptosis Bcl2_down->Apoptosis Resistance Resistance Bcl2_up->Resistance

References

Validation & Comparative

Syringolin A vs. Syringolin B: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and mechanisms of two closely related proteasome inhibitors, Syringolin A and Syringolin B. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data, detailed protocols, and pathway visualizations.

This compound and its structural analog, Syringolin B, are natural products produced by the bacterium Pseudomonas syringae. Both compounds are potent inhibitors of the eukaryotic proteasome, a key cellular machinery for protein degradation. Their ability to disrupt proteasome function has made them subjects of interest in cancer research and as molecular probes to study cellular processes. This guide offers a detailed comparison of their biochemical activity, cellular effects, and the subtle structural differences that underpin their varying potency.

Structural and Mechanistic Differences

This compound and Syringolin B share a common macrocyclic core structure essential for their inhibitory activity. The primary difference lies in the degree of unsaturation within this macrocycle. This compound possesses an additional double bond in its 12-membered ring compared to Syringolin B.[1] This seemingly minor structural alteration has a significant impact on the conformational rigidity of the molecule, which is believed to contribute to the higher potency of this compound.[1]

Both molecules act as irreversible inhibitors of the 20S proteasome, a component of the larger 26S proteasome complex. They form a covalent bond with the N-terminal threonine residue of the proteasome's active sites, effectively blocking its proteolytic activity.[1] This inhibition disrupts the ubiquitin-proteasome system, a critical pathway for the degradation of regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.

Quantitative Comparison of Proteasome Inhibition

The inhibitory potency of this compound and Syringolin B against the different catalytic activities of the human 20S proteasome has been quantitatively assessed. The following table summarizes the kinetic constants for the inhibition of the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities.

CompoundProteasome Subunitkassoc (M⁻¹s⁻¹)Ki' (nM)
This compound Chymotrypsin-like (β5)843 ± 8.4863 ± 106
Trypsin-like (β2)6,700 ± 70094 ± 12
Caspase-like (β1)ND6,000 ± 300
Syringolin B Chymotrypsin-like (β5)7,778 ± 2,259122,000 ± 31,700
Trypsin-like (β2)107,800 ± 39,2004,600 ± 700
Caspase-like (β1)NANA
Data from Clerc et al., 2009.[1] kassoc represents the second-order rate constant of inhibition. Ki' is the apparent inhibition constant. ND: Not Determined. NA: Not Active.

As the data indicates, this compound is a more potent inhibitor of all three proteolytic activities of the proteasome compared to Syringolin B. The difference is particularly pronounced for the chymotrypsin-like and caspase-like activities.

Cellular Activity and Cytotoxicity

Cell LineCancer TypeThis compound IC50 (µM)
SK-N-SHNeuroblastoma20 - 25
LAN-1Neuroblastoma20 - 25
SKOV3Ovarian Cancer20 - 25
Data from a 2006 study on the anti-proliferative effects of this compound.[2]

It is important to note that a synthetic analog of Syringolin B, TIR-203, has been developed and shown to be significantly more potent than this compound in inhibiting the proliferation of multiple myeloma and neuroblastoma cells.[3] In MM.1R multiple myeloma cells, TIR-203 showed cytotoxic effects at concentrations ≥0.1 µM, whereas this compound required concentrations of around 20 µM to achieve similar inhibitory effects. This highlights the potential for synthetic modifications of the Syringolin B scaffold to enhance its therapeutic index.

Signaling Pathways and Downstream Effects

Inhibition of the proteasome by this compound and B triggers a cascade of downstream cellular events, primarily impacting the NF-κB and apoptotic pathways.

The Ubiquitin-Proteasome System and its Inhibition

The following diagram illustrates the general workflow of the ubiquitin-proteasome system and the point of intervention for this compound and B.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome Pathway and Syringolin Inhibition cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Target Protein Target Protein PolyUb Polyubiquitinated Target Protein Target Protein->PolyUb Ubiquitination Cascade E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E3 E3 (Ub ligase) Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Peptides Peptides Proteasome->Peptides Degradation Syringolins This compound / B Syringolins->Proteasome Inhibition

Caption: Inhibition of the 26S proteasome by this compound and B.

Impact on NF-κB Signaling

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm. Proteasome-mediated degradation of IκB is a key step in NF-κB activation. By inhibiting the proteasome, Syringolins prevent IκB degradation, thereby blocking NF-κB activation and its downstream pro-survival signaling.

NFkB_Pathway Syringolin-Mediated Inhibition of the NF-kB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IkB-NF-kB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IkB IkB_p P-IkB IkB_NFkB->IkB_p NFkB NF-kB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Targets for Degradation Gene_Expression Pro-survival and Inflammatory Gene Expression NFkB->Gene_Expression Translocates and activates transcription Proteasome->IkB_p Degrades P-IkB Syringolins This compound / B Syringolins->Proteasome Inhibits

Caption: Inhibition of NF-kB activation by Syringolins.

Induction of Apoptosis

By inhibiting the proteasome, Syringolins lead to the accumulation of pro-apoptotic proteins and cell cycle regulators that are normally degraded by this pathway. This disruption of protein homeostasis ultimately triggers programmed cell death, or apoptosis.

Apoptosis_Pathway Apoptosis Induction by Syringolins Syringolins This compound / B Proteasome Proteasome Syringolins->Proteasome Inhibition Pro_Apoptotic Accumulation of Pro-Apoptotic Proteins (e.g., Bax, Bak) Proteasome->Pro_Apoptotic Prevents Degradation Anti_Apoptotic Degradation of Anti-Apoptotic Proteins (e.g., Mcl-1) Proteasome->Anti_Apoptotic Inhibits Degradation of IAPs (inhibitors of apoptosis) Caspases Caspase Activation Pro_Apoptotic->Caspases Anti_Apoptotic->Caspases Normally Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Syringolin-induced apoptosis via proteasome inhibition.

Experimental Protocols

Total Synthesis of this compound and B

The total synthesis of both this compound and Syringolin B has been achieved and reported in the literature.[1] The synthetic routes are complex and involve multiple steps, often culminating in a macrocyclization reaction to form the 12-membered ring. Key steps typically include peptide couplings to assemble the linear precursor and a ring-closing metathesis or other cyclization strategy. For detailed, step-by-step protocols, researchers are directed to the primary literature, such as Clerc et al., 2009.[1]

In Vitro Proteasome Inhibition Assay

The activity of Syringolins against the 20S proteasome can be measured using a fluorogenic substrate-based assay.

Materials:

  • Human or yeast 20S proteasome

  • Fluorogenic substrates for chymotrypsin-like (e.g., Suc-LLVY-AMC), trypsin-like (e.g., Boc-LSTR-AMC), and caspase-like (e.g., Z-LLE-AMC) activities

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound and Syringolin B dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound and Syringolin B in assay buffer.

  • In a 96-well plate, add the 20S proteasome to the assay buffer.

  • Add the different concentrations of the Syringolin inhibitors to the wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Add the fluorogenic substrate to each well to initiate the reaction.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 values and kinetic parameters (kassoc and Ki') by fitting the data to appropriate models.

Cell Viability Assay (MTS Assay)

The cytotoxic effects of Syringolins on cancer cell lines can be determined using a colorimetric assay such as the MTS assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and Syringolin B dissolved in DMSO

  • MTS reagent

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Syringolin B in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% reduction in cell viability.

Conclusion

This compound and Syringolin B are valuable tools for studying the ubiquitin-proteasome system and hold potential as scaffolds for the development of novel anti-cancer agents. This compound consistently demonstrates higher potency as a proteasome inhibitor compared to Syringolin B, a difference attributed to its more rigid macrocyclic structure. Both compounds induce apoptosis and inhibit NF-κB signaling through their shared mechanism of proteasome inhibition. While direct comparative data on the cytotoxicity of Syringolin B is limited, the development of highly potent synthetic analogs underscores the therapeutic potential of the syringolin scaffold. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the biology and therapeutic applications of these fascinating natural products.

References

A Comparative Analysis of Syringolin A and Bortezomib: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of targeted cancer therapeutics, the proteasome has emerged as a critical target. This guide provides a detailed comparison of two prominent proteasome inhibitors: Syringolin A, a natural product, and Bortezomib (B1684674), a clinically approved drug. We delve into their mechanisms of action, comparative efficacy supported by experimental data, and the downstream signaling pathways they impact.

Mechanism of Action: A Tale of Two Binding Modes

Both this compound and Bortezomib exert their cytotoxic effects by inhibiting the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. However, their interaction with the proteasome's catalytic subunits differs significantly.

Bortezomib , a dipeptide boronate, is a reversible inhibitor of the chymotrypsin-like activity of the proteasome, primarily targeting the β5 subunit of the 20S core particle.[1][2] The boron atom in Bortezomib forms a stable but reversible complex with the active site threonine of the β5 subunit.

This compound , a cyclic peptide derivative, acts as an irreversible inhibitor.[3][4][5] It forms a covalent bond with the N-terminal threonine residues of the catalytic β1, β2, and β5 subunits, thereby inhibiting the caspase-like, trypsin-like, and chymotrypsin-like activities of the proteasome.[6] This irreversible binding leads to a sustained inhibition of the proteasome.[1]

Mechanism_of_Action cluster_proteasome 26S Proteasome 20S_Core 20S Core Particle β1 (Caspase-like) β2 (Trypsin-like) β5 (Chymotrypsin-like) SyringolinA This compound SyringolinA->20S_Core:b1 Irreversible Covalent Bond SyringolinA->20S_Core:b2 SyringolinA->20S_Core:b5 Bortezomib Bortezomib Bortezomib->20S_Core:b5 Reversible Inhibition

Figure 1. Comparative mechanism of proteasome inhibition.

Comparative Efficacy: In Vitro Studies

The differential mechanisms of this compound and Bortezomib translate to varying efficacies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds from various studies.

Table 1: Cell Viability (IC50 Values)

Cell LineCancer TypeThis compound (Analog) IC50Bortezomib IC50Reference
KMS-11Multiple Myeloma5.7 nM (syringolog-1)17.4 nM
OPM-2Multiple Myeloma1.3 nM (syringolog-1)5.1 nM[7]
MT-4Multiple Myeloma1.2 nM (syringolog-1)6.4 nM[7]
KMS-11/BtzBortezomib-Resistant MM17.4 nM (syringolog-1)773.0 nM[7]
OPM-2/BtzBortezomib-Resistant MM5.1 nM (syringolog-1)533.5 nM[7]
MT-4/BtzBortezomib-Resistant MM6.4 nM (syringolog-1)53.5 nM[7]
SK-N-SHNeuroblastoma~20-25 µMNot Reported[4]
LAN-1Neuroblastoma~20-25 µMNot Reported[4]
SKOV3Ovarian Cancer~20-25 µMNot Reported[4]
MCF-7Breast CancerNot Reported50 nM[8]
PC-3Prostate CancerNot Reported20 nM (48h)
B16F10MelanomaNot Reported2.46 nM[9]

Note: Data for this compound in multiple myeloma cell lines is for the analog syringolog-1.

Table 2: Proteasome Subunit Inhibition by Syringolog-1 and Bortezomib in MM Cell Lines

Cell LineTreatment (10 nM, 6h)Chymotrypsin-like (β5) Activity (% of Control)Trypsin-like (β2) Activity (% of Control)Caspase-like (β1) Activity (% of Control)Reference
KMS-11Syringolog-1~20%~40%~80%[7]
Bortezomib~10%~90%~95%[7]
OPM-2Syringolog-1~15%~30%~75%[7]
Bortezomib~5%~90%~95%[7]

These data suggest that the this compound analog, syringolog-1, exhibits potent anti-tumor activity, even in Bortezomib-resistant multiple myeloma cells, likely due to its dual inhibition of both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome.[7]

Downstream Signaling Pathways

Inhibition of the proteasome by either this compound or Bortezomib leads to the accumulation of numerous regulatory proteins, disrupting critical cellular signaling pathways and ultimately inducing apoptosis. Two of the most well-characterized pathways affected are NF-κB and p53.

NF-κB Signaling: In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate pro-survival genes.[10] Proteasome inhibitors block the degradation of IκB, thus preventing NF-κB activation and promoting apoptosis.[10]

p53 Tumor Suppressor Pathway: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis.[11] Under normal conditions, p53 levels are kept low through degradation mediated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[12] By inhibiting the proteasome, this compound and Bortezomib lead to the stabilization and accumulation of p53, which can then trigger cell cycle arrest and apoptosis.[4][11]

Signaling_Pathways cluster_inhibition Proteasome Inhibition cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway Inhibitors This compound or Bortezomib Proteasome 26S Proteasome Inhibitors->Proteasome Inhibits IkB IκB Proteasome->IkB Blocks Degradation p53 p53 Proteasome->p53 Blocks Degradation IkB->Proteasome Degradation NFkB NF-κB IkB->NFkB Inhibits ProSurvival Pro-Survival Genes NFkB->ProSurvival Activates p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces

Figure 2. Downstream effects of proteasome inhibition.

Experimental Protocols

Proteasome Activity Assay (Fluorogenic)

This protocol is adapted for measuring the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.6, 0.5 mM EDTA)

  • 96-well black opaque microplate

  • Fluorescence plate reader (Excitation: 345-380 nm, Emission: 445-460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density and treat with this compound, Bortezomib, or vehicle control for the specified time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Assay:

    • Dilute cell lysates to a final concentration of 1-2 µg/µL in assay buffer.

    • Add 50 µL of diluted cell lysate to each well of the 96-well plate.

    • Prepare a substrate solution by diluting the Suc-LLVY-AMC stock to a final concentration of 100 µM in assay buffer.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

    • The rate of increase in fluorescence is proportional to the proteasome activity.

Cell Viability Assay (MTT)

This protocol outlines a colorimetric assay to assess cell viability based on mitochondrial metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader (Absorbance at 570 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound, Bortezomib, or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.[13][1][2][3][14]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay (MTT) cluster_proteasome_assay Proteasome Activity Assay Seed Seed Cells in 96-well Plate Treat Treat with this compound / Bortezomib Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Lyse Lyse Cells Treat->Lyse Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Add_Substrate Add Fluorogenic Substrate Lyse->Add_Substrate Read_Fluorescence Read Fluorescence (Kinetic) Add_Substrate->Read_Fluorescence

References

Syringolin A vs. MG132: A Comparative Guide for Proteasome Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a detailed comparison of two widely used proteasome inhibitors, Syringolin A and MG132, to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundMG132
Origin Natural product from Pseudomonas syringaeSynthetic peptide aldehyde
Mechanism of Action Irreversible covalent inhibitorReversible inhibitor
Primary Target 20S proteasome catalytic subunits26S proteasome complex
Binding Site Active-site threonine residues of β1, β2, and β5 subunitsPrimarily the β5 subunit's chymotrypsin-like active site

Mechanism of Action

This compound is a natural product that acts as an irreversible inhibitor of the proteasome.[1] It forms a covalent ether bond with the N-terminal threonine residues of the catalytic β1, β2, and β5 subunits of the 20S core proteasome, leading to the inhibition of all three major proteolytic activities: caspase-like, trypsin-like, and chymotrypsin-like.[1] This irreversible binding makes it a potent tool for long-lasting proteasome inhibition.

MG132, a synthetic peptide aldehyde, is a potent, cell-permeable, and reversible inhibitor of the 26S proteasome.[2][3] It primarily targets the chymotrypsin-like activity of the β5 subunit.[4][5] At higher concentrations, it can also inhibit the caspase-like and trypsin-like activities.[5][6] Its reversible nature allows for the study of transient proteasome inhibition.

cluster_SyringolinA This compound cluster_MG132 MG132 SylA This compound b1_s β1 (Caspase-like) SylA->b1_s Irreversible Covalent Bonding b2_s β2 (Trypsin-like) SylA->b2_s Irreversible Covalent Bonding b5_s β5 (Chymotrypsin-like) SylA->b5_s Irreversible Covalent Bonding MG132_node MG132 b5_m β5 (Chymotrypsin-like) MG132_node->b5_m Reversible Inhibition (Primary) b1_m β1 (Caspase-like) MG132_node->b1_m Reversible Inhibition (Higher Conc.) b2_m β2 (Trypsin-like) MG132_node->b2_m Reversible Inhibition (Higher Conc.)

Figure 1. Mechanism of Proteasome Inhibition.

Potency and Specificity

The potency and specificity of a proteasome inhibitor are critical factors for interpreting experimental results. The following tables summarize the available quantitative data for this compound and MG132.

Proteasome Inhibition
InhibitorProteasome Subunit ActivityIC50 / Ki
This compound Derivative Chymotrypsin-like (β5)K'i = 8.65 ± 1.13 nM
MG132 Proteasome (overall)Ki = 4 nM[2]
Chymotrypsin-like (β5)IC50 = 0.22 µM
Trypsin-like (β2)IC50 = 34.4 µM[6]
Peptidylglutamyl peptide hydrolyzing (PGPH) / Caspase-like (β1)IC50 = 2.95 µM[6]

Note: The Ki' for the this compound derivative is reported to be 100-fold more potent than the parent compound, suggesting a Ki' of approximately 865 nM for this compound's chymotrypsin-like activity inhibition.[7] Studies on plant proteasomes indicate that this compound preferentially targets the β2 and β5 subunits.[8]

Off-Target Activity

A key consideration in the use of proteasome inhibitors is their potential for off-target effects. MG132 is known to inhibit other proteases, particularly at higher concentrations.

InhibitorOff-TargetIC50
This compound Minimal off-target effects reportedData not available
MG132 CalpainIC50 = 1.2 µM[4]
Cathepsin LIC50 = 0.15 nM

The peptide aldehyde structure of MG132 contributes to its off-target activity against other proteases like calpains and cathepsins.[2][5] In contrast, this compound is reported to have minimal off-target effects, enhancing its utility in studies requiring high specificity for the proteasome.

Cellular Effects: Cytotoxicity

Both this compound and MG132 induce apoptosis in cancer cells, but their potencies can vary depending on the cell line.

InhibitorCell LineCytotoxicity (IC50)
MG132 C6 glioma18.5 µM (24h)[9]
A375 melanoma1.258 ± 0.06 µM[10]
ES-2 ovarian cancerReduces viability to 46.43% at 2 µM (18h)[11]
HEY-T30 ovarian cancerReduces viability to 37.94% at 2 µM (18h)[11]
OVCAR-3 ovarian cancerReduces viability to 23.61% at 2 µM (18h)[11]

Note: Direct comparative cytotoxicity data for this compound and MG132 in the same cell line under identical conditions is limited in the current literature. The provided data for MG132 is from separate studies and should be interpreted with caution when making direct comparisons.

Experimental Protocols

Accurate and reproducible experimental design is paramount in proteasome inhibition studies. Below are detailed protocols for key assays.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome using the fluorogenic substrate Suc-LLVY-AMC.

Materials:

  • Cells of interest

  • Proteasome inhibitor (this compound or MG132)

  • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Assay buffer (e.g., 25 mM HEPES pH 7.6, 0.5 mM EDTA)

  • Fluorogenic substrate: Suc-LLVY-AMC (stock solution in DMSO)

  • 96-well black opaque microplate

  • Fluorometric microplate reader (Ex/Em = 345/445 nm)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound, MG132, or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add a standardized amount of cell lysate to each well.

  • Substrate Addition: Add Suc-LLVY-AMC to each well to a final concentration of 20 µM.

  • Measurement: Immediately measure the fluorescence at 37°C in kinetic mode for a set period (e.g., 60 minutes) or at a fixed endpoint.

  • Data Analysis: Calculate the rate of AMC release (fluorescence units/minute) and normalize to the protein concentration. Compare the activity in inhibitor-treated samples to the vehicle control.

Western Blot for Ubiquitinated Proteins

This method is used to assess the accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition.

Materials:

  • Cells and inhibitors (as above)

  • RIPA buffer (or similar lysis buffer) with added protease and deubiquitinase inhibitors (e.g., NEM, PMSF)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Ubiquitin

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat and lyse cells as described above.

  • Protein Quantification: Determine protein concentration.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-ubiquitin antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: A smear of high-molecular-weight bands indicates the accumulation of polyubiquitinated proteins. Quantify the signal and normalize to the loading control.

cluster_proteasome_assay Proteasome Activity Assay cluster_western_blot Western Blot for Ub-Proteins start Start: Cell Culture and Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant assay_setup Assay Setup in 96-well plate quant->assay_setup sds_page SDS-PAGE quant->sds_page add_substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) assay_setup->add_substrate measure Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure assay_analysis Data Analysis: Calculate Activity measure->assay_analysis transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody (anti-Ubiquitin) blocking->pri_ab sec_ab Secondary Antibody pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection wb_analysis Data Analysis: Quantify Smear detection->wb_analysis

Figure 2. Experimental Workflow for Comparing Proteasome Inhibitors.

Conclusion and Recommendations

The choice between this compound and MG132 for proteasome inhibition studies depends on the specific research question.

Choose this compound when:

  • Irreversible and sustained proteasome inhibition is required.

  • High specificity for the proteasome with minimal off-target effects is crucial.

  • The goal is to study the long-term consequences of proteasome blockade.

Choose MG132 when:

  • Reversible and transient proteasome inhibition is desired.

  • A well-characterized, commercially available inhibitor is preferred.

  • Potential off-target effects on calpains and cathepsins can be controlled for or are part of the investigation.

For researchers aiming to elucidate pathways specifically regulated by the proteasome, the high specificity of this compound makes it an attractive option. However, the reversibility and extensive characterization of MG132 make it a valuable tool for a broad range of applications, provided its off-target activities are considered in the experimental design and data interpretation. Ultimately, the selection should be guided by a thorough understanding of the properties of each inhibitor and the specific requirements of the study.

References

A Head-to-Head Comparison of Syringolin A and Epoxomicin: Potency, Specificity, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two potent, naturally derived proteasome inhibitors: Syringolin A and Epoxomicin. Both compounds are invaluable tools for studying the ubiquitin-proteasome system (UPS) and serve as foundational structures for developing novel therapeutics, particularly in oncology.

Introduction to the Inhibitors

This compound (SylA) is a cyclic peptide derivative produced by the phytopathogenic bacterium Pseudomonas syringae as a virulence factor.[1][2] It belongs to the syrbactin family of natural products and inhibits the proteasome by forming an irreversible covalent bond.[3][4] Initially identified for its role in plant-pathogen interactions, SylA has also demonstrated potent anti-proliferative and pro-apoptotic activity in human cancer cells.[4][5]

Epoxomicin is a natural product isolated from Actinomyces bacteria.[6] It is a linear peptide containing an α′,β′-epoxyketone pharmacophore, which is responsible for its potent and highly selective, irreversible inhibition of the proteasome.[7][8] Its high specificity for the proteasome over other proteases has made it a benchmark inhibitor for studying proteasome function in various cellular processes, including inflammation and cancer.[9][10]

Mechanism of Action and Target Specificity

Both this compound and Epoxomicin are irreversible inhibitors that covalently bind to the active site N-terminal threonine (Thr1) residues of the catalytic β-subunits within the 20S proteasome core particle.[3][8] However, they exhibit different profiles regarding which of the three main proteolytic activities—chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1)—they preferentially inhibit.

This compound has been shown to irreversibly inhibit all three proteolytic activities of the eukaryotic proteasome.[3] However, kinetic studies reveal a preference for the chymotrypsin-like (β5) and trypsin-like (β2) subunits over the caspase-like (β1) subunit.[4][11] Its unique 12-membered macrocyclic lactam structure is crucial for its inhibitory activity.[4]

Epoxomicin demonstrates exceptional selectivity for the chymotrypsin-like (β5) subunit of the proteasome.[12][13][14] The α′,β′-epoxyketone warhead forms a stable morpholino ring adduct with the active site threonine, accounting for its potent and specific inhibition.[8] While it primarily targets the β5 subunit, it can inhibit the trypsin-like (β2) and caspase-like (β1) activities at much slower rates (approximately 100- and 1,000-fold slower, respectively).[9][14][15] A key advantage of Epoxomicin is its lack of inhibition against non-proteasomal proteases like trypsin, chymotrypsin, calpain, and cathepsin B, even at high concentrations.[10][13][15]

G cluster_Proteasome 20S Proteasome Core Particle cluster_key Interaction Key Proteasome β5 Chymotrypsin-like β2 Trypsin-like β1 Caspase-like SylA This compound SylA->Proteasome:beta5 Strong SylA->Proteasome:beta2 Strong SylA->Proteasome:beta1 Moderate SylA_note Irreversibly inhibits all three catalytic subunits. Epo Epoxomicin Epo->Proteasome:beta5 Very Strong Epo->Proteasome:beta2 Weak Epo->Proteasome:beta1 Very Weak Epo_note Irreversibly and highly selectively inhibits the β5 subunit. key_solid Solid Line: Strong Inhibition key_dashed Dashed Line: Weaker Inhibition

Caption: Mechanism of irreversible inhibition of the 20S proteasome.

Quantitative Performance Data

The potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize key quantitative data for this compound and Epoxomicin.

Table 1: In Vitro Proteasome Inhibition
InhibitorProteasome SourceCatalytic Activitykₐₛₛₒc (M⁻¹s⁻¹)Kᵢ' (nM)
This compound Human 20SChymotrypsin-like (β5)863 ± 106843 ± 8.4
Trypsin-like (β2)94 ± 126,700 ± 700
Caspase-like (β1)6 ± 0.3ND
Epoxomicin Bovine Erythrocyte 20SChymotrypsin-like (β5)Potent; 80-fold faster than lactacystin[10]-
Trypsin-like (β2)100-fold slower than β5 inhibition[14][15]-
Caspase-like (β1)1,000-fold slower than β5 inhibition[14][15]-
Glidobactin A Human 20SChymotrypsin-like (β5)3,377 ± 34149 ± 5.4
(SylA Analog)Trypsin-like (β2)141 ± 212,000 ± 600
Caspase-like (β1)NANA

Data for this compound and Glidobactin A from Clerc et al., PNAS 2009.[4] ND: Not Determined. NA: Not Active. kₐₛₛₒc represents the second-order rate constant of inhibition.

Table 2: Cytotoxicity (IC₅₀) in Various Cell Lines
InhibitorCell LineCell TypeIC₅₀
Epoxomicin EL4Lymphoma4 nM[12][16]
PC3Prostate Cancer0.001 µM[16]
B16-F10Melanoma0.002 µg/mL[12]
HCT116Colon Carcinoma0.005 µg/mL[12]
WM266.4Melanoma0.0048 µM[16]
This compound SH-SY5YNeuroblastoma~250 nM (causes growth arrest)[5]
SKOV3Ovarian Cancer~500 nM (causes growth arrest)[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are standard protocols for assessing proteasome inhibition and cytotoxicity.

In Vitro Proteasome Activity Assay

This assay measures the inhibition of the specific catalytic activities of the proteasome using fluorogenic peptide substrates.[17]

Principle: The 20S proteasome cleaves a peptide substrate conjugated to a fluorophore (e.g., 7-amido-4-methylcoumarin, AMC). The release of the free fluorophore results in a quantifiable increase in fluorescence, which is proportional to the proteasome's enzymatic activity.

Materials:

  • Purified 20S proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound and Epoxomicin stock solutions (in DMSO)

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and Epoxomicin in assay buffer.

  • In a 96-well plate, add purified proteasome (e.g., 0.5 nM) to each well.

  • Add the different concentrations of the inhibitors to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 15-30 minutes at 37°C to allow the inhibitors to bind to the proteasome.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well (final concentration e.g., 5-10 µM).

  • Immediately measure the fluorescence intensity (e.g., 380 nm excitation / 460 nm emission for AMC) over time (e.g., every minute for 30 minutes).

  • Calculate the rate of the enzymatic reaction (the slope of the fluorescence vs. time curve).

  • Plot the percentage of proteasome inhibition relative to the vehicle control against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the proteasome inhibitors on cultured cells.[17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by measuring its absorbance.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound and Epoxomicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Epoxomicin in complete culture medium.

  • Remove the old medium and add the medium containing the various inhibitor concentrations. Include untreated and vehicle controls.

  • Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours until purple precipitate is visible.

  • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells and plot against inhibitor concentration to determine the IC₅₀ value.

G cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay start Start: Prepare Inhibitor Dilutions (this compound & Epoxomicin) invitro_1 Add purified 20S proteasome to 96-well plate start->invitro_1 incell_1 Seed cells in 96-well plate start->incell_1 invitro_2 Add inhibitors and incubate invitro_1->invitro_2 invitro_3 Add fluorogenic substrate (e.g., Suc-LLVY-AMC) invitro_2->invitro_3 invitro_4 Measure fluorescence kinetics invitro_3->invitro_4 invitro_5 Calculate IC₅₀ for proteasome activity invitro_4->invitro_5 incell_2 Treat cells with inhibitors (24-72 hours) incell_1->incell_2 incell_3 Add MTT reagent and incubate incell_2->incell_3 incell_4 Solubilize formazan crystals incell_3->incell_4 incell_5 Measure absorbance (570 nm) incell_4->incell_5 incell_6 Calculate IC₅₀ for cell viability incell_5->incell_6

Caption: Experimental workflow for comparing proteasome inhibitors.

Summary and Conclusion

Both this compound and Epoxomicin are potent, irreversible proteasome inhibitors with significant utility in research and drug development.

  • Epoxomicin stands out for its exceptional selectivity for the chymotrypsin-like (β5) subunit and its clean off-target profile, making it an ideal tool for specifically interrogating the role of this primary proteasomal activity. Its high potency is reflected in low nanomolar IC₅₀ values against various cancer cell lines.

  • This compound presents a broader inhibition profile, affecting all three catalytic activities of the proteasome, with a preference for the β5 and β2 subunits. While generally less potent than Epoxomicin in direct comparisons of chymotrypsin-like inhibition and cytotoxicity, its distinct mechanism and structure offer a different scaffold for inhibitor design. The development of this compound analogs has already yielded compounds with over 100-fold greater potency, demonstrating the therapeutic potential of the syrbactin class.[4][18]

The choice between this compound and Epoxomicin will depend on the specific research question. For highly selective inhibition of the β5 subunit, Epoxomicin is the superior choice. For studies requiring broader inhibition of proteasome activities or for exploring alternative chemical scaffolds for drug development, this compound and its derivatives are valuable assets.

References

Syringolin A Analogs as Potential Anti-Leukemia Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Syringolin A and its derivatives reveals a promising class of compounds for anti-leukemic drug development. Through targeted structural modifications, researchers have synthesized analogs with significantly enhanced potency in inhibiting proteasome activity and suppressing the growth of leukemia cell lines.

This compound, a natural product produced by the bacterium Pseudomonas syringae, has garnered attention for its ability to irreversibly inhibit the eukaryotic proteasome, a key cellular machinery for protein degradation.[1][2][3] This inhibition disrupts cellular processes and can lead to apoptosis, making it a target for cancer therapy.[4] Structure-activity relationship (SAR) studies have been instrumental in optimizing the anti-cancer properties of this compound, leading to the development of several potent analogs.[5][6]

Comparative Efficacy of this compound Analogs in Leukemia Cell Lines

Recent studies have focused on enhancing the efficacy of syringolins against leukemia. One approach has been the substrate-guided optimization of Syringolin B, a closely related natural product. This has led to the development of analogs with significantly improved proteasome inhibition and cytotoxic activity against various leukemia cell lines.[7][8]

Below is a summary of the growth inhibitory activities (GI50) of selected Syringolin B analogs compared to the parent compound in two prominent leukemia cell lines, HL-60 and K-562.

CompoundHL-60 GI50 (µM)K-562 GI50 (µM)
Syringolin B methyl ester (1)5.416.12
Analog 154.34Not Reported
Analog 16 1.29 Not Reported

Notably, analog 16 demonstrates a significant increase in potency, being up to 11.5-fold more effective than the parent Syringolin B methyl ester against leukemia cell lines.[7] This highlights the success of rational design in improving the therapeutic potential of these natural products.

Further research has explored structurally simplified this compound analogs. One such analog, compound 4, exhibited potent inhibitory activity against the β5 subunit of the 20S proteasome with an IC50 value of 107 nM and showed cytotoxicity against a range of human cancer cells at submicromolar levels (109-254 nM).[9][10] Another study rationally designed a lipophilic derivative of this compound that demonstrated a 100-fold higher potency in inhibiting the chymotryptic activity of the proteasome compared to the parent compound, with a K'i of 8.65 ± 1.13 nM.[4]

Mechanism of Action: Proteasome Inhibition

This compound and its analogs exert their cytotoxic effects primarily through the inhibition of the 26S proteasome.[7] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation, signal transduction, and apoptosis. By inhibiting the proteasome, this compound analogs lead to the accumulation of regulatory proteins, which can trigger cell cycle arrest and apoptosis. Specifically, this compound has been shown to preferentially target the β2 and β5 catalytic subunits of the proteasome.[1]

Proteasome_Inhibition_Pathway cluster_cell Leukemia Cell SyringolinA This compound Analog Proteasome 26S Proteasome (β2 & β5 subunits) SyringolinA->Proteasome Inhibits Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins Degrades Accumulated_Proteins Accumulation of Regulatory Proteins Proteasome->Accumulated_Proteins Inhibition leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for Degradation Apoptosis Apoptosis Accumulated_Proteins->Apoptosis Induces

Figure 1. Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The evaluation of this compound analogs typically involves a series of in vitro experiments to determine their biological activity.

Proteasome Inhibition Assay

The inhibitory activity of the compounds against the chymotrypsin-like activity of the human 20S proteasome is a key measurement.

Methodology:

  • The 20S proteasome is incubated with the test compound at various concentrations.

  • A fluorogenic substrate, such as Suc-LLVY-AMC, is added to the mixture.

  • The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time.

  • The second-order rate constants (kin/Ki) are determined from the rates of hydrolysis at different inhibitor concentrations.[7]

Cell Viability Assay

To assess the cytotoxic effects of the analogs on leukemia cells, a cell proliferation assay is commonly employed.

Methodology:

  • Leukemia cell lines (e.g., HL-60, K-562) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of the this compound analogs for a specified period (e.g., 72 hours).

  • A viability reagent, such as CellTiter-Glo®, is added to the wells.

  • The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Cell_Viability_Workflow start Start seed_cells Seed Leukemia Cells in 96-well plates start->seed_cells add_compounds Add this compound Analogs (various concentrations) seed_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure Luminescence add_reagent->measure calculate Calculate GI50 values measure->calculate end End calculate->end

Figure 2. Workflow for a typical cell viability assay.

Conclusion

The comparative analysis of this compound analogs demonstrates a clear path toward the development of potent anti-leukemic agents. The substrate-guided design and structural simplification have yielded compounds with significantly improved activity over the natural products. Further preclinical evaluation of the most promising analogs is warranted to explore their therapeutic potential in the treatment of leukemia. The detailed experimental protocols and understanding of the mechanism of action provide a solid foundation for future research in this area.

References

Syringolin A: A Potent Proteasome Inhibitor with a Favorable Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount. Syringolin A, a natural product virulence factor produced by certain strains of the bacterium Pseudomonas syringae, has garnered significant attention as a potent and irreversible inhibitor of the eukaryotic proteasome. Its unique mechanism of action and high potency make it a valuable tool for studying the ubiquitin-proteasome system and a potential starting point for the development of novel therapeutics. This guide provides a comparative overview of this compound's interaction with its primary target and discusses its cross-reactivity with other cellular proteases based on available data.

This compound belongs to the syrbactin family of natural products, which also includes the glidobactins. These molecules share a common mechanism of action, covalently modifying the N-terminal threonine residue of the proteasome's active sites. This irreversible inhibition effectively shuts down the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell cycle arrest and apoptosis.[1]

Performance Against the 20S Proteasome: Subunit Selectivity

This compound and its analogs exhibit differential inhibitory activity against the three distinct catalytic sites of the 20S proteasome: the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. This selectivity is a critical aspect of its biological activity and a key consideration for its use as a research tool or therapeutic lead.

Data from in vitro assays using human 20S proteasome reveals the inhibitory constants (Ki') for this compound and its synthetic, more potent lipophilic derivative.

CompoundChymotrypsin-like (β5) Activity Ki' (nM)Trypsin-like (β2) Activity Ki' (nM)Caspase-like (β1) Activity Ki' (nM)
This compound 863 ± 1066,700 ± 700ND
Lipophilic this compound derivative 8.65 ± 1.3379.6 ± 29.3943 ± 100

ND: Not Determined. Data sourced from synthetic and structural studies.

Cross-reactivity with Other Cellular Proteases

A crucial aspect of characterizing any enzyme inhibitor is determining its selectivity for its intended target over other related enzymes. Off-target inhibition can lead to unforeseen cellular effects and potential toxicity.

Limited Data on Non-Proteasomal Protease Inhibition

Despite the extensive characterization of this compound's interaction with the proteasome, there is a notable lack of publicly available data on its cross-reactivity with other classes of cellular proteases, such as serine proteases (e.g., trypsin, chymotrypsin, elastase), cysteine proteases (e.g., papain, caspases), or metalloproteases. This data gap is also present for the related glidobactin family of proteasome inhibitors.

High Selectivity Against Protein Kinases

While direct data on protease cross-reactivity is scarce, studies on the potent this compound analog, TIR-199, have demonstrated a high degree of selectivity. In a broad screening panel, TIR-199 was found to be highly specific and did not inhibit the activity of 50 different protein kinases when tested at concentrations significantly higher than its IC50 for the proteasome. This suggests that the syrbactin chemical scaffold has a favorable selectivity profile and is less likely to engage in off-target interactions with ATP-binding pockets, a common source of cross-reactivity for many inhibitors.

Experimental Protocols

To facilitate further investigation into the cross-reactivity of this compound and its analogs, detailed methodologies for key experiments are provided below.

In Vitro Protease Inhibition Assay

This protocol can be adapted to assess the inhibitory activity of this compound against a variety of purified proteases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protease.

Materials:

  • Purified protease of interest (e.g., trypsin, chymotrypsin, papain, caspase-3)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Specific fluorogenic or chromogenic substrate for the protease

  • Assay buffer (optimal for the specific protease's activity)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader capable of fluorescence or absorbance measurements

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the protease to each well.

  • Add the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (if available).

  • Incubate the plate at the optimal temperature for the protease for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the specific substrate to each well.

  • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction velocity (rate) for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) for Cellular Selectivity

ABPP is a powerful technique to assess the on- and off-target interactions of a compound within a complex biological sample, such as a cell lysate or even in living cells.

Objective: To identify the cellular targets of a this compound-based probe and assess its selectivity.

Materials:

  • A this compound-based activity probe with a reporter tag (e.g., a clickable alkyne or a fluorescent dye).

  • Cell lysate or intact cells.

  • SDS-PAGE gels and Western blotting apparatus.

  • Click chemistry reagents (if using an alkyne-tagged probe).

  • In-gel fluorescence scanner or antibody for the reporter tag.

Procedure:

  • Treat the cell lysate or intact cells with the this compound probe at various concentrations and for different durations.

  • (Optional) For competitive profiling, pre-incubate the sample with an excess of unlabeled this compound before adding the probe. This will help to identify specific targets.

  • Lyse the cells (if treated intact) and separate the proteins by SDS-PAGE.

  • (If using a clickable probe) Perform the click chemistry reaction to attach a fluorescent reporter or biotin (B1667282) tag.

  • Visualize the labeled proteins using an in-gel fluorescence scanner or by Western blotting with an antibody against the reporter tag.

  • Protein bands that are labeled by the probe and where labeling is competed off by unlabeled this compound are potential targets.

  • Excise the labeled bands and identify the proteins by mass spectrometry.

Visualizing the Workflow and Mechanism

To better illustrate the experimental and biological processes described, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 In Vitro IC50 Determination Protease Protease Incubation Incubation Protease->Incubation This compound This compound This compound->Incubation Substrate Substrate Measurement Measurement Substrate->Measurement Incubation->Measurement Add Substrate IC50 Value IC50 Value Measurement->IC50 Value Data Analysis G This compound This compound Covalent Bond This compound->Covalent Bond 20S Proteasome 20S Proteasome Active Site Thr Active Site Thr 20S Proteasome->Active Site Thr contains Active Site Thr->Covalent Bond Inhibition Proteasome Inhibition Covalent Bond->Inhibition Irreversible Accumulation Accumulation Inhibition->Accumulation Ub-Proteins Ubiquitinated Proteins Ub-Proteins->Accumulation Apoptosis Apoptosis Accumulation->Apoptosis

References

Syringolin A and Glidobactin A: A Comparative Guide to their Proteasome Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Syringolin A and Glidobactin A, members of the syrbactin family of natural products, have garnered significant attention as potent, irreversible inhibitors of the eukaryotic proteasome. While sharing a common mechanism of covalent modification of the proteasome's active sites, their distinct structural features lead to notable differences in their inhibitory profiles and biological activities. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to aid researchers in their exploration of these fascinating molecules for applications ranging from chemical biology to drug discovery.

Mechanism of Action: Covalent Inhibition of the Proteasome

Both this compound and Glidobactin A exert their inhibitory effects by forming a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits. This irreversible modification blocks the substrate-binding pocket and inactivates the enzyme. The key to their reactivity lies in an α,β-unsaturated carbonyl group within their 12-membered macrocyclic lactam core. This electrophilic center is susceptible to a Michael-type 1,4-addition by the hydroxyl group of the active site threonine, resulting in a stable ether linkage.[1][2]

Despite this shared fundamental mechanism, the structural nuances between this compound and Glidobactin A, particularly in their macrocyclic ring and exocyclic side chains, dictate their selectivity towards the different proteolytic activities of the proteasome.[2]

SyringolinA_Mechanism cluster_SyringolinA This compound Interaction SyringolinA This compound Proteasome 20S Proteasome (β1, β2, β5 subunits) SyringolinA->Proteasome Binds to CovalentBond Irreversible Covalent Adduct SyringolinA->CovalentBond Forms ActiveSite N-terminal Threonine (Active Site Nucleophile) Proteasome->ActiveSite Presents ActiveSite->CovalentBond Nucleophilic Attack Inhibition Inhibition of Caspase-like, Trypsin-like, and Chymotrypsin-like Activities CovalentBond->Inhibition Leads to

Diagram 1: this compound's broad-spectrum proteasome inhibition.

GlidobactinA_Mechanism cluster_GlidobactinA Glidobactin A Interaction GlidobactinA Glidobactin A Proteasome 20S Proteasome (β2, β5 subunits) GlidobactinA->Proteasome Binds to CovalentBond Irreversible Covalent Adduct GlidobactinA->CovalentBond Forms ActiveSite N-terminal Threonine (Active Site Nucleophile) Proteasome->ActiveSite Presents ActiveSite->CovalentBond Nucleophilic Attack Inhibition Selective Inhibition of Trypsin-like and Chymotrypsin-like Activities CovalentBond->Inhibition Leads to CaspaseLike Caspase-like (β1) activity - NOT INHIBITED -

Diagram 2: Glidobactin A's selective proteasome inhibition.

Comparative Inhibitory Potency

The differential subsite selectivity of this compound and Glidobactin A is evident from their inhibition constants (Ki') against the three major proteolytic activities of the human 20S proteasome. This compound demonstrates broad-spectrum inhibition, affecting all three catalytic subunits. In contrast, Glidobactin A is a more potent inhibitor of the chymotrypsin-like and trypsin-like activities but notably spares the caspase-like activity.[2]

InhibitorChymotrypsin-like (β5) Ki' (nM)Trypsin-like (β2) Ki' (nM)Caspase-like (β1) Ki' (nM)
This compound 843 ± 8.46,700 ± 7006,000 ± 300 (moderately active)
Glidobactin A 49 ± 5.42,000 ± 600Not Active

Table 1: Comparative inhibitory activities (Ki' values) of this compound and Glidobactin A against the human 20S proteasome. Data sourced from Groll et al., 2009.[2]

In a separate study examining the effects on human neuroblastoma (SK-N-SH) cells, Glidobactin A was found to be a more potent inhibitor of the chymotrypsin-like proteasome activity than this compound, with an IC50 of 0.015 µM.[3] This highlights the significantly greater potency of Glidobactin A against this particular subunit.

Experimental Protocols

Proteasome Activity Assay (Fluorogenic Substrate Method)

This protocol outlines a general method for determining the inhibitory activity of compounds against the different proteasome subunits using fluorogenic substrates.

Materials:

  • Purified 20S proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LSTR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Test compounds (this compound, Glidobactin A) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In the wells of a 96-well plate, add the purified 20S proteasome to the Assay Buffer.

  • Add the diluted test compounds or DMSO (vehicle control) to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a microplate reader.

  • Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or Ki' value.

ProteasomeAssay_Workflow start Start prepare_reagents Prepare Reagents (Proteasome, Buffers, Inhibitors, Substrates) start->prepare_reagents plate_setup Set up 96-well Plate (Proteasome + Buffer) prepare_reagents->plate_setup add_inhibitors Add Serial Dilutions of This compound / Glidobactin A plate_setup->add_inhibitors incubate Incubate (e.g., 30 min, 37°C) add_inhibitors->incubate add_substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50/Ki') measure_fluorescence->data_analysis end End data_analysis->end

Diagram 3: Workflow for the proteasome activity assay.
Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound and Glidobactin A on cultured cells.

Materials:

  • Human cancer cell line (e.g., SK-N-SH)

  • Complete cell culture medium

  • This compound and Glidobactin A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Glidobactin A in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound and Glidobactin A represent a fascinating class of proteasome inhibitors with distinct biological activities stemming from their structural differences. This compound acts as a pan-inhibitor of the proteasome's catalytic activities, while Glidobactin A exhibits a more selective and potent inhibition of the chymotrypsin-like and trypsin-like subunits. This differential activity makes them valuable tools for dissecting the specific roles of individual proteasome subunits in various cellular processes. For drug development professionals, the higher potency and selectivity of Glidobactin A may offer a more targeted approach for therapeutic intervention, particularly in oncology. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the intricate mechanisms and potential applications of these powerful natural products.

References

Assessing the Subunit Selectivity of Syringolin A in the Proteasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proteasome subunit selectivity of Syringolin A (SylA), a natural product virulence factor from Pseudomonas syringae, with other notable proteasome inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the objective assessment of SylA's potential as a research tool and a scaffold for drug development.

Introduction to this compound and the Proteasome

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The catalytic activity resides within the 20S core particle, which harbors three distinct proteolytic activities associated with its β1, β2, and β5 subunits: caspase-like (C-L), trypsin-like (T-L), and chymotrypsin-like (CT-L), respectively. The specific inhibition of these subunits is a key strategy in the development of therapeutics for various diseases, including cancer.

This compound is a cyclic peptide derivative that acts as an irreversible inhibitor of the eukaryotic proteasome.[1] Its unique mechanism of action and subunit selectivity profile make it an interesting subject of study compared to clinically approved and widely used proteasome inhibitors.

Mechanism of Action of this compound

This compound irreversibly inhibits the proteasome by forming a covalent ether bond with the N-terminal threonine residues of the catalytic β subunits.[1] This covalent modification of the active site leads to the inactivation of the proteasome's proteolytic activities. The interaction is facilitated by the α,β-unsaturated lactam in the macrocyclic ring of this compound.

Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides SylA This compound SylA->Proteasome Irreversible Inhibition

Inhibition of the Ubiquitin-Proteasome Pathway by this compound.

Comparative Analysis of Subunit Selectivity

The subunit selectivity of a proteasome inhibitor is a critical determinant of its biological effects and potential therapeutic window. The following tables summarize the inhibitory potency (IC50 or K'i) of this compound and its analogs against the catalytic subunits of the proteasome, alongside data for other well-characterized proteasome inhibitors.

Table 1: Inhibitory Activity of this compound and Analogs against Proteasome Subunits

Compoundβ1 (Caspase-like)β2 (Trypsin-like)β5 (Chymotrypsin-like)Organism/SystemReference(s)
This compound High conc. requiredIC50: 0.36 µMIC50: 0.31 µMPlant Proteasome[2]
This compound K'i: NDK'i: 6,700 ± 700 nMK'i: 843 ± 8.4 nMHuman 20S Proteasome
Syringolin B K'i: NAK'i: 107,800 ± 39,200 nMK'i: 7,778 ± 2,259 nMHuman 20S Proteasome
Glidobactin A K'i: NAK'i: 2,000 ± 600 nMK'i: 49 ± 5.4 nMHuman 20S Proteasome

ND: Not Determined; NA: Not Active

Table 2: Inhibitory Activity of Other Proteasome Inhibitors against Proteasome Subunits

Compoundβ1 (Caspase-like)β2 (Trypsin-like)β5 (Chymotrypsin-like)TypeReference(s)
Bortezomib Ki: ~200 nMKi: ~1500 nMKi: 0.6 nMReversible[3]
Carfilzomib IC50: 618 ± 149 nMIC50: 379 ± 107 nMIC50: 5.2 nMIrreversible[4][5]
MG132 --IC50: 100 nMReversible[6]
Epoxomicin --IC50: 4 nMIrreversible[7]
Delanzomib (B1684677) InhibitsMarginal InhibitionIC50: 3.8 nMReversible[8][9]
ONX-0914 Selective for β1i (LMP2)-Selective for β5i (LMP7)Irreversible[1][10]

Values can vary depending on the assay conditions and cell type.

From the data, this compound demonstrates a preference for the β2 and β5 subunits in the plant proteasome.[2] In human proteasome, it also shows more potent inhibition of the chymotrypsin-like and trypsin-like activities over the caspase-like activity. In contrast, clinically approved inhibitors like Bortezomib and Carfilzomib exhibit very high potency for the β5 subunit. Glidobactin A, a structural analog of this compound, is a potent inhibitor of the β5 and β2 subunits but does not inhibit the β1 subunit. This suggests that the macrocyclic core and the side chain of the syrbactin family play crucial roles in determining subunit selectivity.

cluster_0 This compound cluster_1 Bortezomib cluster_2 Carfilzomib cluster_3 Glidobactin A SylA_b5 SylA_b2 SylA_b1 Bort_b5 Bort_b2 Bort_b1 Carf_b5 Carf_b2 Carf_b1 GlbA_b5 GlbA_b2 GlbA_b1 Y_axis Relative Inhibitory Potency (Arbitrary Units, Log Scale) X_axis Proteasome Subunits b5 β5 b2 β2 b1 β1

Comparative Subunit Selectivity Profiles of Proteasome Inhibitors.

Experimental Protocols

The determination of proteasome subunit selectivity is crucial for characterizing novel inhibitors. Below are generalized protocols for key experimental approaches.

Biochemical Assay for Proteasome Activity using Fluorogenic Substrates

This assay measures the activity of each catalytic subunit of the proteasome by monitoring the cleavage of specific fluorogenic peptide substrates.

Materials:

  • Purified 20S or 26S proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for β5, chymotrypsin-like activity)

    • Boc-LSTR-AMC (for β2, trypsin-like activity)

    • Z-LLE-AMC (for β1, caspase-like activity)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In the wells of the 96-well plate, add the purified proteasome to the assay buffer.

  • Add the different concentrations of the test inhibitor or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation/emission wavelengths of ~360/460 nm for AMC).

  • Calculate the initial rate of the reaction (Vmax) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful method to directly assess the engagement of an inhibitor with its target in a complex proteome. Competitive ABPP is particularly useful for determining selectivity.

Proteome Cell Lysate or Purified Proteasome Inhibitor Pre-incubation with This compound (or vehicle) Proteome->Inhibitor Probe Addition of broad-spectrum Activity-Based Probe (ABP) Inhibitor->Probe Analysis Analysis Probe->Analysis Gel SDS-PAGE and In-gel Fluorescence Analysis->Gel Qualitative MS Affinity Purification and LC-MS/MS Analysis->MS Quantitative

Generalized Workflow for Competitive ABPP.

Materials:

  • Cell lysate or purified proteasome

  • Test inhibitor (this compound)

  • Broad-spectrum, irreversible proteasome activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like Bodipy or a biotin (B1667282) tag for affinity purification)

  • SDS-PAGE equipment and fluorescence gel scanner

  • Streptavidin beads and mass spectrometer for LC-MS/MS analysis

Procedure:

  • Inhibitor Incubation: Aliquot the proteome sample. To one set of aliquots, add varying concentrations of this compound. To a control aliquot, add the vehicle (e.g., DMSO). Incubate for a defined period to allow for target engagement.

  • Probe Labeling: Add the activity-based probe to all samples and incubate to allow the probe to covalently label the active proteasome subunits that are not already blocked by this compound.

  • Analysis:

    • Gel-Based: Denature the samples, separate the proteins by SDS-PAGE, and visualize the labeled proteasome subunits using a fluorescence gel scanner. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates target engagement.

    • LC-MS/MS-Based (for biotinylated probes): Capture the probe-labeled proteins using streptavidin beads. Digest the captured proteins (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteasome subunits. A reduction in the spectral counts or signal intensity of peptides from a specific subunit in the inhibitor-treated sample indicates selective inhibition.

Conclusion

This compound presents a distinct proteasome subunit selectivity profile, with a preference for the β2 and β5 subunits, differing from the highly β5-selective clinical inhibitors like Bortezomib and Carfilzomib. This broader, yet not all-encompassing, inhibition pattern may offer unique biological outcomes and therapeutic opportunities. The structural differences between this compound and its analogs, such as Glidobactin A, highlight the potential for synthetic modifications to fine-tune subunit selectivity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel proteasome inhibitors, which is essential for advancing our understanding of proteasome biology and for the development of next-generation therapeutics.

References

Synthetic vs. Natural Syringolin A: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of synthetically produced Syringolin A against its naturally occurring counterpart. This analysis is supported by experimental data on proteasome inhibition and cytotoxicity, detailed experimental protocols, and visualizations of key biological pathways and workflows.

This compound, a natural product virulence factor produced by the bacterium Pseudomonas syringae, has garnered significant interest in the scientific community for its potent and irreversible inhibition of the eukaryotic proteasome.[1][2] This mechanism of action makes it a promising candidate for the development of novel anticancer therapeutics.[3] The successful total synthesis of this compound has not only confirmed its structure but has also opened avenues for the creation of analogues with potentially enhanced therapeutic properties.[4][5] This guide delves into a comparative analysis of the biological efficacy of synthetic this compound and its derivatives against the natural product.

Efficacy in Proteasome Inhibition: Synthetic Matches Natural

The primary mechanism of action of this compound is the inhibition of the 20S proteasome, a multi-catalytic enzyme complex responsible for protein degradation in eukaryotic cells. Key research by Clerc et al. (2009) demonstrated that synthetically produced this compound, with the correct stereochemistry, exhibits inhibitory activity identical to that of the natural product. Their study confirmed this by comparing the spectral and inhibition data of the synthetic molecule with the natural isolate.[5][6]

The 20S proteasome has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Synthetic this compound was shown to inhibit all three activities. Furthermore, this research paved the way for the rational design of synthetic analogues with even greater potency. For instance, a lipophilic derivative of synthetic this compound was found to be over 100-fold more potent in inhibiting the chymotrypsin-like activity compared to the natural compound.[4][7]

Below is a summary of the inhibitory constants (Ki') for synthetic this compound and a potent synthetic derivative against the three activities of the human 20S proteasome, as reported by Clerc et al. (2009).

CompoundChymotrypsin-like Ki' (nM)Trypsin-like Ki' (nM)Caspase-like Ki' (nM)
Synthetic this compound 870 ± 1101,210 ± 1502,800 ± 400
Lipophilic Derivative 21 8.65 ± 1.1379.6 ± 29.3943 ± 100

Data sourced from Clerc et al., PNAS, 2009.[5]

Cytotoxicity in Cancer Cell Lines: A Potent Antiproliferative Agent

Natural this compound has been shown to exhibit potent antiproliferative and pro-apoptotic activity in various cancer cell lines. A study by Coleman et al. (2006) investigated the effect of natural this compound on human neuroblastoma (SK-N-SH and LAN-1) and ovarian cancer (SKOV3) cells. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.[1]

While direct side-by-side comparisons of the IC50 values of natural versus an identical synthetic this compound are not extensively published, the identical proteasome inhibition activity strongly suggests that a correctly synthesized molecule will have the same cytotoxic efficacy. Moreover, research into synthetic analogues has shown that modifications to the this compound structure can lead to significantly enhanced cytotoxicity. For example, a structurally simplified synthetic analogue of this compound exhibited potent cytotoxicity against a range of human cancer cells at submicromolar concentrations.[8][9]

The following table summarizes the IC50 values for natural this compound in different cancer cell lines as reported by Coleman et al. (2006).

Cell LineCancer TypeIC50 (µM)
SK-N-SH Neuroblastoma20 - 25
LAN-1 Neuroblastoma20 - 25
SKOV3 Ovarian Cancer20 - 25

Data sourced from Coleman et al., Cell Proliferation, 2006.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Proteasome Inhibition Assay

This protocol is adapted from Clerc et al. (2009) for determining the inhibitory activity of this compound and its derivatives on the human 20S proteasome.

Materials:

  • Human 20S proteasome

  • Fluorogenic substrates: Suc-LLVY-AMC (for chymotrypsin-like activity), Boc-LRR-AMC (for trypsin-like activity), and Z-LLE-AMC (for caspase-like activity)

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

  • This compound (natural or synthetic) or its derivatives dissolved in DMSO

  • Microplate reader

Procedure:

  • Human 20S proteasome (2 nM) is incubated with various concentrations of the inhibitor (this compound or its derivatives) in the assay buffer for 15 minutes at 37°C.

  • The reaction is initiated by the addition of the respective fluorogenic substrate (100 µM final concentration).

  • The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • The rate of the reaction is determined from the linear portion of the progress curve.

  • The inhibitory constant (Ki') is calculated by fitting the data to the appropriate inhibition model.

Cell Proliferation Assay

This protocol is based on the sulphorhodamine B (SRB) assay as described by Coleman et al. (2006) to determine the effect of this compound on cancer cell proliferation.

Materials:

  • Human cancer cell lines (e.g., SK-N-SH, LAN-1, SKOV3)

  • Complete cell culture medium

  • This compound (natural or synthetic) dissolved in a suitable solvent (e.g., sterile water or DMSO)

  • 96-well microtiter plates

  • 10% (w/v) trichloroacetic acid (TCA)

  • 0.4% (w/v) sulphorhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well microtiter plates at a density of 0.25–0.5 × 10⁵ cells per ml in 100 µl of culture medium per well and incubated for 24 hours.

  • This compound is added to the wells at various final concentrations (e.g., 0.5 µM to 100 µM). Control wells receive only the solvent.

  • The cells are incubated for an additional 48 hours.

  • The cell culture medium is removed, and the adherent cells are fixed by adding 100 µl of cold 10% TCA to each well and incubating for 30 minutes at 4°C.

  • The plates are washed five times with water and allowed to air dry.

  • 100 µl of 0.4% SRB solution is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • The unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.

  • The bound SRB is solubilized by adding 200 µl of 10 mM Tris base solution to each well.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SyringolinA_MOA cluster_proteasome 20S Proteasome Core b1 β1 (Caspase-like) Protein_Degradation Protein Degradation Blocked b2 β2 (Trypsin-like) b5 β5 (Chymotrypsin-like) SylA This compound Inhibition Irreversible Inhibition SylA->Inhibition Inhibition->b1 Inhibition->b2 Inhibition->b5 Apoptosis Apoptosis Protein_Degradation->Apoptosis

This compound's mechanism of action: proteasome inhibition leading to apoptosis.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Assays cluster_data Data Analysis Natural Natural this compound (from P. syringae) Proteasome_Assay Proteasome Inhibition Assay (in vitro) Natural->Proteasome_Assay Cell_Assay Cell Proliferation Assay (in vitro) Natural->Cell_Assay Synthetic Synthetic this compound (Total Synthesis) Synthetic->Proteasome_Assay Synthetic->Cell_Assay Ki Determine Ki' values Proteasome_Assay->Ki IC50 Determine IC50 values Cell_Assay->IC50 Comparison Efficacy Comparison Ki->Comparison IC50->Comparison

Workflow for the comparative efficacy analysis of natural vs. synthetic this compound.

References

A Comparative Benchmark of Syringolin A and Other Natural Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Syringolin A, a potent natural proteasome inhibitor, with other well-characterized natural compounds that target the proteasome. The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target for therapeutic intervention, particularly in oncology. This document aims to equip researchers with the necessary data and methodologies to objectively evaluate the performance of this compound in relation to other natural proteasome inhibitors.

Introduction to Proteasome Inhibition

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The catalytic activity of the proteasome is primarily mediated by three distinct subunits within its 20S core particle: the β5 subunit (chymotrypsin-like activity), the β2 subunit (trypsin-like activity), and the β1 subunit (caspase-like or peptidyl-glutamyl peptide-hydrolyzing activity). Inhibition of these activities disrupts cellular homeostasis and can lead to cell cycle arrest and apoptosis, making proteasome inhibitors a compelling class of therapeutic agents. Natural products have historically been a rich source of novel bioactive compounds, and several potent proteasome inhibitors have been isolated from various natural sources.

Comparative Performance of Natural Proteasome Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other selected natural proteasome inhibitors against the three main catalytic activities of the proteasome. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the proteasome (e.g., purified 20S proteasome, cell lysates) and the specific assay used. The data presented here are compiled from various studies to provide a comparative overview.

InhibitorNatural SourceMechanism of ActionChymotrypsin-like (β5) IC50 (nM)Trypsin-like (β2) IC50 (nM)Caspase-like (β1) IC50 (nM)
This compound Pseudomonas syringaeIrreversible, Covalent~863 (Ki')[1]~6,700 (Ki')[1]ND[1]
Epoxomicin Actinomyces sp.Irreversible, Covalent4[2]--
Salinosporamide A (Marizomib) Salinispora tropicaIrreversible, Covalent3.5[3]28[3]430[3]
Celastrol Tripterygium wilfordiiReversible, Non-covalent2,500[4]>10,000[4]>10,000[4]
TMC-95A Apiospora montagneiReversible, Non-covalent5.4[5]200[5]60[5]
ND: Not Determined. Ki' values are presented for this compound as reported in the cited literature.

Signaling Pathways and Experimental Workflows

Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated intracellular protein degradation. The process involves two main steps: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Poly-Ub Chain Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

NF-κB Signaling Pathway and Proteasome Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation.[6][7]

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ub Nucleus Nucleus NFkB->Nucleus Proteasome->IkB Degradation Gene Target Gene Transcription Inhibitor Proteasome Inhibitor Inhibitor->Proteasome Inhibition

Caption: Inhibition of the NF-κB pathway by proteasome inhibitors.

Experimental Workflow for In Vitro Proteasome Activity Assay

This workflow outlines the key steps for determining the inhibitory activity of a compound against the different catalytic subunits of the proteasome using a fluorogenic substrate.

Proteasome_Assay_Workflow start Start prepare_reagents Prepare Reagents (Proteasome, Inhibitor, Substrate) start->prepare_reagents plate_setup Set up 96-well Plate (Control, Inhibitor, Blank) prepare_reagents->plate_setup pre_incubation Pre-incubate Proteasome with Inhibitor plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_fluorescence Measure Fluorescence (Ex/Em = 380/460 nm) incubation->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro proteasome activity assay.

Experimental Protocols

In Vitro Proteasome Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and is suitable for determining the IC50 values of proteasome inhibitors.[8][9]

Materials:

  • Purified 20S proteasome

  • Proteasome inhibitor (e.g., this compound) dissolved in DMSO

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.01% SDS)

  • Fluorogenic substrates:

    • Chymotrypsin-like: Suc-LLVY-AMC (in DMSO)

    • Trypsin-like: Boc-LRR-AMC (in DMSO)

    • Caspase-like: Z-LLE-AMC (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the proteasome inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

    • Prepare working solutions of the fluorogenic substrates in Assay Buffer (final concentration typically 20-100 µM).

    • Dilute the purified 20S proteasome in Assay Buffer (final concentration typically 1-5 nM).

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted proteasome solution.

    • Add 5 µL of the inhibitor dilutions or vehicle control (DMSO in Assay Buffer) to the respective wells.

    • Include wells with Assay Buffer only as a blank control.

  • Pre-incubation:

    • Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

  • Reaction Initiation:

    • Add 45 µL of the appropriate fluorogenic substrate working solution to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. The excitation wavelength should be ~380 nm and the emission wavelength ~460 nm for AMC-based substrates.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proteasome Activity Assay

This protocol is based on commercially available luminescent cell-based assays and measures proteasome activity in intact cells.[10][11][12]

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • Proteasome inhibitor (e.g., this compound) dissolved in DMSO

  • Luminescent proteasome activity assay kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay) containing a luminogenic substrate and lysis/luciferase buffer.

  • White-walled 96-well microplate

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed cells in a white-walled 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the proteasome inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions or vehicle control.

    • Incubate for the desired treatment time (e.g., 1-4 hours) at 37°C.

  • Assay Reagent Preparation:

    • Prepare the luminescent assay reagent according to the manufacturer's instructions. This typically involves equilibrating the buffer and substrate to room temperature and then mixing them.

  • Lysis and Signal Generation:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of the prepared assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents of the wells by gentle shaking for 2 minutes to induce cell lysis and initiate the luminescent reaction.

  • Measurement:

    • Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium and reagent but no cells) from all readings.

    • Calculate the percentage of proteasome activity relative to the vehicle-treated control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

This compound is a potent natural proteasome inhibitor with a distinct profile compared to other well-known natural inhibitors. Its irreversible mechanism of action and activity against multiple proteasome subunits make it a valuable tool for studying the ubiquitin-proteasome system and a potential starting point for the development of new therapeutic agents. This guide provides a framework for the comparative evaluation of this compound, offering both the quantitative data and the detailed methodologies necessary for researchers to conduct their own benchmarking studies. The provided diagrams of key signaling pathways and experimental workflows further aid in understanding the context and practical application of these potent natural compounds.

References

Safety Operating Guide

Navigating the Disposal of Syringolin A: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for definitive guidance on the disposal of Syringolin A.

Core Safety and Disposal Procedures

The following steps outline a general protocol for the safe handling and disposal of chemical waste like this compound.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

2. Waste Identification and Segregation:

  • All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

3. Waste Collection and Storage:

  • Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1]

  • Sharps Waste: Any sharps, such as needles or pipettes, contaminated with this compound must be disposed of in a designated sharps container.[1]

4. Container Management:

  • Ensure all waste containers are in good condition and compatible with the chemical waste.

  • Label containers with the words "Hazardous Waste" and the full chemical name of the contents.

  • Keep containers securely closed when not in use.

5. Spill Management: In the event of a this compound spill, follow these procedures:

  • Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[1]

  • For liquid spills, use an inert absorbent material to contain the spill and place it into the hazardous waste container.[1]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.[1]

  • Report the spill to your institution's EHS department.[1]

6. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department and their licensed environmental management company.

Summary of General Chemical Waste Handling

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral Practice
Solid Waste Collection Dedicated, labeled, sealable container[1]
Liquid Waste Collection Separate, leak-proof, labeled container[1]
Contaminated Sharps Designated sharps container[1]
Spill Cleanup - Solid Sweep carefully, avoid dust[1]
Spill Cleanup - Liquid Use inert absorbent material[1]
Final Disposal Route Licensed hazardous waste disposal service via EHSGeneral Practice

Experimental Protocol: General Chemical Waste Segregation

This protocol outlines the standard steps for segregating chemical waste in a laboratory setting.

  • Don Personal Protective Equipment (PPE): Put on safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Prepare Waste Containers: Obtain designated and properly labeled hazardous waste containers for solid and liquid waste.

  • Segregate Waste at the Source:

    • Place any solid this compound waste (e.g., unused compound, contaminated gloves, weighing paper) directly into the solid hazardous waste container.

    • Pour any liquid waste containing this compound into the liquid hazardous waste container.

  • Seal and Store: Securely close the lids on the waste containers. Store the containers in a designated and well-ventilated waste accumulation area.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

General Chemical Waste Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Final Disposal A Chemical Waste Generated B Identify Hazards (SDS) A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharp F Collect in Labeled Hazardous Waste Container C->F D->F E->F G Store in Designated Waste Area F->G H Contact EHS for Pickup G->H I Disposal by Licensed Vendor H->I

Caption: General workflow for laboratory chemical waste disposal.

References

Essential Safety and Handling Guidelines for Syringolin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Given Syringolin A's role as a virulence factor that targets eukaryotic proteasomes, it is essential to prevent all routes of exposure, including inhalation, skin contact, and ingestion.[2][3][4] The following PPE is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or neoprene, powder-free. Double gloving is recommended.
Body Protection Laboratory Coat/GownDisposable, polyethylene-coated polypropylene (B1209903) or similar non-absorbent material.[5]
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect against splashes.[6]
Respiratory Protection Face Mask/RespiratorA properly fitted N95 or higher-rated respirator is required when handling the solid compound to prevent inhalation of aerosols.[6]
Face Protection Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps for safe management in a laboratory setting.

cluster_prep Preparation cluster_handling Experimental Handling cluster_disposal Waste Management receiving Receiving and Storage weighing Weighing receiving->weighing Transport in sealed container solubilizing Solubilizing weighing->solubilizing Use chemical fume hood experiment Experimental Use solubilizing->experiment Clearly label all solutions decontamination Decontamination experiment->decontamination Decontaminate all used materials disposal Disposal decontamination->disposal Segregate waste streams

Caption: Workflow for the safe handling of this compound.

Step-by-Step Guidance
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area. Follow the supplier's recommendations for storage temperature, which is typically in a dry, cold environment.

  • Weighing: All weighing of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. Use appropriate respiratory protection.

  • Solubilizing: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure all work is performed in a chemical fume hood.

  • Experimental Use: Handle all solutions of this compound with the same level of precaution as the solid material. All procedures should be performed in a manner that minimizes the generation of aerosols.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, masks), and any other materials that have come into contact with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[7]

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use. Consult your institution's safety office for appropriate decontamination procedures for proteasome inhibitors.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Key Chemical and Physical Properties

The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₂₄H₃₉N₅O₆[1]
Molecular Weight 493.6 g/mol [1]
CAS Number 212115-96-3[1]
Biological Activity Irreversible proteasome inhibitor[2][4]

By adhering to these guidelines, researchers can safely handle this compound and minimize the risks associated with its potent biological activity. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。